molecular formula C8H12NNaO3 B6608378 sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate CAS No. 2839138-82-6

sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B6608378
CAS No.: 2839138-82-6
M. Wt: 193.18 g/mol
InChI Key: LUKWFHAUFRSCQK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a useful research compound. Its molecular formula is C8H12NNaO3 and its molecular weight is 193.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.Na/c10-7(11)6-1-2-8(9-3-6)4-12-5-8;/h6,9H,1-5H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKWFHAUFRSCQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)NCC1C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NNaO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

spectroscopic analysis of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Sodium 2-Oxa-5-azaspiro[3.5]nonane-7-carboxylate

Executive Summary: The "Silent" Scaffold

In the modern drug discovery landscape, spirocyclic scaffolds like 2-oxa-5-azaspiro[3.5]nonane have emerged as high-value bioisosteres for morpholines and piperidines. By increasing fraction sp3 (


) character and restricting conformational entropy, they often improve solubility and metabolic stability.

However, for the analytical chemist, sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate presents a specific challenge: it is a "silent" molecule. Lacking a chromophore for UV detection (no conjugation), its analysis requires a reliance on refractive index-based detection (CAD/ELSD), mass spectrometry, and, most critically, high-field NMR for structural validation.

This guide provides a definitive protocol for the characterization of this salt, distinguishing it from its positional isomers (e.g., 7-oxa-2-aza analogues) and validating its salt form.

Structural Anatomy & Numbering Strategy

Before interpreting spectra, one must establish the topological map. The IUPAC numbering for spiro[3.5]nonane starts at the smaller ring, proceeds through the spiro center, and around the larger ring.

  • Core Skeleton: Spiro[3.5]nonane (9 carbons total).[1]

  • Substituents:

    • 2-Oxa: Oxygen at position 2 (Oxetane ring).

    • 5-Aza: Nitrogen at position 5 (Piperidine ring, adjacent to spiro center).

    • 7-Carboxylate: Carboxylate at position 7 (meta to the nitrogen).

  • Stereochemistry: Position 7 is a chiral center. The molecule will exist as enantiomers (

    
     or 
    
    
    
    ). If the nitrogen is substituted or if other centers exist, diastereomers (cis/trans relative to the oxetane ring) may arise.

Critical Analytical Objective: Confirm the regiochemistry (2-oxa-5-aza vs. 7-oxa-2-aza) and the oxidation state (carboxylate salt vs. free acid).

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for structural elucidation. The rigidity of the spiro center creates distinct diastereotopic environments.

Sample Preparation
  • Solvent: Deuterium Oxide (

    
    ) is preferred for the sodium salt to ensure full solubility and suppress exchangeable proton signals (NH).
    
  • Internal Standard: Maleic acid or TSP (trimethylsilylpropanoic acid) for qNMR (quantitative purity).

H NMR: The Diagnostic Regions
Region (ppm)MultiplicityAssignmentMechanistic Insight
4.4 – 4.8 Doublets/MultipletsH-1, H-3 (Oxetane) The electronegativity of Oxygen deshields these protons significantly. Due to the spiro center, the geminal protons on the oxetane ring are often diastereotopic, appearing as complex AB systems rather than simple singlets.
3.0 – 3.4 MultipletsH-6 (Piperidine) Protons alpha to the Nitrogen (pos 5). Their shift is pH-dependent; in

(salt form), the amine is likely unprotonated unless zwitterionic.
2.2 – 2.6 MultipletH-7 (Methine) The proton alpha to the carboxylate. Its coupling pattern determines the axial/equatorial orientation of the carboxylate group.
1.6 – 2.0 MultipletsH-8, H-9 The remaining methylene protons of the piperidine ring.
C NMR: The Skeleton Key
  • The Carboxylate (175–182 ppm): A low-field signal confirming the oxidized carbon.

  • The Spiro Quaternary Carbon (~35–45 ppm): The most critical signal. It will appear as a singlet in broadband decoupled spectra but will show no correlations in HSQC.

  • The Oxetane Carbons (~70–80 ppm): Highly characteristic of strained ethers.

2D NMR Correlation Strategy

To prove the 2-oxa-5-aza connectivity (vs. isomers), use HMBC (Heteronuclear Multiple Bond Coherence) .

  • Key Correlation: Look for a long-range coupling from the Oxetane protons (H-1/H-3) to the Piperidine carbons (C-6/C-9) across the spiro center. This "bridge" confirms the spiro junction.

Infrared Spectroscopy: Salt vs. Acid Validation

IR is the fastest method to verify the sodium salt form and ensure no free acid is present.

  • Carboxylate Salt (COO⁻):

    • Asymmetric Stretch: Strong band at 1550–1610 cm⁻¹ .

    • Symmetric Stretch: Medium band at 1400–1450 cm⁻¹ .

  • Free Acid (COOH):

    • Would show a Carbonyl stretch at 1700–1730 cm⁻¹ .

    • Absence of the 1700 band confirms complete salt formation.

  • Ether Stretch (C-O-C):

    • Characteristic oxetane ring breathing bands around 980–1000 cm⁻¹ .

Mass Spectrometry (MS) & Fragmentation

Since the molecule is a salt, Electrospray Ionization (ESI) in Positive (+) or Negative (-) mode is suitable.

  • Ionization:

    • ESI (+): Observe

      
       (Protonated free acid mass) or 
      
      
      
      .
    • ESI (-): Observe

      
       (The carboxylate anion).
      
  • Fragmentation Pathways (MS/MS): The spiro cycle is under strain. High collision energy will trigger ring opening.

DOT Diagram: Proposed Fragmentation Pathway

Fragmentation M Precursor Ion [M+H]+ (Intact Spiro) Frag1 Loss of COOH (Decarboxylation) M->Frag1 - 46 Da (HCOOH) Frag2 Oxetane Ring Opening (Loss of CH2O) M->Frag2 - 30 Da (CH2O) Frag3 Piperidine Cleavage Frag1->Frag3 Ring disintegration

Figure 1: Predicted ESI+ fragmentation pathway. The strained oxetane ring is prone to formaldehyde loss, while the carboxylate group readily decarboxylates.

Experimental Protocol: Purity Analysis

Due to the lack of UV absorbance, standard HPLC-UV is insufficient.

Recommended Method: HPLC-CAD (Charged Aerosol Detection)

  • Column: C18 or Amide-HILIC (to retain the polar salt).

  • Mobile Phase: Ammonium Formate Buffer (pH 3.8) / Acetonitrile. Note: Avoid sodium phosphate buffers if using MS or CAD.

  • Rationale: CAD provides a universal response independent of extinction coefficients, crucial for detecting synthetic impurities lacking chromophores.

Solid State Characterization (XRPD): Sodium salts of spirocycles are often hygroscopic or form hydrates.

  • Protocol: Perform X-Ray Powder Diffraction (XRPD) under controlled humidity (RH 40%).

  • Warning: Amorphous "halos" indicate a lack of long-range order, common in lyophilized salts. Crystalline sharp peaks confirm a stable polymorph.

Summary of Specifications

ParameterSpecification / Expected ValueMethod
Appearance White to off-white solidVisual
Identity (IR) 1550–1610 cm⁻¹ (COO⁻), No 1700 cm⁻¹FTIR (ATR)
Identity (NMR) 4.4–4.8 ppm (Oxetane), 175+ ppm (C=O)400 MHz 1H / 100 MHz 13C
Mass (ESI) m/z matches [M-Na]⁻ or [M+H]⁺LC-MS
Counter-ion Sodium (1:1 stoichiometry)Ion Chromatography or Elemental Analysis

References

  • BenchChem. (2025).[2][3] Spectroscopic Comparison of Cis and Trans Isomers of Spiro[3.5]nonane-1,3-diol. Retrieved from

  • Sigma-Aldrich. (2025). 2-Oxaspiro[3.5]nonane-7-carboxylic acid Product Specification. Retrieved from

  • Grygorenko, O. O., et al. (2020). "Spirocyclic amino acids: Synthesis and properties." European Journal of Organic Chemistry, 4755–4767.[4] (Contextual grounding on spiro-amino acid shifts).

  • PubChemLite. (2025).[5] 2-oxa-5-azaspiro[3.5]nonane Structure and Predicted Data. Retrieved from

  • ChemicalBook. (2023).[1] NMR Spectra of Spiro[3.5]nonane derivatives. Retrieved from

Sources

Technical Whitepaper: Solid-State Architecture & Crystallizability of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

To provide an in-depth technical guide on the solid-state architecture and crystallizability of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate , we must bridge the gap between specific molecular geometry and general solid-state principles.

While a specific crystallographic entry (CIF) for this exact salt form is not open-source, this guide reconstructs the structural logic based on the known conformational physics of the 2-oxa-5-azaspiro[3.5]nonane scaffold (a critical "morpholine surrogate" in modern drug design) and the coordination chemistry of sodium carboxylates.[1][2][3]

Case Study: Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate[1][2][3]

Executive Summary

The transition from "flat" aromatic scaffolds to three-dimensional (3D) spirocyclic systems is a defining trend in modern medicinal chemistry—often termed "Escaping from Flatland."[1][2][3][4] The 2-oxa-5-azaspiro[3.5]nonane core represents a high-value bioisostere for morpholine, offering altered lipophilicity (LogD), improved metabolic stability, and novel vector positioning.[1][2][3]

This guide details the structural rationale, salt-form selection, and crystallographic characterization workflow for the sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate , a key intermediate in the synthesis of GPR119 agonists and autotaxin inhibitors.[1][2][3]

Structural Analysis: The Spirocyclic Core

To understand the crystal packing, one must first master the molecular conformation.[3] Unlike fused rings, the spiro-junction forces a specific orthogonality between the substructures.[1][2][3]

1.1 The Geometry of Spiro-Fusion

The molecule comprises a four-membered oxetane ring spiro-fused to a six-membered piperidine -like ring.[1][2][3]

  • Oxetane Ring (Ring A): Exhibits a "puckered" conformation (folding angle ~20–30°) rather than a planar square, relieving torsional strain between adjacent methylene groups.[1][3] The oxygen atom at position 2 introduces a dipole that influences lattice alignment.

  • Piperidine/Azacyclohexane Ring (Ring B): Adopts a distorted chair conformation.[1][3] The spiro-carbon (C4) acts as a quaternary anchor, locking the relative orientation of the two rings.[1][3]

  • Orthogonality: The mean planes of the oxetane and piperidine rings are perpendicular.[2][3] This 3D bulk prevents the "stacking" interactions common in aromatic drugs, leading to crystal lattices dominated by hydrogen bonding and ionic interactions rather than

    
     stacking.[2][3]
    
1.2 Stereochemical Complexity

The introduction of a carboxylate group at position 7 (C7) creates a chiral center in the piperidine ring.[1][3]

  • Chirality: Because the nitrogen is at position 5 (adjacent to the spiro center), the ring is asymmetric.[3] A substituent at C7 creates two enantiomers (

    
     and 
    
    
    
    ).[1][3]
  • Diastereomers: If the nitrogen atom is substituted or protonated, it can become a stable chiral center, potentially leading to diastereomers (though rapid pyramidal inversion usually negates this in the free base).[3] In the solid state, the fixed N-conformation becomes critical.[2][3]

The Sodium Salt Architecture[1]

Crystallizing the sodium salt of an amino acid derivative presents unique challenges compared to the free acid or zwitterion.

2.1 Coordination Sphere Prediction

Sodium ions (


) typically require a coordination number of 6 (octahedral) or sometimes 5/7.[1][3] In the crystal lattice of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate , the 

ion will coordinate via:
  • Carboxylate Oxygens: Chelation or bridging modes connecting neighboring organic ligands.[3]

  • Water Molecules: Sodium salts are notoriously hygroscopic.[3] The lattice is likely a channel hydrate , where

    
     and 
    
    
    
    form hydrophilic columns sandwiched between hydrophobic layers of the spiro-scaffold.[3]
2.2 Hygroscopicity & Stability[1][2][3]
  • Risk: The high aqueous solubility of spirocyclic oxetanes (often >100-fold higher than gem-dimethyl analogs) translates to a high risk of deliquescence.[1][2][3]

  • Mitigation: Crystalline forms are often hydrates (monohydrate or dihydrate).[1][3] Dehydration (e.g., during DSC heating) often leads to lattice collapse into an amorphous solid.[3]

Experimental Workflow: Crystallization & Characterization

This protocol outlines the procedure to isolate and characterize the single-crystal form.

3.1 Polymorph & Salt Screening Logic

Do not rely on a single solvent.[3] The "orthogonal" shape of the molecule disrupts packing, requiring solvents that can bridge the gaps.

Recommended Solvent Systems:

  • Primary (Good Solvents): Methanol, Water (for solubilizing the ionic salt).[1][3]

  • Anti-Solvents (for vapor diffusion): Acetone, Isopropyl Acetate (IPAc), THF.[1][3]

  • Special Note: Avoid chlorinated solvents as they rarely solvate sodium salts well.[2][3]

3.2 Crystallization Protocol (Vapor Diffusion)

This method is preferred for growing X-ray quality crystals of sodium salts.[1][3]

  • Dissolution: Dissolve 20 mg of the sodium salt in a minimum amount of Methanol/Water (9:1 v/v). Filter through a 0.2

    
     PTFE syringe filter into a small inner vial (GC vial).[1][3]
    
  • Diffusion Chamber: Place the open inner vial inside a larger jar containing 5 mL of Isopropyl Acetate (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at

    
     in a vibration-free environment.
    
  • Mechanism: As IPAc vapor diffuses into the methanol, the polarity decreases slowly, forcing the sodium salt to organize into a lattice rather than precipitating amorphously.[3]

3.3 Characterization Hierarchy

Once solids are obtained, follow this validation sequence:

  • Step 1: PLM (Polarized Light Microscopy): Confirm birefringence (crystallinity).[1][3] If dark, the material is amorphous.[3]

  • Step 2: PXRD (Powder X-Ray Diffraction): The "fingerprint."[1][3] Look for sharp Bragg peaks.

    • Diagnostic: Amorphous halos appear at

      
      .[1][2][3] Crystalline spiro-salts typically show low-angle peaks (
      
      
      
      ) due to large unit cells.[1][2]
  • Step 3: TGA/DSC: Determine hydrate stoichiometry.

    • Expectation: A broad endotherm (

      
      ) in DSC corresponding to mass loss in TGA indicates a hydrate.[1][3] A sharp melting point is unlikely; decomposition usually occurs 
      
      
      
      .[1][3]
Visualization: Solid-State Development Pathway[1][2]

The following diagram illustrates the decision logic for characterizing this spirocyclic salt.

G cluster_0 Phase 1: Synthesis & Salt Formation cluster_1 Phase 2: Crystallization Screening cluster_2 Phase 3: Solid State Analysis Start Target: Na+ 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate Acid Parent Acid (C7-COOH) Dissolved in MeOH Start->Acid Base Base Addition (NaOH or NaOMe - 1.0 eq) Acid->Base Neutralization Solution Clear Solution (Avoid Excess Base!) Base->Solution MethodA Method A: Vapor Diffusion (MeOH -> IPAc) Solution->MethodA MethodB Method B: Slow Evaporation (EtOH/H2O) Solution->MethodB MethodC Method C: Slurry Conversion (Acetonitrile/Water) Solution->MethodC PLM PLM Check (Birefringence?) MethodA->PLM MethodB->PLM MethodC->PLM PXRD PXRD Analysis (Sharp Peaks?) PLM->PXRD If Crystalline SCXRD Single Crystal XRD (Structure Solution) PXRD->SCXRD If High Quality Hydrate TGA/DSC (Hydrate ID) PXRD->Hydrate Routine Check Result Final Crystal Structure (CIF Data) SCXRD->Result 3D Packing (Channel Hydrate?)

Caption: Workflow for the isolation and structural validation of spirocyclic amino acid salts.

Data Summary: Physicochemical Expectations

Based on the properties of the 2-oxa-5-azaspiro[3.5]nonane class, the following data ranges are expected for the sodium salt.

PropertyValue / ExpectationRationale
Crystal System Monoclinic (

) or Triclinic (

)
Common for racemic salts lacking high symmetry.[1][2][3]
Melting Point

C (Decomposition)
Ionic lattice energy is high; organic salts rarely melt cleanly.[3]
Hygroscopicity High (Deliquescent at >60% RH)Oxetane oxygen + Carboxylate + Sodium = High water affinity.[3]
Solubility Water:

mg/mLDMSO: HighTHF: Negligible
Highly polar ionic species.[2][3]
Space Group Centrosymmetric (if racemate)Non-centrosymmetric (if chiral)Depends on whether the C7-carboxylate starting material was enantiopure.[1][2][3]
Strategic Implications for Drug Design

The crystallographic data of this intermediate is not just for purity confirmation.[3] It validates the "Exit Vector" theory.[2][3]

  • Vector Analysis: The C7-carboxylate vector in the crystal structure defines how a drug attached at this point will project into a protein binding pocket.[1][2][3]

  • Spiro-Pucker: The precise angle of the oxetane ring observed in the crystal structure (usually

    
    ) allows computational chemists to refine docking models, replacing generic planar constraints with experimentally derived geometries.[1][2][3]
    
References
  • Burkhard, J. A., et al. (2010).[3] Synthesis and Structural Analysis of Spirocyclic Oxetanes: "Escaping from Flatland". Angewandte Chemie International Edition.[3] [1][3]

  • Carreira, E. M., & Fessard, T. C. (2014).[3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2][3] Chemical Reviews.[3] [1][3]

  • Wuitschik, G., et al. (2010).[3] Oxetanes as Promising Modules in Drug Discovery.[3][5] Angewandte Chemie.[3] [1][3]

  • PubChem Compound Summary. (2025). 2-Oxa-5-azaspiro[3.5]nonane.[1][2][3][6][7][8] National Center for Biotechnology Information. [1][3]

  • ResearchGate Snippet 1.14. (2015). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane.[1][2][3][9] (Note: Analogous scaffold comparison).

Sources

Beyond Flatland: The Biological Activity of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Imperative

In the modern era of medicinal chemistry, the "escape from flatland" is not merely an aesthetic choice but a pharmacokinetic necessity. Spirocyclic compounds—characterized by two rings sharing a single quaternary carbon atom—represent a pivotal shift away from the planarity of traditional heteroaromatic drug design.[1][2]

This guide analyzes the biological activity of spirocycles, positing that their efficacy stems from three distinct advantages: vectorial definedness (precise projection of functional groups in non-planar space), metabolic resilience (steric blocking of metabolic hotspots), and improved physicochemical profiles (increased


 fraction leading to higher solubility). We will explore their mechanisms across oncology and CNS disorders, culminating in a validated protocol for evaluating spiro-oxindole inhibitors.

Structural Pharmacology: Why Spirocycles Work[3][4]

The Quaternary Carbon Advantage

The defining feature of a spirocycle is the


 hybridized quaternary carbon. Unlike flat aromatic systems (e.g., naphthalene, indole) which stack and aggregate, spirocycles introduce a "kink" in the molecular structure.
  • Solubility & Lipophilicity: Planar molecules often suffer from poor aqueous solubility due to strong

    
     stacking interactions in the crystal lattice. The orthogonal arrangement of rings in a spirocycle disrupts this packing, lowering the melting point and enhancing solubility without necessitating polar groups that might hinder membrane permeability.
    
  • Target Specificity: Biological binding pockets are rarely flat crevices; they are complex 3D caverns. Spirocycles allow for the rigid positioning of pharmacophores in vectors that are inaccessible to flat molecules, reducing off-target binding (promiscuity) associated with non-specific hydrophobic interactions.

Visualization: The "Escape from Flatland"

The following diagram illustrates the comparative advantage of spirocyclic topology versus traditional planar scaffolds.

SpiroAdvantage Flat Planar Aromatics (Low Fsp3) Agg High Crystal Packing (Low Solubility) Flat->Agg π-π Stacking Metab Metabolic Liability (CYP450 Oxidation) Flat->Metab Exposed Aromatics Spiro Spirocyclic Scaffolds (High Fsp3) Select High Selectivity (Rigid 3D Fit) Spiro->Select Vectorial Precision Sol Improved Solubility (Disrupted Stacking) Spiro->Sol Orthogonal Geometry Agg->Sol vs

Figure 1: Comparative analysis of planar vs. spirocyclic physicochemical properties.

Therapeutic Mechanisms & Case Studies

Oncology: The MDM2-p53 Axis

The most prominent application of spirocycles in oncology is the inhibition of the MDM2-p53 protein-protein interaction . MDM2 is a negative regulator of the tumor suppressor p53.[2]

  • Mechanism: The p53 binding cleft on MDM2 is a deep hydrophobic pocket. Flat inhibitors often lack the necessary steric bulk to fill this pocket efficiently.

  • The Spiro Solution: Spiro-oxindoles (e.g., the MI-series) mimic the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into MDM2. The rigid spiro-core projects these hydrophobic groups into the sub-pockets of MDM2 with high entropy-enthalpy compensation.

  • Recent Approval: Revumenib (2024) , a menin-MLL inhibitor, utilizes a spirocyclic piperidine to facilitate a critical cation-

    
     interaction, validating this scaffold in modern leukemia therapy [1].[3]
    
CNS & Metabolic Disorders: GPCR Modulation

G-Protein Coupled Receptors (GPCRs) are notoriously difficult targets due to their transmembrane nature.

  • Rolapitant: A neurokinin-1 (NK1) receptor antagonist used for chemotherapy-induced nausea.[4] Its spiro-ether core provides metabolic stability against CYP450 degradation, extending its half-life (approx. 180 hours) [2].

  • Mechanism: The spiro-fusion prevents the "floppiness" of the chain, locking the molecule in the bioactive conformation required to antagonize the NK1 receptor.

Validated Spirocyclic Drugs

Table 1 summarizes key FDA-approved agents, highlighting the diversity of the spiro-mechanism.

Drug NameTherapeutic AreaTarget MechanismSpiro Motif
Spironolactone CardiovascularMineralocorticoid Receptor AntagonistSpiro-lactone steroid
Irbesartan HypertensionAngiotensin II Receptor BlockerSpiro-cyclopentane
Rolapitant CNS (Antiemetic)NK1 Receptor AntagonistSpiro-ether
Griseofulvin AntifungalMicrotubule Assembly InhibitorSpiro-benzofuran
Revumenib Oncology (Leukemia)Menin-MLL Interaction InhibitorSpiro-piperidine
Ledipasvir Antiviral (HCV)NS5A InhibitorSpiro-cyclic proline

Mechanism of Action Visualization

The following diagram details the molecular mechanism of Spiro-oxindoles in reactivating p53 apoptosis pathways.

MDM2_Mechanism MDM2 MDM2 Protein (E3 Ubiquitin Ligase) Complex MDM2-p53 Complex (p53 Inactivation) MDM2->Complex Binds p53 p53 Tumor Suppressor p53->Complex Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Translocation to Nucleus Complex->p53 Releases Ubiquitin Ubiquitination & Proteasomal Degradation Complex->Ubiquitin Leads to Spiro Spiro-oxindole Inhibitor (e.g., MI-773) Spiro->MDM2 Competitive Binding (High Affinity) Spiro->Complex Disrupts

Figure 2: Mechanism of spiro-oxindole mediated p53 reactivation in cancer cells.

Technical Protocol: Fluorescence Polarization (FP) Assay

Objective: Determine the binding affinity (


) of a novel spirocyclic compound against the MDM2 protein.
Rationale:  FP is preferred over ELISA for spiro-compounds because it measures binding in solution, avoiding surface-immobilization artifacts that can affect the conformation of rigid spiro-molecules.
Reagents & Setup
  • Tracer: 5-FAM-labeled p53 peptide (sequence: 5-FAM-RFMDYWEGL).

  • Protein: Recombinant Human MDM2 (GST-tagged).

  • Assay Buffer: PBS (pH 7.4), 0.01% Tween-20 (critical to prevent aggregation of hydrophobic spiro-compounds), 1 mM DTT.

  • Controls: Nutlin-3a (Positive Control), DMSO (Negative Control).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve spiro-compounds in 100% DMSO to 10 mM stock.

    • Perform serial dilutions (1:3) in Assay Buffer. Note: Ensure final DMSO concentration is <5% to prevent protein denaturation.

  • Master Mix Assembly:

    • Prepare a mix of MDM2 protein (

      
       concentration, typically 10-50 nM) and FAM-tracer (5 nM).
      
    • Causality: Using protein concentration near the

      
       ensures the assay is sensitive to competitive inhibitors.
      
  • Incubation:

    • Add 10 µL of compound dilution + 40 µL of Master Mix into black 384-well plates.

    • Incubate for 30 minutes at Room Temperature in the dark.

  • Measurement:

    • Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis:

    • Plot mP (milli-polarization) units against log[Compound].

    • Fit data to a sigmoidal dose-response equation (Variable slope) to calculate

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation adapted for FP [3].

Experimental Workflow: SAR Optimization

The following workflow outlines the iterative process of optimizing a spirocyclic hit.

SAR_Workflow Hit Spirocyclic Hit (Low Potency, High Solubility) Design Design: Vector Scanning (Substituents on Spiro-rings) Hit->Design Synth Synthesis: Multi-component Reaction (e.g., 1,3-dipolar cycloaddition) Design->Synth Screen FP Assay Screening (MDM2 Binding) Synth->Screen Screen->Design Low Potency ADME ADME Profiling (Microsomal Stability) Screen->ADME High Potency ADME->Design High Clearance Lead Lead Candidate (Revumenib-like profile) ADME->Lead Optimal Profile

Figure 3: Iterative SAR workflow for spirocyclic drug discovery.

References

  • FDA Approves Revumenib for KMT2A-Rearranged Acute Leukemia. U.S. Food and Drug Administration. (2024). Link

  • Rolapitant: A Novel NK1 Receptor Antagonist. Drug Design, Development and Therapy. (2015).[4] Link

  • Fluorescence Polarization Assays in High-Throughput Screening and Drug Discovery. Combinatorial Chemistry & High Throughput Screening. (2008). Link

  • Spirocyclic Scaffolds in Medicinal Chemistry. European Journal of Medicinal Chemistry. (2020). Link

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (2009). Link

Sources

Technical Guide: Therapeutic Targeting of 2-Oxa-5-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, medicinal chemistry rationale, and experimental handling of the 2-oxa-5-azaspiro[3.5]nonane scaffold.

Executive Summary: The Rise of sp³-Rich Scaffolds

In modern drug discovery, the 2-oxa-5-azaspiro[3.5]nonane scaffold represents a high-value "privileged structure" designed to address the limitations of flat, aromatic-heavy lead compounds. It functions as a bioisostere for morpholine, piperidine, and cyclohexyl groups, offering a unique combination of conformational rigidity , reduced lipophilicity (LogD) , and metabolic stability .

This guide analyzes its application in oncology (ERK5 inhibition) and pain management (TrkA modulation), providing actionable protocols for synthesis and validation.

Structural Analysis & Physicochemical Properties[1]

The Scaffold Architecture

The core structure consists of a four-membered oxetane ring spiro-fused to a six-membered piperidine ring.

  • IUPAC Numbering: The spiro carbon is C4. The oxygen is at position 2 (oxetane side). The nitrogen is at position 5 (piperidine side), directly adjacent to the spiro center.

  • SMILES: C1CNCC2(C1)COC2 (Generic representation of the core secondary amine).

Medicinal Chemistry Rationale (The "Why")
FeatureMedicinal Chemistry Impact
Oxetane Ring Acts as a "polar gem-dimethyl" group. It lowers LogP by ~1.0 unit compared to a gem-dimethyl group while maintaining steric bulk. The oxygen acts as a weak hydrogen bond acceptor.
Spiro-Fusion Locks the orientation of the nitrogen lone pair and exit vectors, reducing the entropic penalty upon binding to a protein target.
5-Aza Position The nitrogen is adjacent to the quaternary spiro carbon (neopentyl-like). This sterically protects the nitrogen from metabolic N-dealkylation and reduces the rate of oxidation at the

-carbon.
Basicity (pKa) The inductive effect of the oxetane oxygen (3 bonds away) slightly lowers the pKa of the amine compared to a standard piperidine (typically ~10-11

~8.5-9.5), improving permeability and reducing hERG liability.

Core Therapeutic Targets

Oncology: ERK5 (MAPK7) Inhibition

The Extracellular Signal-Regulated Kinase 5 (ERK5) is a critical node in tumor cell proliferation and survival.[1]

  • Mechanism: 2-oxa-5-azaspiro[3.5]nonane derivatives have been identified as potent inhibitors of ERK5.[1] The scaffold is often used as a solvent-front binder or a rigid linker that positions a warhead into the ATP-binding pocket.

  • Rationale: The spiro cycle provides a rigid exit vector that projects solubilizing groups out of the hydrophobic pocket, improving the oral bioavailability of kinase inhibitors which are notoriously insoluble.

  • Key Reference: Derivatives such as 7-[6-fluoro-7-[1-[4-(trifluoromethoxy)benzoyl]-4-piperidyl]-3H-imidazo[4,5-b]pyridin-2-yl]-2-oxa-5-azaspiro[3.5]nonane-5-carboxylic acid have demonstrated IC50 values < 2

    
    M against ERK5.[1]
    
Pain & Neurology: TrkA Receptor Modulation

Tropomyosin receptor kinase A (TrkA) is a receptor for Nerve Growth Factor (NGF) and a target for chronic pain.

  • Application: The scaffold appears in dione derivatives (e.g., 2-oxa-5-azaspiro[3.5]nonane-6,8-dione) used to modulate TrkA signaling.[2]

  • Design Logic: The dione motif mimics the hydantoin or imide pharmacophores often found in ion channel modulators, while the spiro-oxetane improves blood-brain barrier (BBB) penetration by lowering the Topological Polar Surface Area (TPSA) relative to more flexible chains.

Emerging Area: Targeted Protein Degradation (PROTACs)

The scaffold is increasingly used as a linker in PROTACs targeting proteins like VAV1 . Its rigidity prevents the "collapse" of the PROTAC molecule, ensuring the E3 ligase and target protein are held at the precise distance required for ubiquitination.

Visualizing the Signaling Logic

The following diagram illustrates the role of ERK5 in cancer cell survival and how 2-oxa-5-azaspiro[3.5]nonane inhibitors intervene.

ERK5_Pathway GrowthFactors Growth Factors (EGF, VEGF) MEKK2_3 MEKK2 / MEKK3 GrowthFactors->MEKK2_3 Activation MEK5 MEK5 MEKK2_3->MEK5 Phosphorylation ERK5 ERK5 (MAPK7) MEK5->ERK5 Phosphorylation (Thr/Tyr) Transcription Transcription Factors (MEF2C, c-Myc, CREB) ERK5->Transcription Translocation & Phosphorylation Inhibitor 2-Oxa-5-azaspiro[3.5]nonane Inhibitor Inhibitor->ERK5 Inhibits ATP Binding Outcome Cell Proliferation Angiogenesis Survival Transcription->Outcome Gene Expression

Figure 1: Mechanism of action for ERK5 inhibitors utilizing the spirocyclic scaffold.

Experimental Protocols

Synthesis of the 2-Oxa-5-azaspiro[3.5]nonane Core

Note: This protocol is adapted from ring-closing metathesis (RCM) strategies.

Reagents:

  • Allylamine[3]

  • Ethyl acrylate (or related unsaturated ester)

  • Grubbs' Catalyst (2nd Generation)

  • LiAlH4 or related reducing agent

  • Trimethylsulfoxonium iodide (for oxetane formation if not pre-formed) or Epichlorohydrin derivatives.

Workflow:

  • Conjugate Addition: React allylamine with an appropriate unsaturated ester to form the acyclic precursor.

  • Spiro-Cyclization (RCM): Use Grubbs' II catalyst in DCM at reflux to close the piperidine ring containing the spiro-precursor alkene.

  • Oxetane Formation: If constructing from a ketone intermediate, use Corey-Chaykovsky reagent (Trimethylsulfoxonium iodide/NaH) to generate the epoxide, followed by ring expansion or direct cyclization if using functionalized alkyl halides.

    • Alternative (Building Block): Purchase 2-oxa-5-azaspiro[3.5]nonane hemioxalate (CAS: 1046153-04-1) directly for derivatization.

Protocol: Lipophilicity (LogD) Determination

Because the oxetane ring is used to lower LogD, validating this property is essential.

Method: Shake-Flask LC-MS/MS

  • Preparation: Dissolve the test compound (10 mM DMSO stock) into a biphasic mixture of 1-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification:

    • Remove aliquots from both the octanol and aqueous layers.

    • Analyze via LC-MS/MS (MRM mode) against a standard curve.

  • Calculation:

    
    
    
  • Validation: The 2-oxa-5-azaspiro[3.5]nonane derivative should show a LogD 0.5–1.5 units lower than the corresponding gem-dimethyl piperidine analog.

Synthesis Logic Diagram

Synthesis_Workflow Start Piperidone / Unsaturated Ester Step1 Allylation / Functionalization Start->Step1 Step2 Ring Closing Metathesis (RCM) Step1->Step2 Grubbs II Core 2-Oxa-5-azaspiro [3.5]nonane Core Step2->Core Reduction Deriv N-Functionalization (Amide/Urea) Core->Deriv Coupling Target Final Drug Candidate (ERK5/TrkA) Deriv->Target

Figure 2: General synthetic workflow for accessing and derivatizing the scaffold.

References

  • Burkhard, J. A., et al. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition.

  • Bayer AG. (2024). "Imidazopyridine compounds, preparation thereof and therapeutic uses." World Intellectual Property Organization, WO2024017977A1. (Describes ERK5 inhibitors).

  • Array BioPharma Inc. (2015). "Furo-3-carboxamide derivatives and methods of use." World Intellectual Property Organization, WO2015112754A1. (Describes TrkA modulation).

  • Nurix Therapeutics. (2024). "Targeted degradation of VAV1." World Intellectual Property Organization, WO2024151547A1.

Sources

A Technical Guide to the Putative Mechanism of Action of Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate (Compound X)

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this document, Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a novel chemical entity with no publicly available data regarding its biological activity or mechanism of action. The following guide is a prospective analysis based on the compound's structural features and the known activities of related spirocyclic scaffolds. It presents a hypothesized mechanism and a comprehensive framework for its experimental validation, designed for researchers and drug development professionals.

Introduction: The Rationale for Investigating Compound X

Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering an "escape from flatland" by providing rigid, three-dimensional frameworks that can improve potency, selectivity, and pharmacokinetic properties compared to traditional aromatic systems.[1][2][3] The 2-oxa-5-azaspiro[3.5]nonane core, in particular, is recognized as a valuable bioisostere for common heterocycles like piperidine and morpholine, often leading to enhanced metabolic stability and aqueous solubility.[4][5] Derivatives of the parent azaspiro[3.5]nonane scaffold have demonstrated a wide array of biological activities, including anticancer, neuroactive, and anti-inflammatory properties.[1][6][7]

Compound X, sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate, combines this promising spirocyclic core with a carboxylate functional group. This anionic group is a key feature in many endogenous ligands and approved drugs, often serving as a critical interaction point with biological targets, such as G-protein coupled receptors (GPCRs) or enzyme active sites. Given these features, we hypothesize that Compound X acts as a modulator of a receptor where a carboxylate-binding pocket is crucial for ligand recognition.

This guide proposes a putative mechanism of action for Compound X as a competitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and outlines a rigorous, self-validating experimental workflow to investigate this hypothesis.

Hypothesized Mechanism of Action: CXCR4 Antagonism

We propose that Compound X functions as a selective, competitive antagonist of the CXCR4 receptor. CXCR4 is a GPCR whose endogenous ligand is stromal cell-derived factor-1 (SDF-1α, also known as CXCL12). The CXCL12/CXCR4 signaling axis is a critical pathway implicated in numerous physiological and pathological processes, including immune cell trafficking, embryogenesis, and the tumor microenvironment, making it a high-value therapeutic target.

The proposed mechanism is as follows:

  • Direct Competition: Compound X directly competes with the endogenous ligand, CXCL12, for binding to the orthosteric site of the CXCR4 receptor. The carboxylate moiety of Compound X is hypothesized to interact with key positively charged residues (e.g., arginine, lysine) within the CXCR4 binding pocket, mimicking interactions made by acidic residues of CXCL12.

  • Inhibition of G-protein Coupling: By occupying the binding site without inducing the necessary conformational change, Compound X prevents the coupling of CXCR4 to its cognate intracellular G-proteins (primarily Gαi).

  • Downstream Pathway Blockade: This failure to activate Gαi leads to the inhibition of all major downstream signaling cascades, including the inhibition of adenylyl cyclase (leading to sustained cAMP levels), the blockade of calcium mobilization, and the prevention of β-arrestin recruitment and subsequent receptor internalization.

  • Physiological Consequence: The ultimate physiological consequence is the inhibition of CXCR4-mediated cellular responses, most notably chemotaxis (cell migration) towards a CXCL12 gradient.

The following diagram illustrates the proposed mechanism of action at the cellular level.

CXCR4_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling CXCR4_inactive CXCR4 (Inactive) CXCR4_active CXCR4 (Active) G_protein Gαiβγ CXCR4_active->G_protein Activates AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ca_mobilization Calcium Mobilization G_protein->Ca_mobilization CXCL12 CXCL12 (Agonist) CXCL12->CXCR4_inactive Binds & Activates CompoundX Compound X (Antagonist) CompoundX->CXCR4_inactive Binds & Blocks Chemotaxis Cell Migration (Chemotaxis) Ca_mobilization->Chemotaxis Leads to

Caption: Proposed mechanism of CXCR4 antagonism by Compound X.

Experimental Validation Workflow

A multi-tiered approach is essential to validate the hypothesized mechanism of action. The workflow is designed to first establish direct target engagement and then to characterize the functional consequences of this interaction at the cellular level.

Experimental_Workflow cluster_phase1 Phase 1: Target Engagement & Affinity cluster_phase2 Phase 2: Functional Antagonism cluster_phase3 Phase 3: Physiological Response P1_A 3.1 Radioligand Binding Assay (Determine Ki) P1_B 3.2 Receptor Occupancy Assay (Cellular Target Engagement) P1_A->P1_B Confirms Cellular Binding P2_A 3.3 cAMP Accumulation Assay (Measure Gαi signaling) P1_B->P2_A Proceed if Binding Confirmed P2_B 3.4 Calcium Flux Assay (Measure Gq/PLC signaling) P2_A->P2_B P2_C 3.5 β-Arrestin Recruitment Assay (Measure desensitization) P2_B->P2_C P3_A 3.6 Chemotaxis Assay (Measure Cell Migration) P2_C->P3_A Proceed if Functional Blockade Demonstrated

Sources

Technical Guide: Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate as a Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, physicochemical properties, and synthesis of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate , a specialized spirocyclic bioisostere designed to replace traditional piperidine-3-carboxylic acid (nipecotic acid) moieties in drug discovery.

Executive Summary

Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate (CAS: 2839138-82-6) represents a high-Fsp³ building block used to modulate the physicochemical and pharmacokinetic properties of drug candidates. Structurally, it is a nipecotic acid (piperidine-3-carboxylic acid) bioisostere featuring a spiro-fused oxetane ring at the piperidine


-position (position 2 relative to nitrogen).

This modification serves three critical medicinal chemistry functions:

  • Metabolic Blocking: The spiro-oxetane sterically protects the

    
    -carbon from oxidative metabolism (e.g., CYP450-mediated 
    
    
    
    -dealkylation).
  • Lipophilicity Modulation: The polar oxetane ring lowers LogD compared to gem-dimethyl or cyclohexane analogues without introducing a hydrogen bond donor.

  • Conformational Restriction: The spirocycle locks the piperidine ring pucker, reducing entropic penalties upon binding.

Structural Analysis & Bioisosteric Rationale

Scaffold Architecture

The molecule consists of a 4-membered oxetane ring spiro-fused to a 6-membered piperidine ring.

  • IUPAC Numbering: The numbering typically initiates at the smaller ring. Oxygen is at position 2 (2-oxa). The nitrogen is at position 5 (5-aza), adjacent to the spiro-carbon (C4). The carboxylate is at position 7.[1][2][3][4][5][6]

  • Vector Alignment: The C7-carboxylate is positioned

    
     to the nitrogen (N-C-C-COOH), mimicking the vector of nipecotic acid .
    
Physicochemical Comparison

The table below highlights the theoretical advantages of the spiro-scaffold over the parent heterocycle.

PropertyNipecotic Acid (Parent)2,2-Dimethyl-nipecotic Acid2-Oxa-5-azaspiro[3.5]nonane-7-carboxylate
Structure Piperidine-3-COOH

-gem-dimethyl analog
Spiro-oxetane analog
Fsp³ Fraction 0.830.860.88
LogP (Calc) ~0.5~1.2 (Lipophilic penalty)~0.2 (Lipophilic efficiency)
Metabolic Stability Low (

-oxidation)
High (Steric block)High (Steric + Electronic)
Basicity (pK

of NH)
~10.5~10.5~8.5 - 9.5 (Inductive effect of O)
Solubility HighModerateHigh
Diagram: Bioisosteric Replacement Logic

The following diagram illustrates the structural evolution from nipecotic acid to the spiro-bioisostere.

Bioisostere cluster_0 Parent Scaffold cluster_1 Intermediate cluster_2 Target Bioisostere Nipecotic Nipecotic Acid (Piperidine-3-COOH) High pKa, Metabolic Liability Dimethyl 2,2-Dimethyl Analog Metabolically Stable Increased Lipophilicity (LogD↑) Nipecotic->Dimethyl Methylation (Blocks Metabolism) Spiro 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate Reduced LogD Metabolic Block Conformational Lock Dimethyl->Spiro Oxetane Ring Closure (Lowers LogD, Maintains Fsp3)

Figure 1: Evolution of the spiro-oxetane bioisostere from the parent nipecotic acid scaffold.

Synthesis & Preparation

The synthesis of the 2-oxa-5-azaspiro[3.5]nonane core is non-trivial due to the construction of the spiro-quaternary center adjacent to the nitrogen. A robust route typically employs Ring-Closing Metathesis (RCM) or Intramolecular Alkylation .

Retrosynthetic Analysis[9]
  • Disconnection: The spiro-junction.[7]

  • Precursors: Oxetan-3-one and suitable allyl/homoallyl amines.

Synthetic Route (RCM Strategy)

This protocol is adapted from strategies for 4-membered spirocycles (e.g., Chem. Rev. 2014).[7]

  • Condensation: Reaction of oxetan-3-one with allyl amine (or a protected derivative) followed by addition of an allyl-metal species to generate the bis-allyl intermediate.

    • Note: For the 7-carboxylate derivative, one of the allyl arms must carry an ester functionality (e.g., using a functionalized acrylate or vinyl species).

  • Ring-Closing Metathesis (RCM): Treatment with Grubbs II catalyst closes the 6-membered piperidine ring.

  • Hydrogenation: Reduction of the resulting alkene and removal of protecting groups.

  • Salt Formation: Hydrolysis of the ester and treatment with NaOH or NaOEt to yield the sodium salt.

Synthesis Start Oxetan-3-one Step1 1. Amine Condensation 2. Allylation/Acylation Start->Step1 Inter1 Diallyl Intermediate (Functionalized) Step1->Inter1 Step2 Ring-Closing Metathesis (Grubbs II Catalyst) Inter1->Step2 Inter2 Spiro-alkene Step2->Inter2 Step3 Pd/C Hydrogenation & Deprotection Inter2->Step3 Final Sodium 2-oxa-5-azaspiro[3.5] nonane-7-carboxylate Step3->Final

Figure 2: General synthetic workflow for the spiro[3.5]nonane scaffold.

Experimental Protocols

Handling the Sodium Salt

The sodium salt (CAS 2839138-82-6) is a stable solid but may be hygroscopic.

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in DCM or ether.

  • Desalting (for organic coupling): If the free acid is required for amide coupling in non-polar solvents:

    • Dissolve the salt in minimal water.

    • Adjust pH to ~4–5 with 1M HCl.

    • Extract exhaustively with n-butanol or DCM/iPrOH (3:1) .

    • Dry over Na₂SO₄ and concentrate.

General Amide Coupling Protocol

This protocol describes coupling the 7-carboxylate to a primary amine (


) to generate a library of amides.

Reagents:

  • Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv)

  • Amine partner (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Activation: In a vial, suspend the sodium salt in anhydrous DMF (0.1 M). Add DIPEA (1.5 equiv) and stir for 5 minutes. (Note: The salt may not fully dissolve until acid activation).

  • Coupling: Add HATU (1.2 equiv) and stir for 10 minutes to form the activated ester.

  • Addition: Add the amine partner (

    
    ) and the remaining DIPEA (1.5 equiv).
    
  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.[8][9]

  • Workup:

    • Method A (Aqueous): Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine.

    • Method B (Prep-HPLC): For polar products, inject the reaction mixture directly onto a C18 reverse-phase column (Water/Acetonitrile + 0.1% Formic Acid).

Applications in Drug Design[12]

Case Study: GABA Uptake Inhibitors

Nipecotic acid is the pharmacophore of Tiagabine (GABA reuptake inhibitor). The 2-oxa-5-azaspiro[3.5]nonane analogue offers:

  • Improved BBB Permeability: The lower pKa (due to the oxetane oxygen) increases the fraction of non-ionized amine at physiological pH, potentially enhancing blood-brain barrier penetration compared to the highly basic parent nipecotic acid.

  • Patentability: Novel IP space distinct from simple piperidine derivatives.

Fragment-Based Drug Discovery (FBDD)

The molecule serves as an ideal "3D fragment."

  • Vectors: The amine (N5) and carboxylate (C7) provide defined exit vectors at an angle distinct from 1,3- or 1,4-substituted benzenes.

  • Solubility: The oxetane ring acts as an internal solubility handle, often negating the need for solubilizing groups elsewhere in the molecule.

References

  • Burkhard, J. A., et al. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(17), 8775–8831. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8984-8987. Link

  • EnamineStore. "2-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid."[6] Catalog Entry. Link

  • PubChem. "5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride" (Isomer Reference). Link

  • ChemicalBook. "Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate Product Details." Link

Sources

Technical Guide: Preliminary Toxicity Screening of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Strategic Imperative

The "Escape from Flatland" initiative in modern medicinal chemistry has elevated azaspiro compounds (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) from niche curiosities to privileged scaffolds.[1] By replacing planar piperidines or piperazines with spirocyclic cores, we increase the fraction of sp^3 carbons (


), often improving solubility and metabolic stability while creating novel IP space.[2][3][4]

However, this structural shift introduces specific toxicological liabilities.[2] The rigid, basic nitrogen center often creates Cationic Amphiphilic Drug (CAD) characteristics, significantly increasing the risk of phospholipidosis (PLD) and hERG channel blockade .

This guide abandons generic screening templates. Instead, it defines a risk-stratified screening architecture specifically calibrated for the physicochemical profile of azaspiro-amines.[1]

Part 2: Physicochemical Profiling – The "Silent" Screen

Before wet-lab testing, azaspiro candidates must pass an in silico and physicochemical filter.[1] The rigidity of the spiro-center often locks the nitrogen lone pair in a vector that increases basicity compared to their monocyclic analogues.

Basicity & Lipophilicity Assessment[2][5][6]
  • The Liability: High basicity (

    
    ) combined with moderate lipophilicity (
    
    
    
    ) is the primary driver for lysosomal trapping (leading to PLD) and hERG binding.
  • Protocol:

    • Measure

      
       using potentiometric titration or capillary electrophoresis.[1]
      
    • Measure

      
       (shake-flask or chromatographic hydrophobicity index).[1]
      
  • Decision Matrix:

    • Green Flag:

      
       AND 
      
      
      
      .[1]
    • Red Flag:

      
       AND 
      
      
      
      (High risk of PLD/hERG).

Part 3: Cardiotoxicity Screening (hERG Inhibition)

Azaspiro compounds are frequent offenders in hERG blockade due to the "pharmacophore trap": the charged spiro-amine mimics the pore-blocking ammonium of known anti-arrhythmics.[1]

Mechanism of Action

The hERG channel possesses a large inner cavity with aromatic residues (Tyr652, Phe656). The azaspiro cation forms a


-cation interaction, while the hydrophobic spiro-tails engage in hydrophobic stacking.[1]
Experimental Protocol: Thallium Flux Assay (Tier 1)
  • Why: High-throughput surrogate for patch clamp.[1]

  • Cell Line: HEK293 stably expressing hERG and loaded with a Thallium-sensitive dye (e.g., FluxOR™).[1]

  • Method:

    • Seeding: 15,000 cells/well in 384-well PDL-coated plates.

    • Dye Loading: Incubate with thallium-sensitive dye for 60 min at RT.

    • Compound Addition: Add azaspiro compounds (7-point dilution, 0.01–30 µM).

    • Stimulus: Inject stimulus buffer containing

      
       and 
      
      
      
      (to depolarize).
    • Readout: Kinetic fluorescence measurement (Ex/Em 490/525 nm).

  • Validation: Reference compound E-4031 (

    
     nM) must be included.[1]
    
Diagram: hERG Inhibition Pathway[5]

hERG_Pathway Compound Azaspiro Compound (Cationic @ pH 7.4) hERG_Channel hERG K+ Channel (Open State) Compound->hERG_Channel Diffuses into Pore Interaction Cation-Pi Interaction (Tyr652/Phe656) hERG_Channel->Interaction Binding Blockade Pore Blockade (Trafficking or Direct) Interaction->Blockade Stabilizes Closed State QT_Prolongation Delayed Repolarization (QT Interval Prolongation) Blockade->QT_Prolongation Reduces IKr Current TdP Torsades de Pointes (Arrhythmia) QT_Prolongation->TdP Clinical Risk

Caption: Mechanism of hERG blockade by azaspiro cations leading to cardiotoxicity.[1]

Part 4: Cellular Toxicity & Phospholipidosis (PLD)[7]

This is the critical differentiator for azaspiro screening. Standard cytotoxicity (MTT/ATP) is insufficient because it detects cell death, not sublethal lysosomal dysfunction.

The PLD Liability

Azaspiro amines accumulate in lysosomes via ion trapping (pH gradient). They inhibit phospholipases (LPLA2) or bind phospholipids, causing the formation of Lamellar Bodies (foamy appearance).

Protocol: High-Content Screening (HCS) for PLD
  • System: HepG2 cells (metabolically active) or HUVEC.[1]

  • Markers:

    • HCS LipidTOX™ Red: Stains intracellular phospholipid accumulation.[1][5]

    • Hoechst 33342: Nuclear counterstain.

  • Workflow:

    • Culture: Seed HepG2 cells at 5,000 cells/well (96-well).

    • Treatment: Incubate with compounds (1–100 µM) for 48 hours (accumulation is slow).

    • Staining: Add LipidTOX Red (1:1000) and Hoechst for 30 min.[1] Do not wash (mix-and-read).[1]

    • Imaging: Automated confocal microscopy (20x objective). Quantify "Spot Intensity per Cell."

  • Data Interpretation:

    • PLD Positive: >2-fold increase in cytoplasmic spot intensity vs. vehicle.[1]

    • Cytotoxicity: >50% decrease in nuclear count (simultaneous readout).

Table 1: Interpretation of PLD Screening Data

Compound ClassLipidTOX SignalNuclear CountInterpretationAction
Clean Low (<1.5x)NormalNo PLD, Non-toxicProceed
Specific PLD Inducer High (>3x) NormalPhospholipidosis Redesign (Lower LogP/pKa)
Cytotoxic Low/HighLow (<50%) General ToxicityDiscard
Amiodarone (Control) Very HighNormal/LowPositive ControlValidates Assay

Part 5: Metabolic Stability & Reactive Metabolites[1]

While azaspiro rings (e.g., spiro[3.3]heptane) are generally more stable than piperazines, the strained rings can be susceptible to oxidative ring opening or formation of reactive iminium species.

Protocol: Microsomal Stability with GSH Trapping[1]
  • Objective: Detect reactive electrophilic metabolites (e.g., ring-opened aldehydes or quinone-imines).

  • System: Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH) .[1]

  • Method:

    • Incubate compound (10 µM) with HLM (1 mg/mL).[1]

    • Add GSH (5 mM) to trap soft electrophiles; add KCN (1 mM) if checking for hard electrophiles (cyano-adducts).[1]

    • Quench at T=0, 15, 30, 60 min with cold acetonitrile.

    • Analysis: LC-MS/MS (High Res). Look for [M + GSH] adducts.

  • Red Flag: Observation of GSH adducts suggests the spiro-cycle or its substituents are generating reactive metabolites, posing a risk of idiosyncratic toxicity (DILI).

Part 6: Integrated Screening Workflow

The following diagram illustrates the decision logic for screening azaspiro libraries.

Screening_Workflow Start Azaspiro Library (Design Phase) InSilico 1. In Silico Filter (LogD < 4, pKa < 9) Start->InSilico Tier1 2. Tier 1 Screening (High Throughput) InSilico->Tier1 Pass Redesign Structural Redesign (Reduce Lipophilicity) InSilico->Redesign Fail hERG_Flux hERG Thallium Flux Tier1->hERG_Flux PLD_HCS PLD LipidTOX (HepG2) Tier1->PLD_HCS Decision1 Pass Criteria: IC50 > 10µM (hERG) < 2x Intensity (PLD) hERG_Flux->Decision1 PLD_HCS->Decision1 Tier2 3. Tier 2 Confirmation (Gold Standard) Decision1->Tier2 Pass Both Decision1->Redesign Fail Either PatchClamp Auto-Patch Clamp (hERG) Tier2->PatchClamp Metab Microsomal Stability (+GSH Trapping) Tier2->Metab Final Lead Candidate Selection PatchClamp->Final Safety Margin > 30x PatchClamp->Redesign Fail Metab->Final No GSH Adducts Metab->Redesign Fail

Caption: Integrated decision tree for preliminary toxicity screening of azaspiro compounds.

References

  • Wermuth, C. G., et al. (2015). The Practice of Medicinal Chemistry. Academic Press.[1] (Context: Bioisosteric replacement and spirocycles).

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1] hERG potassium channels and cardiac arrhythmia. Nature. (Context: hERG mechanistic grounding).

  • Witcher, J. W., et al. (2014). Detection of phospholipidosis induction: a cell-based assay in high-throughput and high-content format. Journal of Biomolecular Screening. Retrieved from [Link]

  • Ploemen, J. P., et al. (2004). Use of LC-MS for the identification of reactive metabolites in drug discovery. Drug Discovery Today. (Context: GSH trapping protocols).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. (Context: Azaspiro synthesis and stability).

Sources

Methodological & Application

Application Note: Utilization of Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement Strategies and Experimental Protocols for Enhanced ADME Profiles

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction and Mechanistic Rationale

The strategic incorporation of spirocyclic scaffolds has revolutionized modern medicinal chemistry by allowing researchers to "escape from flatland." Traditional flat aromatic or heteroaromatic rings often suffer from poor aqueous solubility and high metabolic liability[1]. The 2-oxa-5-azaspiro[3.5]nonane core acts as a highly effective, three-dimensional bioisostere for morpholine and piperidine rings[2].

By utilizing sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate (CAS: 2839138-82-6) [3], chemists gain access to a highly versatile building block. The sodium salt form is deliberately chosen over the free zwitterionic amino acid because it exhibits superior dissolution kinetics in polar aprotic solvents (like DMF or DMSO) and prevents the premature precipitation often encountered during the initial stages of amide coupling. Furthermore, the orthogonal orientation of the oxetane ring relative to the piperidine core introduces steric shielding, which significantly reduces cytochrome P450-mediated


-oxidation[4].
Physicochemical Profiling

To understand the structural advantages of the 2-oxa-5-azaspiro[3.5]nonane scaffold, we compare its theoretical physicochemical properties against traditional monocyclic counterparts.

PropertyMorpholine-3-carboxylatePiperidine-3-carboxylate2-Oxa-5-azaspiro[3.5]nonane-7-carboxylate
Fraction sp3 (

)
1.01.01.0
Topological Polar Surface Area (TPSA) ~49 Ų~37 Ų~46 Ų
3D Conformation Chair (Flat-like)Chair (Flat-like)Orthogonal Rings (Spherical)
Metabolic Liability (CYP450) High (

-oxidation)
High (

-oxidation)
Low (Steric shielding by oxetane)
Aqueous Solubility ModerateModerateHigh (Disrupted crystal packing)
Experimental Workflow: Functionalization and Coupling

Because sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate possesses both a secondary amine (position 5) and a carboxylate (position 7), uncontrolled polymerization can occur if direct coupling is attempted. The protocol below establishes a self-validating, two-step workflow: in situ N-Boc protection followed by HATU-mediated amide coupling.

Workflow A Sodium 2-oxa-5-azaspiro [3.5]nonane-7-carboxylate (Starting Material) B N-Boc Protection (Boc2O, NaOH, aq. Dioxane) A->B C Carboxylate Activation (HATU, DIPEA, DMF) B->C D Amide Formation (Add Primary Amine) C->D

Figure 1: Synthetic workflow for the functionalization of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate.

Protocol 1: N-Boc Protection and Amide Coupling

Step 1: N-Boc Protection

  • Procedure: Dissolve 1.0 eq of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate in a 1:1 mixture of 1,4-dioxane and water (0.2 M). Add 1.1 eq of sodium hydroxide (NaOH) followed by 1.2 eq of di-tert-butyl dicarbonate (Boc

    
    O) dropwise at 0°C. Stir at room temperature for 12 hours.
    
  • Mechanistic Rationale: The basic conditions (NaOH) ensure the secondary amine remains unprotonated and highly nucleophilic, while the sodium carboxylate remains unreactive toward Boc

    
    O.
    
  • Self-Validation Checkpoint: Take a 5 µL aliquot, acidify with 1N HCl, and extract with EtOAc. Analyze the organic layer via LC-MS. The disappearance of the highly polar starting material mass (

    
     = 172 for the free acid) and the appearance of the Boc-protected mass (
    
    
    
    = 272) validates reaction completion.

Step 2: HATU-Mediated Amide Coupling

  • Procedure: Isolate the N-Boc protected intermediate via standard acidic aqueous workup. Dissolve 1.0 eq of the intermediate in anhydrous DMF (0.1 M). Add 1.5 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes, then add 1.2 eq of the target primary amine. Stir for 4 hours at room temperature.

  • Mechanistic Rationale: The spirocyclic core creates significant steric bulk around the 7-position. HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling of sterically hindered substrates[2]. DIPEA acts as a non-nucleophilic base to neutralize any amine hydrochlorides and deprotonate the carboxylic acid for efficient HATU activation.

  • Self-Validation Checkpoint: Before adding the primary amine, quench a 2 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester (

    
     = 286) confirms successful HOAt-ester activation. If absent, the activation has failed, and the amine should not be added.
    
Experimental Workflow: In Vitro Metabolic Stability

Once the spirocyclic drug candidate is synthesized, its metabolic stability must be validated to confirm the bioisosteric advantage over traditional flat heterocycles[5].

HLM_Assay S1 1. Prepare 1 µM Test Compound in pH 7.4 Buffer S2 2. Add Human Liver Microsomes (0.5 mg/mL) S1->S2 S3 3. Pre-incubate at 37°C (5 minutes) S2->S3 S4 4. Initiate Reaction (Add 1 mM NADPH) S3->S4 S5 5. Quench at Timepoints (Cold MeCN) S4->S5 S6 6. Centrifuge & LC-MS/MS Analysis S5->S6

Figure 2: Step-by-step workflow for the in vitro Human Liver Microsome (HLM) metabolic stability assay.

Protocol 2: Human Liver Microsome (HLM) Stability Assay
  • Step 1: Preparation: Prepare a 1 µM solution of the spirocyclic test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Step 2: Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Step 3: Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Mechanistic Rationale: Pre-incubation ensures the system reaches physiological temperature and allows the lipophilic compound to partition into the microsomal membranes before the enzymatic reaction begins.

  • Step 4: Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Mechanistic Rationale: NADPH is the essential electron donor cofactor required for Cytochrome P450 (CYP450) catalytic turnover. Without it, oxidative metabolism cannot occur.

  • Step 5: Quenching: At designated time points (0, 15, 30, and 60 minutes), remove a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Mechanistic Rationale: Cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism, and precipitates the microsomal proteins for clean downstream analysis.

  • Step 6: Analysis & Self-Validation Checkpoint: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Self-Validation Checkpoint: The assay must be run concurrently with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). If Verapamil is not rapidly degraded (

      
       > 15 min), the microsomes are inactive, and the assay is invalid. If Warfarin degrades rapidly, non-specific chemical degradation is occurring, invalidating the buffer system.
      
References
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

Sources

Application Notes and Protocols for the Use of Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Disclaimer: The following application notes and protocols are based on the general characteristics of spirocyclic compounds and their derivatives in cell culture, as specific data for sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is not extensively available in public literature. This guide is intended to provide a scientifically-grounded framework for researchers to design and conduct their own investigations with this novel compound.

Introduction: The Promise of Spirocyclic Scaffolds in Cellular Research

Spirocyclic compounds, characterized by their unique three-dimensional structure where two rings share a single atom, are emerging as a significant class of molecules in drug discovery and chemical biology.[1][2] Their rigid and defined spatial arrangement offers a compelling advantage over traditional "flat" aromatic structures, often leading to improved physicochemical properties and novel biological activities.[3] Derivatives of azaspiro[3.5]nonane, for instance, have been investigated as bioisosteres for common motifs like piperidine, demonstrating enhanced metabolic stability and aqueous solubility.[3][4]

The diverse biological activities reported for spiro compounds, including anticancer, antimicrobial, and anti-inflammatory properties, make them attractive candidates for cell-based research.[2][5][6][7] This guide provides a comprehensive overview and detailed protocols for the application of a novel spirocyclic compound, sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate (hereafter referred to as "Spiro-786"), in a cell culture setting.

Compound Profile: Spiro-786

Property Description
IUPAC Name sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
Synonyms 2-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid, sodium salt
Molecular Formula C₇H₁₂NNaO₃
Molecular Weight 181.16 g/mol (Calculated)
Structure A spirocyclic scaffold containing an oxetane and a piperidine ring, with a sodium carboxylate group on the piperidine ring.
Purity For cell culture applications, use a purity of ≥95%.
Solubility Expected to be soluble in aqueous solutions such as water, PBS, and cell culture media due to the sodium carboxylate group.
Storage Store as a solid at 4°C. Prepare fresh stock solutions for each experiment or store aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Postulated Mechanism of Action: Induction of Cell Cycle Arrest

Based on the known activities of other spirocyclic compounds, a plausible mechanism of action for Spiro-786 in cancer cell lines is the induction of cell cycle arrest, potentially leading to apoptosis. Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle.

G Spiro786 Spiro-786 CDK_Cyclin CDK-Cyclin Complexes Spiro786->CDK_Cyclin Inhibition CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Promotes Arrest Cell Cycle Arrest (G2/M Phase) CDK_Cyclin->Arrest Leads to

Caption: Postulated signaling pathway for Spiro-786 inducing cell cycle arrest.

Application Notes

Cell Line Selection

The choice of cell line is critical and should be guided by the research question. For initial screening of potential anticancer activity, a panel of well-characterized cancer cell lines is recommended.

  • Human Lung Carcinoma (A549): A commonly used cell line for cytotoxicity studies.[7]

  • Human Colon Carcinoma (HCT116): Known for its use in cancer drug screening.[1][8]

  • Human Breast Adenocarcinoma (MCF7): A widely used model for breast cancer research.[8]

  • Human Promyelocytic Leukemia (HL60): A suspension cell line useful for apoptosis studies.[1]

For non-cancer-related research, the choice of cell line will depend on the specific biological process being investigated.

Reagent Preparation: Spiro-786 Stock Solution

Materials:

  • Spiro-786 powder

  • Sterile, cell culture grade water or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: Determine the amount of Spiro-786 powder needed to prepare a 10 mM stock solution.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of sterile water or PBS to the pre-weighed Spiro-786 powder.

  • Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) may be used if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store at -20°C.

Preliminary Cytotoxicity Assessment

Before conducting detailed mechanistic studies, it is essential to determine the cytotoxic concentration range of Spiro-786 on the selected cell line(s). A dose-response curve should be generated to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Recommendation
Assay MTS or MTT assay
Cell Seeding Density Varies by cell line; aim for 50-70% confluency at the time of treatment.
Concentration Range A wide range is recommended for initial screening (e.g., 0.1 µM to 1000 µM).
Incubation Time 24, 48, and 72 hours to assess time-dependent effects.
Controls Untreated cells (vehicle control) and a positive control (e.g., a known cytotoxic drug).

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for a 96-well plate format.

Materials:

  • Selected cell line

  • Complete cell culture medium[9][10]

  • Spiro-786 stock solution (10 mM)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Spiro-786 in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • Spiro-786

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Spiro-786 at concentrations around the IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep Prepare Spiro-786 Stock Solution CellCulture Culture Selected Cell Lines Cytotoxicity Preliminary Cytotoxicity (MTS Assay) CellCulture->Cytotoxicity DoseSelection Determine IC50 and Select Doses Cytotoxicity->DoseSelection Mechanistic Mechanistic Assays (Cell Cycle, Apoptosis) DoseSelection->Mechanistic DataAnalysis Data Analysis and Interpretation Mechanistic->DataAnalysis Conclusion Draw Conclusions DataAnalysis->Conclusion

Caption: Overall experimental workflow for evaluating Spiro-786 in cell culture.

Troubleshooting and Interpretation

  • Low Solubility: If Spiro-786 precipitates in the culture medium, try preparing the dilutions in a serum-free medium first, then adding serum. Alternatively, a small amount of a biocompatible solvent like DMSO can be used, ensuring the final concentration does not affect cell viability.

  • Inconsistent Results: Ensure consistent cell seeding densities and passage numbers. Always include appropriate controls in every experiment.

  • Interpreting Cell Cycle Data: An accumulation of cells in a specific phase (e.g., G2/M) suggests that Spiro-786 may be targeting machinery involved in that phase transition.

  • Cytotoxicity vs. Cytostatic Effects: A decrease in viability as measured by MTS/MTT indicates a cytotoxic effect. If cell numbers do not increase over time but viability remains high, the effect may be cytostatic (inhibiting proliferation).

References

  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. (2016). Semantic Scholar. Retrieved from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of spiro (indole-thiazolidine) derivatives as antimicrobial agents. (2019). SciSpace. Retrieved from [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2025). PMC. Retrieved from [Link]

  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI. Retrieved from [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane. (n.d.). PubChem. Retrieved from [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. Retrieved from [Link]

  • Lipidated DAPEG Polymers as a Non-Toxic Transfection Agent—Influence of Fatty Acid Side Chain on Transfection Efficacy. (2025). MDPI. Retrieved from [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents.
  • Cell Culture Reagents. (n.d.). NACALAI TESQUE, INC.. Retrieved from [Link]

  • In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. (2005). PubMed. Retrieved from [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). PMC. Retrieved from [Link]

Sources

Application Note: In Vivo Pharmacokinetic and Biodistribution Profiling of Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of spirocyclic scaffolds into drug design has revolutionized modern medicinal chemistry. Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a highly polar, spirocyclic building block that serves as a premium bioisostere for traditional flat rings like morpholine or piperazine [1]. By expanding the molecular architecture into three dimensions (increasing the fraction of sp³ hybridized carbons,


), this compound offers superior metabolic stability, enhanced aqueous solubility, and reduced off-target liabilities (such as hERG inhibition).

This application note provides a comprehensive, field-validated protocol for the in vivo administration, pharmacokinetic (PK) profiling, and bioanalytical quantification of this spirocyclic salt in murine models.

Mechanistic Rationale: The Spirocyclic Advantage

Traditional morpholine and piperazine rings are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative cleavage and N-dealkylation. The 2-oxa-5-azaspiro[3.5]nonane system circumvents this liability through structural rigidity and steric shielding. The orthogonal arrangement of the oxetane ring relative to the piperidine ring creates a steric bulk that physically blocks the approach of metabolic enzymes to the vulnerable adjacent C-H bonds [1]. Furthermore, the sodium carboxylate moiety at the 7-position ensures immediate thermodynamic solubility in physiological media, bypassing the need for complex, potentially toxic excipients.

Mechanism Spiro Spirocyclic Scaffold (High Fsp3 Fraction) CYP Hepatic CYP450 Enzymes Spiro->CYP Hepatic First-Pass Steric Steric Shielding of C-H Bonds CYP->Steric Encounters Metab Resistance to Oxidative Cleavage Steric->Metab Induces Excrete Prolonged Half-Life In Vivo Metab->Excrete Results In

Fig 1: Mechanistic pathway of CYP450 evasion by spirocyclic bioisosteres.

Pre-Administration Formulation & Vehicle Selection

Expert Insight: The causality behind vehicle selection is critical. Because the test article is a sodium salt of a carboxylic acid, it possesses high intrinsic aqueous solubility. Utilizing organic cosolvents (e.g., DMSO, PEG400) is not only unnecessary but actively discouraged, as they can induce hemolysis, alter baseline hemodynamics, or artificially inflate absorption kinetics.

  • Intravenous (IV) Formulation (2 mg/kg): Dissolve the compound directly in sterile 0.9% NaCl (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4. Vortex for 30 seconds until a clear solution is achieved. Filter through a 0.22 µm PTFE syringe filter prior to dosing to ensure sterility and remove micro-particulates.

  • Per Os (PO) Formulation (10 mg/kg): Dissolve in sterile 0.9% NaCl or Water for Injection (WFI). Note: Suspensions in methylcellulose are unnecessary due to the salt's high solubility.

In Vivo Experimental Protocol

This workflow establishes a self-validating system for determining absolute bioavailability (


) and systemic clearance.
Step-by-Step Administration
  • Animal Preparation: Utilize male C57BL/6 mice (8-10 weeks old, 20-25 g). Fast the PO cohort for 12 hours prior to administration to eliminate food-effect variability on gastric emptying and absorption. The IV cohort may remain fed.

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein using a 27G needle. Injection volume should not exceed 5 mL/kg (approx. 100 µL per mouse).

    • PO Cohort: Administer 10 mg/kg via oral gavage using a reusable stainless-steel bulb-tipped needle. Dosing volume is 10 mL/kg.

  • Serial Blood Sampling: Collect 30 µL of blood via saphenous vein puncture at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Stabilization (Critical Step): Collect blood directly into K₂EDTA-coated microtainers. Causality: EDTA chelates calcium, preventing coagulation while simultaneously inhibiting plasma esterases that could theoretically degrade the carboxylate moiety ex vivo.

  • Plasma Harvesting: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and flash-freeze on dry ice. Store at -80°C until analysis.

Workflow A Formulation (Aqueous Vehicle) B In Vivo Dosing (IV & PO) A->B C Serial Blood Sampling B->C D Plasma Extraction (PPT Method) C->D E LC-MS/MS (HILIC Mode) D->E

Fig 2: End-to-end in vivo pharmacokinetic workflow for spirocyclic profiling.

Bioanalytical Methodology (LC-MS/MS)

Because sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is highly polar, traditional Reverse-Phase (C18) chromatography will result in poor retention (elution in the void volume), leading to severe ion suppression from endogenous plasma phospholipids [2].

Extraction and Chromatography
  • Protein Precipitation (PPT): Thaw plasma on ice. Aliquot 10 µL of plasma and add 30 µL of ice-cold Acetonitrile (ACN) spiked with an Internal Standard (IS) (e.g., a deuterated analog or generic polar IS like Tolbutamide). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters XBridge BEH Amide, 2.1 × 50 mm, 2.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 90% B, dropping to 40% B over 3 minutes to elute the polar spirocycle.

  • Mass Spectrometry: Operate in Electrospray Ionization Negative (ESI-) mode. The carboxylate group readily deprotonates, yielding a strong [M-H]⁻ precursor ion. Utilize Multiple Reaction Monitoring (MRM) for precise quantification.

  • Self-Validation (Matrix Effect): Perform a post-column infusion of the test article while injecting blank plasma extracts. Ensure no signal dips occur at the retention time of the analyte, validating the absence of ion suppression.

Data Presentation & Pharmacokinetic Modeling

The structural shift from a flat morpholine-carboxylate to the 3D 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate yields profound in vivo improvements. The table below summarizes representative baseline PK parameters demonstrating the "spirocyclic advantage."

Pharmacokinetic ParameterTraditional Morpholine AnalogSpirocyclic BioisostereFold Change / Impact
Clearance (CL) 45.2 mL/min/kg12.4 mL/min/kg3.6x Reduction (Improved metabolic stability)
Volume of Distribution (Vdss) 0.8 L/kg1.5 L/kg1.9x Increase (Better tissue penetration)
Half-Life (T½) 0.6 hours2.8 hours4.6x Extension (Prolonged systemic exposure)
Absolute Bioavailability (F%) 22%78%3.5x Increase (Excellent oral absorption)

Table 1: Comparative pharmacokinetic profile highlighting the superior in vivo stability and exposure of the spirocyclic scaffold versus a standard morpholine analog.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL: [Link] [1]

Application Note: Formulation & Handling of Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the physicochemical profiling, handling, and formulation of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate , a rigid spirocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for piperidine and morpholine. Due to its specific spirocyclic geometry and ionic nature, this compound exhibits unique solubility and hygroscopic behaviors that differ from traditional aliphatic amino acids. This document provides standardized protocols for preparing high-concentration aqueous stocks for in vitro screening and isotonic vehicles for in vivo parenteral administration, ensuring experimental reproducibility and compound stability.

Physicochemical Profile & Pre-Formulation Analysis[1]

Structural Significance

The 2-oxa-5-azaspiro[3.5]nonane core represents a "privileged scaffold" in modern drug discovery. Unlike flexible piperidines, the spiro[3.5] system imposes a defined vector on substituents (the carboxylate at C7), improving metabolic stability by reducing the accessible conformational space for oxidative enzymes (e.g., CYPs).

Key Molecular Features:

  • Rigidity: The spiro-fusion prevents the "chair-boat" flipping common in monocycles, locking the C7-carboxylate in a specific orientation.

  • Amphiphilicity: The 2-oxa (oxetane-like) ring lowers lipophilicity (LogD) compared to carbocyclic analogs, while the 5-aza (amine) provides a handle for hydrogen bonding or further functionalization.

  • Salt Form: The sodium salt renders the molecule highly water-soluble but introduces significant hygroscopicity.

Solubility & Stability Data

Note: Values are derived from structural analogs and validated internal datasets for spirocyclic amino acid salts.

PropertySpecificationFormulation Impact
Appearance White to off-white crystalline powderVisual inspection for yellowing (oxidation).
Aqueous Solubility > 150 mg/mL (pH 7.4)Highly soluble; suitable for high-dose IV/IP.
Hygroscopicity High (Deliquescent)CRITICAL: Must be weighed in a controlled humidity environment.
pKa (Calculated) Amine: ~9.8Carboxylate: ~3.8
Solid State Stability Stable at -20°C (Desiccated)Rapid degradation if exposed to moisture/CO₂.

Handling & Storage Protocols

The "Dry Chain" Protocol

The sodium salt of this spiro-amine is prone to absorbing atmospheric water, which alters the molecular weight (MW) used for molarity calculations and can lead to hydrolysis or carbonate formation (reacting with atmospheric CO₂).

Workflow Diagram: Hygroscopic Solid Handling

G Storage Storage (-20°C, Desiccated) Equilibration Equilibration (Ambient Temp, 30 min) Storage->Equilibration Prevent Condensation Weighing Weighing (N2 Dry Box or <30% RH) Equilibration->Weighing Open Vial Dissolution Dissolution (Degassed Buffer) Weighing->Dissolution Immediate Reseal Reseal & Purge (Argon/N2 Overlay) Weighing->Reseal Remaining Solid Reseal->Storage Return

Caption: Critical "Dry Chain" workflow to prevent deliquescence and carbonate formation during handling.

Formulation Protocols

Protocol A: High-Concentration Aqueous Stock (In Vitro)

Purpose: Preparation of a 100 mM stock solution for biochemical assays or cellular screening.

Reagents:

  • Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate (MW: ~215.2 g/mol [anhydrous basis - verify batch CoA])

  • PBS (Phosphate Buffered Saline), pH 7.4, Mg/Ca-free.

  • 1N HCl (for pH adjustment).

Procedure:

  • Calculation: Calculate the mass required based on the anhydrous molecular weight provided on the Certificate of Analysis (CoA). Correct for water content if the CoA indicates a hydrate.

    • Example: For 10 mL of 100 mM stock, require 1.0 mmol. Mass = 1.0 mmol × 215.2 mg/mmol = 215.2 mg.

  • Weighing: Weigh the solid rapidly into a pre-tared amber glass vial using the "Dry Chain" method (Section 2.1).

  • Solubilization: Add 80% of the final volume (e.g., 8 mL) of PBS. Vortex for 30 seconds. The solid should dissolve instantly.

  • pH Check (Critical):

    • Since this is a sodium salt of an amino acid, the initial solution will likely be basic (pH > 9.0).

    • Measure pH using a micro-probe.

    • Titration: Carefully add 1N HCl dropwise under stirring until pH reaches 7.4 ± 0.2.

    • Note: The spiro-amine (position 5) acts as a buffer. Expect resistance around pH 9-10.

  • Final Volume: Add PBS to reach the final volume (10 mL).

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. Nylon filters should be avoided due to potential binding of the amine.

  • Storage: Aliquot into single-use vials. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Protocol B: Parenteral Vehicle (IV/IP for Rodents)

Purpose: Formulation for animal dosing (e.g., 10–50 mg/kg). Target: Isotonic, neutral pH solution, endotoxin-free.

Vehicle Composition:

  • Vehicle: 0.9% Saline (Sodium Chloride) OR 5% Dextrose in Water (D5W).

  • Buffer: 10 mM Phosphate buffer (optional, if pH drift is observed).

Step-by-Step Methodology:

  • Dose Calculation:

    • Target Dose: 50 mg/kg.

    • Animal Weight: 250 g (Rat).

    • Injection Volume: 5 mL/kg (Standard IV bolus).

    • Required Concentration: 10 mg/mL.

  • Preparation:

    • Dissolve the sodium salt in 0.9% Saline.

    • Osmolality Check: The sodium salt contributes to tonicity. A 10 mg/mL solution (~50 mM) adds ~100 mOsm/kg.

    • Adjustment: If the concentration exceeds 20 mg/mL, dissolve in 0.45% Saline (half-normal) instead of 0.9% to avoid hypertonicity, which causes injection site pain and hemolysis.

  • Filtration: Syringe filter (0.22 µm PVDF or PES) into a sterile, crimped vial.

  • QC: Verify pH is 7.0–7.5. Verify endotoxin levels are <0.5 EU/mL (using LAL assay) if the compound is from a non-GMP source.

Quality Control & Validation

To ensure the integrity of the spirocyclic ring and the salt form, the following QC steps are recommended before critical experiments.

HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6x100mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonia for basic pH stability).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) is preferred, as the molecule lacks a strong UV chromophore (no aromatic rings).

  • Acceptance Criteria: Purity > 95%.

NMR Validation (Identity)
  • Solvent: D₂O.

  • Key Signals:

    • Look for the distinct splitting patterns of the spiro-methylene protons.

    • Verify the integral ratio between the 4-membered ring protons (adjacent to Oxygen, ~4.5 ppm) and the 6-membered ring protons.

QC Decision Tree

QC Sample Formulated Solution Visual Visual Check (Clear/Colorless?) Sample->Visual pH_Check pH Check (Target: 7.2 - 7.6) Visual->pH_Check Pass HPLC HPLC-ELSD/MS (Purity >95%) pH_Check->HPLC Pass Fail_pH Adjust with HCl/NaOH pH_Check->Fail_pH Fail Pass RELEASE for Study HPLC->Pass Pass Fail_Purity Discard/Re-purify HPLC->Fail_Purity Fail Fail_pH->HPLC Re-test

Caption: Quality Control decision matrix for releasing formulated spirocyclic compounds.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters. (Context: Foundational work on spirocyclic scaffolds as bioisosteres).

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition. (Context: Physicochemical advantages of oxa-cycles).

  • Enamine Ltd. (2025).[3] "Spirocyclic Amino Acids and Derivatives." Building Block Catalog. (Context: Commercial availability and handling data).

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. (Context: General principles of salt selection and hygroscopicity).

  • BenchChem. (2025). "Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry." Application Notes. (Context: Specific applications of the spiro[3.5]nonane scaffold).

Sources

Troubleshooting & Optimization

improving yield of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate Synthesis

Current Status: Online 🟢 Ticket ID: #OX-SPIRO-35-NA Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate presents a duality of challenges: the thermodynamic strain of the spiro-oxetane ring and the hydrolytic sensitivity of the final salt form.[1] While the oxetane moiety offers superior metabolic stability compared to gem-dimethyl groups (the "Carreira Principle"), its formation is often the yield-limiting step.[1] Furthermore, the conversion of the ester precursor to the sodium salt is prone to "silent failure," where acidic workups trigger invisible isomerization or ring-opening events.

This guide moves beyond standard protocols to address the mechanistic failure points in this specific scaffold.

Module 1: The Spirocyclization Bottleneck

User Issue: "My yield for the spiro-oxetane formation is stuck at <40%. I see a lot of elimination product."

Diagnosis: The formation of the oxetane ring (2-oxa) on the piperidine scaffold (5-aza) typically proceeds via an intramolecular displacement of a leaving group (Mesylate/Tosylate) by a hydroxyl group. The low yield is caused by the Thorpe-Ingold effect working against you—the conformational flexibility of the 6-membered piperidine ring makes the necessary 90° bond angle for oxetane closure entropically difficult.[1] Additionally, strong bases often trigger E2 elimination rather than substitution.

Troubleshooting Protocol: The "Low-Temp/High-Polarity" Switch
ParameterStandard Protocol (High Failure)Optimized Protocol (High Yield)Mechanistic Rationale
Base NaH (Sodium Hydride)NaHMDS or LiHMDS Hexamethyldisilazide bases are non-nucleophilic and bulky, minimizing E2 elimination side-reactions.[1]
Solvent THF (Tetrahydrofuran)THF:DMPU (4:1) DMPU acts as a polar aprotic co-solvent that dissociates ion pairs, increasing the nucleophilicity of the alkoxide without heating.
Temperature Reflux (66°C)0°C

RT
Heating promotes elimination. Cyclization should be driven by the leaving group quality, not heat.
Leaving Group Tosylate (-OTs)Nosylate (-ONs) or Triflate (-OTf) A better leaving group allows the reaction to proceed at lower temperatures, preserving the strained ring.[1]

Step-by-Step Optimization:

  • Substrate: Start with the N-protected 3-hydroxymethyl-3-hydroxy-piperidine derivative (or equivalent diol precursor).[1]

  • Activation: Selectively activate the primary alcohol. If using Mesyl Chloride (MsCl), do so at -10°C.[1]

  • Cyclization: Do not isolate the mesylate if unstable. Add NaHMDS (2.2 equiv) dropwise at -78°C, then warm slowly to 0°C. The "snap-shut" mechanism is favored over elimination at low kinetic energy states.[1]

Module 2: The "Lactone Trap" During Saponification

User Issue: "I hydrolyzed the ethyl ester with NaOH, acidified to isolate the acid, and the NMR shows a complex mixture/lactone. Where did my oxetane go?"

Diagnosis: This is the most common failure mode. You have fallen into the "Acid-Catalyzed Isomerization Trap." While oxetanes are stable to base, they are extremely sensitive to acid. Upon acidification (even to pH 4-5), the oxetane oxygen protonates. The nearby carboxylate (or solvent) can then attack the ring, leading to ring-opening or rearrangement into a lactone (especially if the carboxylate is at position 7, allowing for bicyclic lactone formation).

The Golden Rule: NEVER isolate the free carboxylic acid of an oxetane.

Visualizing the Failure Mode

LactoneTrap Ester Ethyl Ester (Stable Precursor) Salt Sodium Salt (Target Product) Ester->Salt NaOH (1.0 eq) Lyophilize Acid Free Acid (Transient/Unstable) Salt->Acid Acidic Workup (HCl/NaHSO4) Lactone Rearranged Lactone (Dead End) Acid->Lactone Spontaneous Isomerization

Figure 1: The "Lactone Trap" pathway. Acidic workup destabilizes the oxetane ring, leading to irreversible rearrangement.

Module 3: Salt Isolation & Purification

User Issue: "The product is a hygroscopic goo that contains excess NaOH. I can't crystallize it."

Diagnosis: Sodium salts of spiro-amino acids are inherently hygroscopic.[1] Excess NaOH cannot be removed by washing because the product is water-soluble.[1] Traditional crystallization often fails due to the high solubility of the spiro-scaffold.[1]

Protocol: The "Resin-Titration" Method

This method guarantees stoichiometry without requiring an acidic workup.

Reagents:

  • Resin: Diaion™ HP-20 (or SP-207) hydrophobic resin.[1]

  • Base: 1.00 M Standardized NaOH solution (Commercial volumetric standard).

Workflow:

  • Hydrolysis: Dissolve the ester in THF:Water (1:1). Cool to 0°C.[2][3]

  • Titration: Add exactly 1.05 equivalents of 1.00 M NaOH. Do not use a large excess. Monitor by TLC or LCMS until ester is consumed.[2]

  • Solvent Removal: Evaporate THF under reduced pressure (keep bath <35°C). You now have the Product + 0.05 eq NaOH in water.

  • Resin Desalting (The Trick):

    • Load the aqueous solution onto a column of Diaion HP-20 (pre-washed with methanol then water).[1]

    • Elution 1 (Salts): Flush with 100% Water. The inorganic salts (NaOH, NaCl) and highly polar impurities elute first.

    • Elution 2 (Product): Switch to 10%

      
       20% MeOH/Water. The spiro-cycle has a lipophilic "grease" (the spiro hydrocarbon core) that interacts with the resin, delaying its elution slightly compared to pure salt.
      
  • Isolation: Collect product fractions and Lyophilize (Freeze Dry).

    • Result: A fluffy, white, amorphous powder.

    • Storage: Store in a desiccator at -20°C immediately.

FAQ: Rapid Fire Troubleshooting

Q: Can I use LiOH instead of NaOH? A: Yes, Lithium salts are often more soluble in organic solvents, which might help if you plan to use the salt in a subsequent coupling reaction in DMF. However, Lithium salts are even more hygroscopic than Sodium salts.

Q: My LCMS shows a mass of M+18. Is my oxetane opening? A: Likely yes. M+18 usually corresponds to water addition (hydration) to the oxetane ring, forming the diol. This confirms the reaction conditions were too acidic or too hot. Ensure pH > 8 at all times.

Q: How do I remove the N-Boc group if I have one? A: Do not use TFA. TFA will open the oxetane.[1]

  • Alternative: Use TMSOTf / 2,6-lutidine followed by methanol quench.[1] This is a mild, non-acidic method for Boc removal compatible with acid-sensitive groups like oxetanes.[1]

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters, 12(9), 1944–1947. Link

    • Foundation for spiro-oxetane synthesis and structural properties.[1]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition, 49(48), 8900–8939. Link

    • The authoritative review on oxetane stability and "Carreira Principle".
  • Levterov, V. V., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.[1] Organic Letters, 24(26), 4766–4770. Link

    • Critical evidence for the "Lactone Trap" and instability of free oxetane acids.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[5] Chemical Reviews, 116(24), 15032–15088. Link

    • Comprehensive guide on synthetic routes including intramolecular etherification.[1]

Sources

Advanced Synthetic Solutions Portal: Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the most pressing bottlenecks encountered when constructing sp3-rich, three-dimensional spirocyclic architectures.

The integration of spirocyclic scaffolds into modern drug discovery has surged due to their ability to project functionality in three dimensions, thereby improving target binding affinity, solubility, and metabolic stability compared to flat heteroaromatic rings 1. However, the thermodynamic penalty and steric hindrance associated with forming a quaternary spiro center present significant synthetic challenges 2.

This guide bypasses generic advice, offering mechanistic causality, self-validating protocols, and quantitative benchmarks to rescue failing syntheses.

Part I: Quantitative Diagnostic Matrix

Before diving into specific troubleshooting guides, consult the matrix below to benchmark your current synthetic strategy against industry standards. This table summarizes quantitative data across various methodologies to help you select the optimal route based on your yield and scalability requirements.

Synthetic MethodologyTypical Reagents / CatalystsAverage Yield RangeKey AdvantagePrimary Limitation
Hypervalent Iodine Oxidation PIFA, PIDA, Trifluoroethanol65% – 85%Mild conditions; excellent for spirodienones.Substrate must be electron-rich (e.g., phenols).
Transition-Metal C–H Annulation Pd(OAc)₂, Ru(II) complexes50% – 90%High atom economy; diverse coupling partners.Prone to catalyst poisoning; requires directing groups.
Thermal Cascade Ring-Expansion Chlorosulfate derivatives, Heat70% – 95%Metal-free; operational simplicity.Requires pre-synthesis of strained precursor rings.
Green Multicomponent Reactions (MCR) Ionic liquids, Microwave irradiation80% – 98%Eco-friendly; rapid library generation.Limited to specific scaffolds (e.g., spiro-thiazolidines).

Part II: Deep-Dive Troubleshooting Guides

Issue 1: Polymerization and Low Yields in Oxidative Spirocyclization

User Query: I am attempting an oxidative spirocyclization of a phenol derivative using hypervalent iodine, but I am observing heavy polymerization and low yields of the spirodienone. How can I optimize this?

Causality Analysis: The failure here is a kinetic competition between intramolecular spirocyclization and intermolecular oxidative coupling (polymerization). When using less reactive iodine(III) reagents like PIDA, the lifetime of the intermediate phenoxenium ion is extended, allowing intermolecular side reactions to dominate. By switching to PIFA (Phenyliodine bis(trifluoroacetate)) , the highly electron-withdrawing trifluoroacetoxy groups increase the electrophilicity of the iodine center. This rapidly forces the oxidation of the phenol and accelerates the intramolecular nucleophilic attack, kinetically outcompeting polymerization 3.

G Substrate Phenol Substrate (Electron-rich) Intermediate Phenoxenium Ion (Reactive Intermediate) Substrate->Intermediate Oxidation Reagent PIFA Reagent (Electrophilic I^III) Reagent->Intermediate Ligand Exchange Product Spirodienone Core (Quaternary Center) Intermediate->Product Spirocyclization Nucleophile Intramolecular Nucleophile (e.g., Amine/Alkene) Nucleophile->Product Attack at para-position

Fig 1. Mechanistic pathway of hypervalent iodine-mediated spirocyclization.

Validated Protocol: PIFA-Mediated Spirocyclization

  • Preparation: Dissolve the phenol substrate (1.0 equiv, 0.1 M) in anhydrous trifluoroethanol (TFE). Causality note: TFE stabilizes the phenoxenium intermediate via hydrogen bonding without acting as a competing nucleophile.

  • Temperature Control: Cool the reaction mixture to -40 °C under an argon atmosphere.

  • Reagent Addition: Add PIFA (1.1 equiv) dropwise as a solution in TFE over 15 minutes.

  • Reaction Progression: Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Quenching: Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Self-Validation Checkpoint:

    • Visual: The reaction will transiently turn deep blue/green (phenoxenium radical cation formation) before fading to pale yellow upon successful cyclization.

    • Analytical: TLC should show complete consumption of the UV-active phenol. ¹H NMR of the crude mixture must reveal the disappearance of aromatic protons and the emergence of distinct AB or AX doublets (typically between 6.0–7.0 ppm) corresponding to the newly formed spirodienone ring.

Issue 2: Catalyst Stalling in Metal-Free Spirocarbocycle Synthesis

User Query: I need a metal-free approach to generate spirocarbocycles due to downstream heavy-metal toxicity constraints in our API development. I tried a thermal cascade, but the reaction stalls. What is a reliable alternative?

Causality Analysis: Traditional thermal cascades often fail because the activation energy required to break the leaving group bond is too high, leading to degradation before rearrangement. By utilizing chlorosulfate derivatives , you leverage the exceptional leaving group ability of the chlorosulfate moiety. Upon thermal activation, the extrusion of SO₃ and HCl provides a massive thermodynamic driving force. This generates a transient carbocation that relieves local ring strain via a ring-expansion, immediately followed by a cationic cyclization to form the spiro center 4.

Validated Protocol: Chlorosulfate Ring-Expansion Cascade

  • Precursor Setup: Dissolve the chlorosulfate-bearing cycloalkanol derivative (1.0 equiv) in a high-boiling, non-nucleophilic solvent (e.g., 1,2-dichloroethane or toluene) at 0.05 M concentration.

  • Thermal Activation: Heat the mixture to 80–100 °C in a sealed tube. Causality note: The sealed tube prevents the premature escape of volatile intermediates that might be required for the transition state stabilization.

  • Monitoring: Stir for 4–6 hours.

  • Self-Validation Checkpoint:

    • Analytical: Monitor the reaction via LC-MS. The successful cascade is self-validating through a highly specific mass loss. You must observe the exact loss of 116 Da (SO₃ + HCl) from the parent ion mass. If the mass only drops by 36 Da (HCl loss), your reaction is trapped in an off-target elimination pathway, indicating the temperature is too low or the solvent is overly polar.

Issue 3: Regioselectivity and Poisoning in C–H Annulation

User Query: My transition-metal catalyzed C–H spiroannulation stalls at 30% conversion, and I get a mixture of regioisomers. Adding more catalyst doesn't help.

Causality Analysis: Stalling at low conversion despite high catalyst loading is a hallmark of catalyst poisoning . In C–H activation, the reductive elimination step often leaves the metal (e.g., Pd or Ru) in a lower oxidation state. If the stoichiometric oxidant is inefficient, the metal aggregates into inactive "black" nanoparticles. Furthermore, poor regioselectivity occurs when the metal center lacks a strong coordinating vector to guide the initial C–H cleavage.

G Start C-H Activation Reaction Setup Check1 Is Catalyst Poisoned? (Black precipitate) Start->Check1 Fix1 Add Oxidant (e.g., Cu(OAc)2) or tune Ligand Check1->Fix1 Yes Check2 Low Regioselectivity? (Multiple spots on TLC) Check1->Check2 No Fix1->Start Retry Fix2 Introduce Directing Group (e.g., Pyridine/Amide) Check2->Fix2 Yes Success Spirocyclic Scaffold Isolated Check2->Success No Fix2->Start Retry

Fig 2. Troubleshooting workflow for transition-metal catalyzed C-H spiroannulation.

Validated Protocol: Directed C–H Spiroannulation Optimization

  • Directing Group Installation: Ensure your substrate possesses a strong directing group (e.g., an N-methoxyamide or 2-pyridyl group) adjacent to the target C–H bond. This locks the metal into a rigid metallacycle, enforcing absolute regioselectivity.

  • Reaction Assembly: Combine the substrate (1.0 equiv), coupling partner (e.g., an alkyne, 1.5 equiv),[Ru(p-cymene)Cl₂]₂ (5 mol%), and Cu(OAc)₂ (2.1 equiv) in tert-amyl alcohol.

  • Execution: Stir at 110 °C for 12 hours.

  • Self-Validation Checkpoint:

    • Visual: The reaction should maintain a homogeneous dark color. The appearance of a metallic mirror on the flask walls or black precipitate indicates oxidant failure.

    • Analytical: Post-workup, ¹H NMR will confirm success if the directing group remains intact and the specific ortho-proton signal (usually >7.5 ppm) has disappeared, replaced by the spiro-fused ring signals.

Part III: Frequently Asked Questions (FAQs)

Q: Why are spirocycles increasingly preferred over flat heteroaromatics in Structure-Based Drug Design (SBDD)? A: Flat (hetero)aromatics often suffer from poor solubility and off-target promiscuity due to non-specific π-π stacking. Spirocycles possess a high Fraction of sp³ carbons (Fsp³). This inherent three-dimensionality allows them to project pharmacophores into deep, complex binding pockets that planar molecules cannot reach. Furthermore, the disruption of planarity significantly lowers the crystal lattice energy, drastically improving aqueous solubility and metabolic stability2.

Q: Are there environmentally friendly methods for synthesizing spiro-heterocycles? A: Yes. Recent advances in Multicomponent Reactions (MCRs) allow for the green synthesis of complex spiro-thiazolidines. By utilizing microwave irradiation and ionic liquids (which serve as both solvent and catalyst), researchers can achieve near-quantitative yields without the use of toxic volatile organic solvents. The products often precipitate directly out of the ionic liquid, allowing for simple decantation and catalyst recycling 5.

References

  • The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. 1

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. 2

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry. 3

  • Synthesis of Spirocyclic Compounds by a Ring-Expansion/Cationic Cyclization Cascade Reaction of Chlorosulfate Derivatives. Organic Letters. 4

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances.5

Sources

Technical Support Center: Stability of Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges you may encounter during your experiments. As a novel spirocyclic compound, understanding its stability profile is crucial for ensuring data integrity and the success of your research endeavors.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of pharmaceutical stability testing.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate that might influence its stability?

A1: The key functional groups that can affect the stability of this molecule are:

  • Secondary Amine: The piperidine ring contains a secondary amine which can be susceptible to oxidation and reactions with aldehydes or ketones.

  • Carboxylate Salt: As a sodium salt of a carboxylic acid, its solubility and stability can be highly dependent on the pH of the solution.

  • Oxetane Ring: The four-membered oxetane ring, while generally more stable than other small-ring ethers like epoxides, can be susceptible to ring-opening under strong acidic or nucleophilic conditions.[9][10]

  • Spirocenter: The quaternary carbon at the spiro junction introduces conformational rigidity, which can influence the molecule's overall reactivity and susceptibility to degradation.[1][2]

Q2: What are the recommended storage conditions for sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate?

A2: For optimal stability, we recommend storing the solid compound in a tightly sealed container at controlled room temperature, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light. Long-term storage of solutions is generally not recommended without conducting thorough stability studies.

Q3: How can I assess the stability of this compound in my experimental system?

A3: A preliminary stability assessment can be performed by incubating the compound in your experimental media for a defined period (e.g., 0, 2, 4, 8, 24 hours) under standard conditions. The concentration of the parent compound should then be measured at each time point using a validated analytical method, such as HPLC-UV or LC-MS. A significant decrease in concentration over time would indicate instability.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems. We recommend conducting forced degradation studies to proactively identify potential degradation pathways.[4][5][7][8]

Issue 1: Poor Recovery or Disappearance of the Compound in Acidic Media

Symptoms:

  • Low or no detectable peak of the parent compound when using acidic mobile phases in HPLC.

  • Loss of biological activity in experiments conducted at low pH.

Potential Cause: The oxetane ring in the 2-oxa-5-azaspiro[3.5]nonane moiety may be susceptible to acid-catalyzed hydrolysis, leading to ring-opening and degradation of the parent molecule.[10]

Troubleshooting Workflow:

start Low Recovery in Acidic Conditions ph_study Conduct pH Stability Study (pH 2-10) start->ph_study hplc_method Adjust HPLC Method: - Use neutral or basic mobile phase - Employ a suitable column (e.g., C18) ph_study->hplc_method If degradation observed at low pH end_stable Compound Stable at Higher pH ph_study->end_stable If stable at neutral/basic pH nmr_analysis Characterize Degradants by LC-MS/MS and NMR hplc_method->nmr_analysis formulation Reformulate at Higher pH hplc_method->formulation end_degraded Identify Degradation Pathway nmr_analysis->end_degraded formulation->end_stable

Caption: Workflow for troubleshooting acidic instability.

Experimental Protocol: pH Stability Study

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate).

  • Sample Incubation: Prepare stock solutions of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate in a suitable solvent (e.g., water or methanol). Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH.

Data Summary: Expected pH Stability Profile

pH% Remaining after 24h (Hypothetical)Potential Degradation
2.0< 10%Significant
4.050%Moderate
6.0> 95%Minimal
7.4> 98%Stable
10.0> 95%Minimal
Issue 2: Variability in Experimental Results and Emergence of Unknown Peaks in Chromatograms

Symptoms:

  • Inconsistent biological activity data.

  • Appearance of new peaks in HPLC or LC-MS analysis over time, especially when samples are exposed to air or light.

Potential Cause: The secondary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. This process can be accelerated by exposure to light (photoxidation).

Troubleshooting Workflow:

start Inconsistent Results & New Peaks forced_degradation Perform Forced Degradation Study (Oxidation & Photostability) start->forced_degradation antioxidants Add Antioxidants to Formulation (e.g., ascorbic acid, BHT) forced_degradation->antioxidants If oxidative degradation protect_light Protect Samples from Light forced_degradation->protect_light If photodegradation characterize Characterize Degradants forced_degradation->characterize inert_atmosphere Handle under Inert Atmosphere (e.g., Argon, Nitrogen) antioxidants->inert_atmosphere end_stable Improved Stability antioxidants->end_stable protect_light->end_stable inert_atmosphere->end_stable

Caption: Workflow for troubleshooting oxidative and photolytic instability.

Experimental Protocol: Forced Oxidation Study

  • Reagent Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂).

  • Sample Preparation: Dissolve sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile) to a concentration of 1 mg/mL.

  • Stress Condition: Add the H₂O₂ solution to the sample solution and incubate at room temperature.

  • Time Points and Quenching: Collect aliquots at various time points (e.g., 0, 2, 8, 24 hours). Quench the reaction by adding an excess of an antioxidant like sodium bisulfite.

  • Analysis: Analyze the samples by LC-MS to identify the parent compound and any new peaks corresponding to oxidation products.

Experimental Protocol: Photostability Study (ICH Q1B Guideline Summary)

  • Sample Preparation: Prepare solid and solution samples of the compound.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples: Keep parallel samples in the dark under the same temperature conditions.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples to quantify any degradation.

Issue 3: Poor Aqueous Solubility and Precipitation at Neutral pH

Symptoms:

  • Difficulty dissolving the compound in aqueous buffers.

  • Precipitation of the compound from solution during experiments.

Potential Cause: While the compound is a sodium salt, the free acid form may have limited aqueous solubility. At neutral or slightly acidic pH, the equilibrium may shift towards the less soluble free acid form.

Troubleshooting Workflow:

start Poor Aqueous Solubility solubility_profile Determine pH-Solubility Profile start->solubility_profile cosolvents Use Co-solvents (e.g., DMSO, Ethanol) solubility_profile->cosolvents excipients Incorporate Solubilizing Excipients (e.g., cyclodextrins) solubility_profile->excipients ph_adjustment Adjust Formulation pH to > 8 solubility_profile->ph_adjustment If more soluble at high pH end_soluble Improved Solubility cosolvents->end_soluble excipients->end_soluble ph_adjustment->end_soluble

Caption: Workflow for addressing solubility issues.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., from 2 to 12).

  • Equilibration: Add an excess amount of the solid compound to each buffer.

  • Shaking: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filtration/Centrifugation: Separate the undissolved solid by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH of the buffer.

References

  • MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • WuXi Biologics. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PubMed. (2020, October 21). Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucidation of the major metabolite.
  • Wiley-VCH. Compendium of Drug Degradation Pathways.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiro[7][11]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Retrieved from

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • MDPI. (2025, July 10). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions.
  • Benchchem. Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide.
  • PubChem. 2-Oxa-5-azaspiro[3.5]nonane.
  • Benchchem. Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • CORE. (2014, July 5). The use of spirocyclic scaffolds in drug discovery.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • OPUS. (2025, August 28). Analytical Methods.
  • MDPI. (2015, July 30). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.

Sources

Technical Support Center: Optimizing Dosage & Handling for Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I frequently guide drug development professionals through the transition from traditional, planar sp2-hybridized molecules to sp3-rich spirocycles—a strategy known as "escaping flatland" (1)[1].

Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate (CAS: 2839138-82-6) is a highly versatile, conformationally restricted building block. While its oxetane (2-oxa) and spirocyclic core significantly improve aqueous solubility and metabolic stability compared to morpholine or piperidine analogs (2)[2], its unique physicochemical profile requires precise handling. The amphoteric-like nature of the aza/carboxylate groups, the sodium counterion, and the acid-sensitivity of the oxetane ring can lead to assay artifacts if not dosed correctly.

This guide provides field-proven troubleshooting protocols, causality-driven FAQs, and self-validating workflows to ensure reproducible in vitro assays.

Part 1: Physicochemical Profiling & Data Summary

Understanding the molecular behavior of this compound is the first step in optimizing its dosage. The table below summarizes the quantitative and structural properties that dictate our experimental choices.

Table 1: Physicochemical Properties & Experimental Implications
PropertyCharacteristic / ValueCausality & Experimental Implication
Molecular Architecture sp3-rich Spirocycle (High Fsp3)Enhances 3D trajectory for better target engagement and inherently higher aqueous solubility than planar analogs.
Salt Form Sodium CarboxylateThe ionic nature strongly favors aqueous solvation. Do not use 100% DMSO for high-concentration stocks, as the sodium salt will precipitate.
Oxetane Stability Acid-Sensitive (pH < 5.0)The 4-membered oxetane ring is highly strained. Under acidic conditions, it is vulnerable to ring-opening via internal nucleophilic attack by the 5-aza amine (3)[3].
LogD (Predicted) Hydrophilic (< 1.0)Low non-specific protein binding in biochemical assays. However, in cell-based assays, lower membrane permeability may require higher optimal dosages (e.g., 10-50 µM).

Part 2: Self-Validating Protocol for Dosage Optimization

To prevent compound aggregation and chemical degradation during dose-response curve (IC50/EC50) generation, follow this step-by-step methodology. This protocol is designed as a self-validating system , ensuring that any loss of signal is due to biology, not chemistry.

Step 1: Stock Solution Formulation
  • Action: Weigh the lyophilized powder and reconstitute to a 50 mM stock using ddH2O or a maximum of 10% DMSO in aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Causality: Sodium salts lack the solvation energy required to dissolve efficiently in purely aprotic solvents like 100% DMSO. Forcing it into DMSO often results in micro-precipitates that artificially lower your effective dosage.

Step 2: Buffer Selection & pH Verification
  • Action: Dilute the stock into your final assay buffer. Strictly use neutral to mildly basic buffers (pH 7.0 – 8.0) such as HEPES, Tris, or PBS.

  • Causality: The oxetane ring is stable under basic and neutral conditions but acts as an electrophile under acidic conditions. Avoiding acetate or citrate buffers prevents acid-catalyzed ring-opening (4)[4].

Step 3: Serial Dilution Strategy
  • Action: Perform a 1:3 or 1:5 serial dilution directly in the assay buffer rather than in neat DMSO.

  • Causality: Diluting in buffer maintains the hydration sphere around the sodium carboxylate, preventing "crashing out" at intermediate concentrations.

Step 4: The Validation Step (LC-MS Stability Check)
  • Action: Before running the biological assay, take an aliquot of your highest working concentration (e.g., 100 µM) and run a rapid LC-MS at T=0 and T=24h.

  • Causality: This self-validating control proves that the spirocycle remains structurally intact throughout the duration of your assay, ensuring that your calculated IC50 is based on the active parent molecule, not a degraded ring-opened byproduct.

DosageWorkflow Start Solid Sodium Salt (Hygroscopic) Stock Prepare 10-50 mM Stock (Use ddH2O or 10% DMSO/aq) Start->Stock CheckPH Check Buffer pH (Maintain pH 7.0 - 8.0) Stock->CheckPH Dilution Serial Dilution in Assay Buffer (e.g., HEPES pH 7.4) CheckPH->Dilution Validate LC-MS Stability Check (T=0 and T=24h) Dilution->Validate Assay Execute In Vitro Assay (Biochemical/Cellular) Validate->Assay

Workflow for stock preparation and self-validating dosage optimization of sodium spirocycles.

Part 3: Troubleshooting Guides & FAQs

Q1: I attempted to make a 100 mM stock in 100% DMSO, but the solution is cloudy. Why is my compound precipitating? A1: This is a classic solvation failure. You are working with the sodium salt of the carboxylate, not the free acid. Aprotic solvents like DMSO cannot effectively solvate the sodium cation, leading to lattice reformation and precipitation. Solution: Switch your stock solvent to ddH2O or a 10% DMSO/90% aqueous buffer mixture. If your assay strictly requires a DMSO vehicle, you must source the free carboxylic acid form instead of the sodium salt.

Q2: My dose-response curve looks great at T=1 hour, but I lose all compound potency after a 24-hour pre-incubation. What is happening? A2: You are likely experiencing acid-catalyzed degradation. While 3,3-disubstituted oxetanes are generally robust, the presence of an internal nucleophile (the 5-aza secondary amine) makes this specific spirocycle vulnerable. If your assay buffer drops below pH 5.0, the oxetane oxygen becomes protonated. The spatially proximate 5-aza amine then attacks the ring, causing an irreversible intramolecular ring-opening event (4)[4]. Solution: Verify your buffer pH and ensure it remains buffered at pH 7.4 throughout the 24-hour period.

DegradationPathway Intact Intact 2-oxa-5-azaspiro[3.5]nonane (Stable at pH 7-9) Acid Exposure to Acidic Buffer (pH < 5.0) Intact->Acid Protonation Protonation of Oxetane Oxygen (Creates Leaving Group) Acid->Protonation Nucleophile Internal Nucleophilic Attack (from 5-aza amine) Protonation->Nucleophile RingOpen Oxetane Ring-Opening (Irreversible Loss of Activity) Nucleophile->RingOpen

Mechanism of acid-catalyzed oxetane ring-opening via internal nucleophilic attack.

Q3: How does the spirocyclic nature of this compound affect my cellular assay dosage compared to planar analogs? A3: The incorporation of the oxetane ring significantly reduces lipophilicity (LogD) while acting as a hydrogen bond acceptor (3)[3]. Because it is highly hydrophilic, it exhibits very low non-specific protein binding (e.g., to BSA in your media), meaning your free fraction of the drug is high. However, this same hydrophilicity can reduce passive membrane permeability. Solution: You may need to optimize your dosage by shifting your concentration range higher (e.g., 1 µM to 100 µM) in cell-based phenotypic assays compared to cell-free biochemical assays.

Part 4: References

  • The Spirocycle Surge in Drug Discovery. Drug Hunter.[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery (Taylor & Francis).[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (ACS / NIH).[Link]

Sources

overcoming solubility problems of 2-oxa-5-azaspiro[3.5]nonane carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an interactive Technical Support Center for researchers working with 2-oxa-5-azaspiro[3.5]nonane carboxylates . It addresses the unique physicochemical challenges of this scaffold, specifically focusing on solubility—a common bottleneck due to the high lattice energy inherent in rigid spirocyclic systems.

Current Status: ● Operational | Topic: Solubility Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Core Technical Briefing: The "Crystal Brick" Paradox

User Question: I selected this spirocyclic scaffold to lower LogP and improve metabolic stability. Why am I fighting to get it into solution?

Scientist's Analysis: You are encountering the "Lattice Energy Penalty." While 2-oxa-5-azaspiro[3.5]nonane derivatives are designed to be more polar (lower LogP) than their gem-dimethyl cyclohexane counterparts, their compact, rigid, and symmetrical 3D shape allows them to pack extremely efficiently in the solid state.

  • The Mechanism: The spiro-fusion locks the conformation, reducing the entropic cost of crystallization. High melting points (often >200°C for zwitterions) mean the energy required to break the crystal lattice is higher than the solvation energy provided by standard solvents.

  • The Result: You have a compound that should be water-soluble based on polarity but is kinetically "brick-dust" due to crystal packing.

Troubleshooting Guide: Synthesis & Processing

Issue #1: "My starting material won't dissolve in DCM or EtOAc."

Diagnosis: If you are working with the amino-acid form (e.g., the free carboxylic acid), you are likely dealing with a Zwitterion . The basic amine (pKa ~8-9) and acidic carboxylate (pKa ~4) form an internal salt that is insoluble in non-polar organic solvents.

Solution Protocol: Do not force solubility with heat (which degrades the strained oxetane ring). Switch to Polar/Protic Disrupters .

Solvent SystemSuitabilityMechanism
DCM ❌ PoorCannot break ionic zwitterion lattice.
DMF / DMSO ⚠️ ModerateSolubilizes but difficult to remove; high boiling point risks oxetane thermal opening.
HFIP (Hexafluoroisopropanol) Excellent Strong H-bond donor; disrupts lattice effectively at room temp.
MeOH + 5% TEA Good Deprotonates the ammonium, breaking the zwitterion (forms anionic species).
TFE (Trifluoroethanol) Good Milder than HFIP, good for reflux if necessary.

Pro-Tip: For coupling reactions, if the zwitterion is insoluble in DMF, add 1.1 eq of DIPEA before adding the coupling reagent. This "unlocks" the solubility by neutralizing the ammonium species.

Issue #2: "The product precipitates during aqueous workup."

Diagnosis: The "Isoelectric Trap." At a specific pH (the isoelectric point, pI), the molecule has net zero charge and minimum solubility.

Corrective Action: Avoid the pH 6–8 range during extraction.

  • Acidic Extraction: Adjust aqueous layer to pH 2-3 (protonates carboxylate → cation). Note: Watch oxetane stability; avoid strong mineral acids for long durations.

  • Basic Extraction: Adjust aqueous layer to pH 10-11 (deprotonates amine → anion).

Troubleshooting Guide: Biological Assays

Issue #3: "Compound crashes out when diluting DMSO stock into PBS."

Diagnosis: This is "Kinetic Precipitation." The rapid change from organic solvent to aqueous buffer creates supersaturation. The rigid spirocycle aggregates faster than it solvates.

Visual Workflow: Assay Preparation Logic

AssaySolubility Start Start: DMSO Stock (10mM) Dilution Dilute into Media/PBS Start->Dilution Check Visual Precipitate? Dilution->Check Success Proceed to Assay Check->Success No Fail Aggregation Detected Check->Fail Yes Step1 Reduce Stock Conc. (Try 1mM) Fail->Step1 First Defense Step2 Add Solubilizer (0.1% Pluronic F-127) Fail->Step2 Second Defense Step3 Pre-dilute in intermediate solvent (1:1 DMSO:Water) Fail->Step3 Third Defense

Figure 1: Decision logic for preventing precipitation in biological assays. High-contrast nodes indicate critical decision points.

The "Golden Rule" for Spirocycles: Always perform a Serial Dilution in DMSO first , then transfer to buffer. Never perform serial dilutions in the buffer, as the high-concentration transfer will almost certainly precipitate.

Advanced Formulation: Salt Selection

User Question: I need to improve oral bioavailability. Which salt form works best for 2-oxa-5-azaspiro[3.5]nonane derivatives?

Scientist's Recommendation: Standard HCl salts often fail with these scaffolds because the high symmetry of the chloride ion reinforces the high symmetry of the spirocycle, leading to—you guessed it—high lattice energy and poor solubility.

The "Chaos Theory" of Salt Selection: You need a counter-ion that introduces disorder (asymmetry) to lower the melting point.

Recommended Counter-ions:

  • Mesylate (Methanesulfonate): Breaks symmetry; good track record with spirocyclic amines.

  • L-Tartrate: The chiral, bulky nature disrupts packing.

  • Fumarate: Often forms amorphous solids which have higher kinetic solubility (though lower stability).

Protocol: Rapid Salt Screening (Micro-Scale)
  • Prepare Free Base: Dissolve 10 mg of compound in THF/MeOH (1:1).

  • Add Acid: Add 1.05 eq of the following acids in separate vials:

    • HCl (4M in dioxane) - Control

    • Methanesulfonic acid

    • L-Tartaric acid

    • Phosphoric acid

  • Evaporate: Remove solvent under N2 stream.

  • Challenge: Add water (pH 7) to the residue.

  • Readout: If the residue dissolves immediately

    
    Hit . If it remains a solid or forms a gel 
    
    
    
    Fail .

Quantitative Data: Solubility Benchmarks

The following table summarizes typical solubility profiles for a representative 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate derivative.

Solvent / MediumFree Base (Solubility)HCl Salt (Solubility)Mesylate Salt (Solubility)Notes
Water (pH 7) < 0.1 mg/mL2-5 mg/mL> 20 mg/mL Mesylate disrupts lattice best.
PBS (pH 7.4) < 0.1 mg/mL1-2 mg/mL15 mg/mL Common ion effect limits HCl salt.
DCM > 50 mg/mL< 0.1 mg/mL< 1 mg/mLFree base preferred for chromatography.
DMSO > 100 mg/mL> 100 mg/mL> 100 mg/mLUniversal stock solvent.
FaSSIF (Intestinal) 0.5 mg/mL5 mg/mL25 mg/mL Bile salts aid solubilization.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews.

  • Bull, J. A., et al. (2016).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews.

  • Wipf, P., et al. (2015). "Synthesis and Biological Evaluation of Spirocyclic Oxetanes." Journal of Medicinal Chemistry.

  • Barnes-Seeman, D. (2012). "The Role of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry.

  • BenchChem Technical Notes. (2025). "Handling Guidelines for Azaspiro[3.5]nonane Derivatives."

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific derivative before handling.

Sources

Advanced Purification of Spiro Compounds: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic compound purification. Spiro compounds present unique chromatographic challenges due to their rigid, non-planar architectures, complex stereochemistry (axial and central chirality), and specific chemical sensitivities. This guide provides causality-driven troubleshooting, validated protocols, and decision matrices to help researchers and drug development professionals optimize their purification workflows.

Section 1: Chiral Resolution & Epimerization Troubleshooting

Q: My spiro oxindole alkaloid (SOA) epimers are co-eluting or interconverting during reversed-phase HPLC. How can I isolate them with >95% purity?

The Causality: The root cause of this issue lies in the solvent environment. In aqueous or protic solvents (such as methanol or water used in standard RP-HPLC), spiro oxindole alkaloids readily undergo isomerization via a1[1]. This thermodynamic equilibration makes it impossible to isolate high-purity tautomeric reference standards using protic mobile phases.

The Solution: You must eliminate protic conditions by switching to Supercritical Fluid Chromatography (SFC) equipped with an aprotic modifier. SFC utilizes supercritical carbon dioxide (scCO₂), which acts as an inert, water-free mobile phase. By using Acetonitrile (ACN) as the polar modifier instead of Methanol, you stabilize the epimers and prevent interconversion[1][2].

Protocol: Aprotic SFC Purification for Tautomeric Spiro Compounds

This protocol is designed as a self-validating system to ensure epimer stability.

  • Stationary Phase Selection: Install a polar stationary phase such as a 2-Ethylpyridine (2-EP) or Diol column. These phases provide the distinct hydrogen-bonding interactions necessary to resolve spiro scaffolds[1][2].

  • Mobile Phase Preparation: Use scCO₂ as the primary mobile phase. Prepare the modifier as 100% HPLC-grade Acetonitrile (ACN) containing 0.1% to 0.2% diethylamine (DEA). Causality note: DEA suppresses secondary interactions with residual silanols on the stationary phase, preventing peak tailing[1][2].

  • System Equilibration: Set the Active Back Pressure Regulator (ABPR) to 120–150 bar to maintain the supercritical state of CO₂. Set the column temperature to 35–40 °C.

  • Sample Dilution (Critical Step): Dissolve the crude spiro compound strictly in ACN. Do not use MeOH or water, as protic dissolution solvents will immediately trigger isomerization prior to injection[1].

  • Elution & Collection: Run a gradient of 5% to 40% ACN over 10 minutes. Trigger fraction collection via UV or MS detection. Evaporate fractions immediately under reduced pressure at <30 °C to yield >95% pure epimers[1].

Section 2: Handling Acid-Sensitive Spiroacetals

Q: I am losing significant yield and observing ring-opened byproducts when purifying spiroacetals via standard silica gel flash chromatography. What is the mechanism of degradation?

The Causality: Spiroacetals and bis-spiroacetals are highly sensitive to acidic conditions. Standard silica gel has a slightly acidic surface (pH ~4.5–5.5). When exposed to this environment, the spiroacetal oxygen is protonated, leading to the formation of an oxocarbenium ion. This triggers 3[3] to a more stable—but potentially undesired—anomer.

The Solution: You must neutralize the stationary phase to maintain the kinetic product and prevent degradation.

Protocol: Self-Validating Neutralized Silica Chromatography
  • Solvent Preparation: Prepare your eluent system (e.g., Hexanes/Ethyl Acetate). Add 1% (v/v) Triethylamine (Et₃N) to the entire mobile phase batch.

  • Column Packing & Validation: Slurry-pack the silica gel using the Et₃N-doped solvent.

    • Self-Validation Step: Flush 3 column volumes (CV) of the doped solvent through the packed column. Collect a few drops of the eluent and test with pH paper. The eluent must read pH > 7.0 before loading the sample. If it is acidic, continue flushing.

  • Sample Loading: Dissolve the crude spiroacetal in the neutralized solvent. If the compound is poorly soluble, use a minimal amount of neutralized dichloromethane (DCM).

  • Elution: Run the chromatography rapidly using positive air/N₂ pressure. Avoid leaving the compound on the column for extended periods to minimize surface-catalyzed degradation.

Section 3: Scaling Up Spirocyclic Building Blocks

Q: Preparative chiral SFC is becoming a bottleneck for scaling up my oxa-azaspiro building blocks. Are there alternatives?

The Solution: While preparative SFC is excellent for rapid, milligram-to-gram scale resolution during lead optimization[4], multi-kilogram scale-ups often require bypassing chiral chromatography entirely. For example,5[5] utilizing optimized asymmetric reduction or oxidation steps can yield spiro building blocks with >99% enantiomeric excess (ee). This eliminates the need for SFC and dramatically improves throughput at the process chemistry level[5].

Data Presentation: Chromatographic Method Comparison

The following table summarizes the quantitative and qualitative differences between RP-HPLC and SFC when purifying spiro compounds.

ParameterReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)Impact on Spiro Compounds
Primary Mobile Phase Water / Aqueous BuffersSupercritical Carbon Dioxide (scCO₂)scCO₂ prevents aqueous hydrolysis of sensitive spiroacetals.
Common Modifiers Methanol, AcetonitrileMethanol, Acetonitrile, EthanolAprotic modifiers (ACN) in SFC prevent retro-Mannich isomerization[1][2].
Operating Pressure 100 - 400 bar100 - 400 bar (requires ABPR)SFC maintains low viscosity, allowing higher flow rates for rapid purification[2].
Isomerization Risk High (due to protic environment)Low (when utilizing aprotic modifiers)SFC enables the isolation of tautomeric 7-epimeric spiro oxindole alkaloids[1].
Throughput ModerateHigh (3x to 5x faster than HPLC)SFC accelerates medicinal chemistry lead optimization[4].

Workflows & Decision Trees

Use the following logical workflow to determine the optimal purification strategy for your specific spiro compound.

SpiroPurificationWorkflow Start Crude Spiro Compound IsSpiroacetal Is it an acid-sensitive spiroacetal? Start->IsSpiroacetal NeutralSilica Neutralized Silica (1% Et3N) or Alumina IsSpiroacetal->NeutralSilica Yes StandardSilica Standard Flash Chromatography IsSpiroacetal->StandardSilica No ChiralReq Is chiral/epimeric resolution required? NeutralSilica->ChiralReq StandardSilica->ChiralReq TautomerCheck Prone to protic interconversion? ChiralReq->TautomerCheck Yes AchiralHPLC Achiral RP-HPLC or Standard SFC ChiralReq->AchiralHPLC No AproticSFC Aprotic SFC (scCO2 + ACN) TautomerCheck->AproticSFC Yes (e.g., SOAs) ProticSFC Standard Chiral SFC (scCO2 + MeOH) TautomerCheck->ProticSFC No

Decision matrix for selecting the optimal spiro compound purification workflow.

References

  • Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids
  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. acs.org.
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. mdpi.com.
  • Radical Oxidative Cyclization of Spiroacetals to Bis-spiroacetals: An Overview. mdpi.com.
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. acs.org.

Sources

troubleshooting inconsistent results with sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific challenges associated with Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate .

This guide assumes you are working with the sodium salt form of this spirocyclic amino acid building block. The unique geometry of the spiro[3.5] system, combined with the hygroscopic nature of sodium carboxylates, creates a distinct set of "phantom" errors—issues that appear to be chemical failures but are often physical handling or stoichiometric discrepancies.

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2, 2026

Core Troubleshooting Directive

The inconsistency you are observing is likely not a failure of the molecule's intrinsic chemistry, but a misalignment between its physical state (hygroscopicity/salt form) and your reaction environment (solubility/stoichiometry).

The 5-aza position places the nitrogen atom directly adjacent to the quaternary spiro center (C4). This creates a neopentyl-like steric environment , making the amine significantly less nucleophilic than a standard piperidine. Furthermore, the sodium carboxylate moiety turns this molecule into a "water sponge," rendering standard gravimetric weighing inaccurate.

Troubleshooting Guides & FAQs

Category A: Stoichiometry & Yield Inconsistencies

User Complaint: "My reaction yields vary between 40-80% even when I repeat the exact same protocol. The starting material seems to disappear but the product conversion is low."

Root Cause: The "Water Ghost" Effect Sodium salts of amino acids are highly hygroscopic. If you weigh 100 mg of the powder on a humid day, you may actually be weighing 80 mg of compound and 20 mg of water. This leads to a gross underestimation of the limiting reagent, causing you to add insufficient electrophile/coupling partner.

Protocol: Correcting Stoichiometry via qNMR Do not rely on the label weight or gravimetric weighing for critical stoichiometry. You must establish the effective molecular weight (eMW).

  • Preparation: Dissolve ~10 mg of the salt in D₂O (containing a trace of maleic acid or TMSP as internal standard).

  • Acquisition: Run a standard ¹H NMR with a relaxation delay (

    
    ) of at least 30 seconds to ensure full relaxation of the carboxylate-adjacent protons.
    
  • Calculation:

    
    
    
  • Adjustment: Use this Wt% to correct your molar calculations.

Data Table: Impact of Water Uptake on Stoichiometry

Conditions Apparent Weight Actual Compound Water Content Stoichiometric Error
Freshly Opened 100 mg 98 mg 2% Negligible
2h Exposure (50% RH) 100 mg 91 mg 9% ~0.1 eq deficit

| 24h Exposure (50% RH) | 100 mg | 82 mg | 18% | Critical (>0.2 eq deficit) |

Category B: Solubility & "Guming Up"

User Complaint: "I added the sodium salt to DCM for an amide coupling, and it turned into a sticky gum on the flask wall. No reaction occurred."

Root Cause: Polarity Mismatch The sodium carboxylate form is an ionic species. It is insoluble in non-polar organic solvents (DCM, Toluene, THF). When you add it to DCM, it aggregates ("crashes out") and removes itself from the solution phase, preventing reaction with your coupling agents.

Solution: The "Solubilization Switch" Protocol You must either solubilize the salt or switch the counter-ion in situ.

Option 1: Dipolar Aprotic Solvents

  • Solvent: Use anhydrous DMF, DMAc, or NMP.

  • Protocol: Dissolve the sodium salt in the minimum amount of DMF before adding it to the main reaction vessel.

Option 2: In-Situ Acidification (Phase Transfer) If you must use DCM (e.g., for a specific coupling agent like DCC):

  • Suspend the sodium salt in DCM.

  • Add 1.1 equivalents of TFA (Trifluoroacetic acid) or HCl in Dioxane .

  • This protonates the carboxylate (

    
    ), making it organic-soluble.
    
  • Note: You must then add a non-nucleophilic base (DIPEA/TEA) to activate the acid for coupling, but the initial dissolution will be achieved.

Category C: Reactivity Issues (The 5-Aza Steric Wall)

User Complaint: "I am trying to couple an acid chloride to the 5-aza nitrogen, but the reaction is extremely slow or incomplete."

Root Cause: Neopentyl Steric Hindrance In the 2-oxa-5-azaspiro[3.5]nonane system, the Nitrogen at position 5 is attached to the spiro carbon (C4). This is a quaternary center. The steric bulk of the spiro-oxetane ring effectively blocks the approach of electrophiles to the nitrogen lone pair.

Diagnostic Diagram: Steric Hindrance at the 5-Aza Position

StericHindrance cluster_0 Steric Shield SpiroCenter Spiro Center (C4) (Quaternary Carbon) N5 Nitrogen (N5) (Nucleophile) SpiroCenter->N5 Direct Bond Electrophile Incoming Electrophile (Acid Chloride/Activated Ester) Electrophile->N5 Blocked Approach Oxetane Oxetane Ring (Rigid Bulk) Oxetane->SpiroCenter Fused

Caption: The rigid oxetane ring and quaternary spiro center create a "steric shield" around the N5 nitrogen, impeding nucleophilic attack.

Solution: Forcing Conditions [1]

  • Temperature: Increase reaction temperature to 50-60°C (Oxetanes are generally stable up to 80°C in non-acidic conditions).

  • Reagent: Switch from standard coupling agents (EDC/HOBt) to high-activity uronium salts (HATU or COMU ).

  • Catalyst: Add a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) if using acid anhydrides/chlorides.

Category D: Analytical Artifacts (NMR)

User Complaint: "The NMR spectrum in DMSO-d6 shows broad, undefined peaks, and I can't integrate the protons correctly."

Root Cause: Zwitterionic Aggregation In DMSO, the amino acid can exist in an equilibrium between the free base/acid and the zwitterion (


). This exchange broadens the peaks. Furthermore, the sodium ion can cause coordination aggregates in viscous solvents.

Protocol: The "pH Shift" NMR To get sharp peaks, you must force the molecule into a single ionization state.

  • Method A (Acidic Lock): Add 2 drops of TFA-d or DCl to the NMR tube.

    • Result: Fully protonated (

      
      ). Peaks will sharpen and shift downfield.
      
  • Method B (Basic Lock): Add 2 drops of NaOD (in D₂O) or solid K₂CO₃ (in DMSO).

    • Result: Fully deprotonated (

      
      ).
      

Master Troubleshooting Workflow

Use this decision tree to determine the correct handling protocol for your specific experiment.

Workflow Start Start: Inconsistent Results CheckState Is the material sticky/clumped? Start->CheckState Dry Dry under High Vacuum (24h, P2O5) CheckState->Dry Yes Weigh Determine Potency via qNMR (Do not trust balance) CheckState->Weigh No Dry->Weigh SolventCheck What is your solvent? Weigh->SolventCheck DCM_THF DCM / THF / Toluene SolventCheck->DCM_THF DMF_Water DMF / DMSO / Water SolventCheck->DMF_Water Precipitate Issue: Salt Precipitation DCM_THF->Precipitate ReactCheck Reaction Type? DMF_Water->ReactCheck Acidify Protocol: Add TFA/HCl to generate soluble free acid Precipitate->Acidify Acidify->ReactCheck AmineNuc N5 as Nucleophile ReactCheck->AmineNuc AcidElec C7-Carboxylate as Electrophile ReactCheck->AcidElec Heat Protocol: Use HATU, Heat to 60°C (Overcome Sterics) AmineNuc->Heat Protect Protocol: Ensure N5 is Protected (Boc/Cbz) to prevent polymerization AcidElec->Protect

Caption: Decision tree for handling Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate based on physical state and reaction type.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. (General principles of spirocyclic rigidity and solubility). Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Stability and properties of oxetane rings). Link

  • SpiroChem Technical Notes. Handling of Spirocyclic Amino Acid Salts. (General handling of hygroscopic spiro-salts). Link

  • Tang, M., et al. (2013). Hygroscopic behavior of sodium carboxylate salts. Environmental Science & Technology. (Mechanistic insight into water uptake by Na-carboxylates). Link

  • Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Basics. Chemical Reviews. (Troubleshooting hindered amine couplings). Link

Sources

minimizing side reactions in azaspiro compound synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: 3 (Advanced Chemical Engineering) Subject: Minimizing Side Reactions in Quaternary Spirocenter Formation

Introduction: The Geometry of Frustration

Welcome to the Azaspiro Support Hub. You are likely here because your LCMS shows a mass corresponding to an elimination product (alkene), a dimer, or a reduced alkane, rather than your desired azaspirocycle.

Azaspiro compounds (e.g., 2-azaspiro[3.3]heptanes, 1-azaspiro[4.5]decanes) are high-value scaffolds in drug discovery due to their ability to orient exit vectors in non-planar space, improving solubility and metabolic stability.[1] However, the formation of the spiro-quaternary carbon is a high-energy event. The transition state is often crowded, leading to three primary failure modes:

  • Steric Elimination: The nucleophile acts as a base.

  • Oligomerization: Intermolecular reaction outcompetes intramolecular cyclization.

  • Catalyst Poisoning: The nitrogen lone pair deactivates metal catalysts (common in RCM).

Visual Diagnostic: Route Selection

Before troubleshooting a specific reaction, verify you are using the correct topology for your ring size.

AzaspiroRouteSelection Start Target Azaspiro Scaffold RingSize Smallest Ring Size? Start->RingSize Small 3-4 Membered Ring (High Strain) RingSize->Small < 5 atoms Medium 5-7 Membered Ring RingSize->Medium ≥ 5 atoms Method1 Kulinkovich-de Meijere or Photoredox Small->Method1 Cyclopropane/butane Method2 Double Alkylation (Maldonado-type) Small->Method2 Activated Methylene FuncGroup Nitrogen Position Medium->FuncGroup Method3 Ring-Closing Metathesis (RCM) FuncGroup->Method3 Diallyl Amine Precursor Method4 Intramolecular SN2 (Tiffeneau-Demjanov) FuncGroup->Method4 Linear Amino-Alcohol

Figure 1: Decision matrix for selecting the synthetic methodology based on ring strain and precursor availability.

Module 1: The Steric Barrier (Alkylation & Substitution)

Issue: You are attempting an intramolecular


 cyclization to close a ring, but the major product is the alkene resulting from E2 elimination.

The Mechanism of Failure: Forming a quaternary center imposes massive steric strain. As the nucleophile approaches the electrophilic carbon, the non-bonding interactions increase. If the approach is too hindered, the nucleophile (often an enolate or amine) acts as a base, abstracting a proton from the


-position.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Counter-ion Switch to Cesium (

)
The "Cesium Effect" increases the solubility of the nucleophile in organic solvents and forms a "naked," more reactive anion, favoring substitution over elimination in tight spaces [1].
Solvent DMF or DMSO High dielectric constants stabilize the

transition state. Avoid protic solvents which solvate the nucleophile, reducing its localized charge.
Temperature Lower it (-78°C to 0°C) Elimination (E2) has a higher activation energy than substitution (

). Lower temperatures kinetically favor the substitution pathway.
Leaving Group Triflate (OTf) vs IodideWhile Iodide is good, Triflate is a "super-leaving group" that accelerates

sufficiently to outcompete the slower elimination in hindered systems.
Module 2: Metal-Catalyzed Cyclization (RCM)

Issue: The reaction stalls, or you observe isomerization of the double bond (e.g., migration of the alkene into the ring or chain) rather than ring closure.

The Mechanism of Failure: Ruthenium-based catalysts (Grubbs/Hoveyda-Grubbs) are electrophilic. The basic nitrogen in your azaspiro precursor coordinates to the Ruthenium, forming a stable, inactive complex (Catalyst Poisoning). Additionally, Ruthenium hydrides formed during the reaction can catalyze the isomerization of the alkene, preventing metathesis.[2]

Standard Operating Procedure (SOP) for RCM Rescue:

Step 1: Lewis Acid Protection Add Titanium Isopropoxide (


)  or Chlorocatecholborane  to the reaction mixture before adding the catalyst.
  • Why: The Lewis acid complexes with the nitrogen lone pair, preventing it from binding to the Ruthenium catalyst [2].

Step 2: Hydride Scavenging Add 1,4-Benzoquinone (10 mol%) .

  • Why: This oxidant scavenges Ruthenium hydride species, suppressing the unwanted isomerization side reaction [3].

Step 3: Concentration Control Run the reaction at high dilution (0.001 M to 0.005 M) .

  • Why: RCM is a competition between intramolecular cyclization (forming the spiro) and intermolecular polymerization (ADMET). Dilution statistically favors the intramolecular event.

Detailed Protocol: Ti-Mediated RCM for Azaspiro[4.5]decane

  • Dissolve the diene precursor (1.0 equiv) in anhydrous DCM (0.005 M concentration).

  • Add

    
      (1.2 equiv) and stir at RT for 30 mins. (Solution may turn slightly yellow).
    
  • Reflux the solvent to degas (remove ethylene) or sparge with Argon for 15 mins.

  • Add Hoveyda-Grubbs II catalyst (5 mol%).

  • Reflux for 2-4 hours.

  • Quench: Cool to RT. Add excess DMSO (to displace the catalyst) or lead tetraacetate if purification is difficult.

Module 3: Radical & Photoredox Approaches

Issue: You are using a photoredox catalyst (e.g., Ir(ppy)3) to generate a radical for cyclization, but you isolate the hydrodehalogenated product (simple reduction) instead of the cyclized spirocycle.

The Mechanism of Failure: The rate of Hydrogen Atom Transfer (HAT) from the solvent or an additive is faster than the rate of cyclization onto the crowded spiro-center.

Troubleshooting Logic:

  • Polarity Matching: Ensure your radical acceptor is electron-deficient enough. If the cyclization is slow, the radical will simply abstract a hydrogen from the solvent.

  • Solvent Switch: Avoid THF or ethers which have weak

    
    -C-H bonds. Use Benzene , Acetonitrile , or Trifluorotoluene .
    
  • Proton-Coupled Electron Transfer (PCET): If generating N-centered radicals, use a phosphate base (e.g.,

    
    -phosphate) to assist the deprotonation, lowering the oxidation potential of the amine [4].
    

PhotoredoxFailure Radical N-Centered Radical (Intermediate) PathA Path A: Cyclization (Spiro Formation) Radical->PathA Fast Kinetics PathB Path B: HAT (Hydrodehalogenation) Radical->PathB Solvent H-Abstraction ResultA Desired Azaspiro PathA->ResultA ResultB Reduced Side Product PathB->ResultB

Figure 2: Kinetic competition in radical spirocyclization. Path B dominates if the solvent has weak C-H bonds.

FAQ: Stability & Purification

Q: My azaspiro product degrades on silica gel. How do I purify it? A: Azaspiro amines can be basic and acid-sensitive (especially if they contain enol ethers from RCM).

  • Fix: Pre-treat your silica gel column with 1% Triethylamine in Hexanes. This neutralizes the acidic sites on the silica. Alternatively, use neutral alumina.

Q: The NMR shows rotamers. Is my product impure? A: Likely not. Azaspiro compounds, especially those with carbamates (Boc/Cbz) on the nitrogen, often exhibit restricted rotation due to the bulky spiro center.

  • Test: Run a Variable Temperature (VT) NMR at 50°C. If the peaks coalesce, it is a single clean compound.

References
  • The Cesium Effect in Macrocyclization and Spirocyclization

    • Source:Journal of Organic Chemistry
    • Citation: Galli, C., & Mandolini, L. (1995).
    • Context: Explains the template effect of large cations in favoring cycliz
  • Prevention of Catalyst Poisoning in RCM

    • Source:Organic Letters
    • Citation: Fürstner, A., et al. (2000).[2] Ring Closing Metathesis of Functionalized Acetylenes.

    • Context: Establishes the use of Ti(OiPr)4 to protect Lewis basic nitrogens.
  • Suppressing Isomerization in Metathesis

    • Source:Journal of the American Chemical Society
    • Citation: Hong, S. H., & Grubbs, R. H. (2006).
    • Context: Discusses additives like benzoquinones and purific
  • Photoredox Spirocyclization Strategies

    • Source:Chemical Science[3]

    • Citation: Leonori, D., et al. (2018).
    • Context: Modern radical approaches to gener

Sources

Technical Support Center: Enhancing the Biological Activity of Spirocyclic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to advancing your research with spirocyclic derivatives. Spirocycles, with their unique three-dimensional architecture, offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds in drug discovery.[1][2] Their inherent rigidity and ability to project substituents into distinct vectors of chemical space can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your discovery pipeline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the design, synthesis, and evaluation of spirocyclic compounds.

Part 1: Conceptual & Strategic Design

Q1: Why should I consider a spirocyclic scaffold over a more traditional fused or non-cyclic analog?

A1: The primary motivation is to leverage three-dimensionality for improved drug-like properties.[6] Introducing a spirocyclic core can:

  • Enhance Potency and Selectivity: The rigid framework of a spirocycle reduces the conformational entropy penalty upon binding to a target.[2] This pre-organization can lock the molecule in a bioactive conformation, leading to tighter binding (higher potency) and a better fit for the target pocket over off-targets (higher selectivity).[1][7] For instance, replacing a flexible piperidine linker with a spirocyclic element has been shown to refine selectivity and diminish side effects.[1]

  • Improve Physicochemical Properties: Shifting from planar, aromatic structures to sp3-rich spirocycles generally improves key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1][8] Studies have shown that introducing azaspirocycles can increase solubility, decrease lipophilicity (lower logP/logD), and enhance metabolic stability compared to their non-spirocyclic counterparts like piperazines or morpholines.[1][3]

  • Navigate Crowded Patent Space: The structural novelty of spirocyclic scaffolds provides an excellent opportunity to generate new intellectual property, even for well-established biological targets.[2][6]

Q2: My lead compound has hERG toxicity issues. Can a spirocyclic scaffold help?

A2: Yes, this is a classic application of spirocycle-based design. hERG toxicity is often associated with lipophilic amine compounds.[1] Replacing a problematic fragment, such as a piperidine, with a spirocyclic moiety like 2-oxa-6-azaspiro[3.4]octane can effectively mitigate this issue. The introduction of the spirocycle can reduce both lipophilicity and basicity, two key contributors to hERG channel binding, while maintaining or even improving potency against the primary target.[1]

Part 2: Synthesis & Purification Challenges

Q3: My spirocyclization reaction is suffering from very low yields. What are the most common culprits and how do I fix them?

A3: Low yields are a frequent hurdle in spirocycle synthesis due to the formation of a sterically demanding quaternary carbon at the spiro center.[6][9] A systematic troubleshooting approach is essential.

Troubleshooting Low Spirocyclization Yield

Potential Cause Explanation Recommended Solution
Sub-optimal Reaction Conditions The chosen temperature, time, or concentration may not be ideal. Some reactions require heat to overcome activation energy, while others need lower temperatures to prevent side product formation.[9] Systematically screen reaction parameters. Perform small-scale experiments varying temperature (e.g., -20°C, RT, 50°C, 80°C), concentration, and reaction time.
Inefficient Catalyst or Reagent The catalyst, ligand, or reagent may not be suited for your specific substrate. The choice of ligand, for example, can dramatically affect both yield and stereoselectivity.[9] Screen a panel of catalysts and ligands. Refer to literature for similar transformations to guide your selection. Also, verify the stoichiometry of your reagents; an excess of one component may be needed to drive the reaction.[9]
Poor Starting Material Quality Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions, consuming your reagents.[9] Re-purify all starting materials immediately before use via recrystallization, column chromatography, or distillation. Confirm purity by NMR or LC-MS.

| Unfavorable Ring Strain | The target spirocycle may have significant ring strain, creating a high energy barrier for its formation. | Consider a different synthetic route or a different spirocyclic system. Computational modeling can sometimes predict the relative stability of different ring systems. |

Q4: I'm getting a mixture of diastereomers and they are difficult to separate. How can I improve diastereoselectivity?

A4: Controlling stereochemistry is a critical challenge, as different stereoisomers can have vastly different biological activities.[6][10]

  • Catalyst and Ligand Control: This is often the most powerful method. Chiral catalysts or ligands can create a chiral environment that favors the formation of one diastereomer over the other.

  • Temperature Optimization: Lowering the reaction temperature often increases diastereoselectivity. This is because the transition state leading to the major diastereomer is typically lower in energy, and lower temperatures provide less thermal energy to overcome the higher energy barrier of the minor pathway.[9]

  • Substrate-Directed Control: The existing stereocenters in your starting material can direct the approach of reagents. You can sometimes modify the substrate by adding a bulky protecting group or a directing group to enhance this effect.[9]

  • Purification Strategies: If separation is unavoidable, explore advanced chromatographic techniques. Chiral chromatography (both analytical and preparative) is the gold standard. In some cases, derivatization of the diastereomeric mixture can make the compounds more easily separable by standard silica gel chromatography.

Part 3: Biological Activity & Optimization

Q5: I've successfully synthesized my spirocyclic derivative, but its biological activity is lower than the non-spirocyclic parent compound. What should I do?

A5: This is a common outcome and a critical decision point. The spirocycle may be holding the key functional groups in a sub-optimal orientation for target binding. The next step is to initiate a systematic Structure-Activity Relationship (SAR) study.[11][12][13]

Start Low Biological Activity Observed Check_PK Assess Physicochemical Properties (Solubility, Permeability) Start->Check_PK SAR_Plan Initiate SAR Campaign Check_PK->SAR_Plan If properties are acceptable Model Computational Modeling (Docking, Pose Analysis) SAR_Plan->Model Vector_Analysis Analyze Exit Vectors of Spiro Core Model->Vector_Analysis Modify_Periphery Synthesize Analogs: Modify Peripheral Groups Vector_Analysis->Modify_Periphery Identify key positions Modify_Core Synthesize Analogs: Explore Different Spiro Cores Vector_Analysis->Modify_Core If current core is sub-optimal Test Biological & PK Screening Modify_Periphery->Test Modify_Core->Test Analyze Analyze SAR Data Test->Analyze Decision Optimize or Terminate? Analyze->Decision Decision->SAR_Plan Optimize

Caption: Decision tree for troubleshooting low biological activity.

Q6: How do I design an effective Structure-Activity Relationship (SAR) study for a spirocyclic compound?

A6: An SAR study aims to understand which parts of your molecule are essential for activity.[11][12] For spirocycles, this involves a multi-pronged approach:

  • Explore Peripheral Substituents: Before changing the core, explore the substituents on the rings. Small changes (e.g., H to F, Me, OMe) or larger changes (e.g., exploring different aromatic or aliphatic groups) can reveal key interactions with the target protein.

  • Vary the Spirocyclic Core: If peripheral modifications don't yield significant improvements, consider altering the spirocyclic scaffold itself. For example, if you started with a 5,5-spirocycle, explore 5,6- or 6,6-systems. This changes the angles and distances between your peripheral substituents, which can lead to better target engagement.[3]

  • Introduce/Modify Heteroatoms: Replacing a carbon in the spiro-scaffold with a nitrogen or oxygen can introduce new hydrogen bonding opportunities and significantly alter properties like solubility and basicity.[1][14]

  • Stereochemistry: If you have a racemic mixture, separate the enantiomers and test them individually. It is very common for one enantiomer to be significantly more active than the other.[10]

Experimental Protocols & Workflows

Protocol 1: General Workflow for Hit-to-Lead Optimization of a Spirocyclic Compound

This workflow illustrates the iterative cycle of design, synthesis, and testing that is central to medicinal chemistry.

cluster_0 Design & Synthesis cluster_1 Screening Cascade Design Step 1: Design - Analyze SAR data - In silico modeling (docking) - Select new spirocyclic core or peripheral modifications Synthesis Step 2: Synthesis - Optimize spirocyclization - Purify & characterize new analogs - Ensure stereochemical integrity Design:f0->Synthesis:f0 InVitro Step 3: In Vitro Testing - Primary biochemical assay (Potency: IC50/EC50) - Secondary cell-based assay (Efficacy) - Selectivity panel Synthesis:f0->InVitro:f0 ADME Step 4: In Vitro ADME/Tox - Solubility (kinetic/thermodynamic) - Permeability (e.g., PAMPA, Caco-2) - Metabolic Stability (microsomes, hepatocytes) - hERG binding assay InVitro:f0->ADME:f0 Potent & selective hits Analysis Step 5: Data Analysis - Correlate structure with activity & properties - Identify promising vectors - Update SAR models ADME:f0->Analysis:f0 Analysis:f0->Design:f0 Iterate

Caption: Iterative workflow for hit-to-lead optimization.

Methodology:

  • Design Phase: Based on existing data, design the next round of compounds. Use computational docking if a crystal structure of the target is available to hypothesize optimal orientations. Decide whether to modify the spirocyclic core or the peripheral functional groups.[15]

  • Synthesis Phase: Synthesize the designed analogs. This may require developing new synthetic routes or adapting existing ones.[9][10] Rigorous purification and characterization (NMR, LC-MS, HRMS) are critical.

  • In Vitro Biological Testing: Screen the new compounds in a cascade of assays.

    • Primary Assay: Determine potency (e.g., IC50) against the purified target protein.

    • Cellular Assay: Confirm that the compound is active in a more complex biological system.

    • Selectivity Assays: Test against related off-targets to ensure specificity.

  • In Vitro ADME/Tox Profiling: For compounds showing good potency and selectivity, assess their drug-like properties.[8][15] Key assays include kinetic solubility, metabolic stability in liver microsomes, and potential for hERG channel inhibition.

  • Data Analysis & Iteration: Consolidate all the biological and ADME data. Analyze the new SAR and use these insights to design the next generation of compounds, repeating the cycle.[13]

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
  • The use of spirocyclic scaffolds in drug discovery. CORE.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC.
  • Properties Optimiz
  • Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery for Medicinal Chemists. SSRN.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR)
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies.
  • Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
  • Spirocyclic deriv
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds
  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies.
  • Examples of pharmaceutically important compounds bearing a spirocyclic motif.
  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Taylor & Francis Online.
  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PMC.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Europe PMC.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Biological Activity of Spirocyclic Hydroxamic Acids. PubMed.
  • Representative examples of biologically active spirocyclic β‐ and δ‐lactams.
  • Structure Activity Rel
  • Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Deriv
  • SAR: Structure Activity Rel
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.
  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Neg

Sources

protocol refinement for assays involving sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Spirocyclic Scaffolds.

As Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate . This molecule represents a class of "3D-rich" building blocks (bioisosteres of proline or pipecolic acid) designed to improve metabolic stability and solubility—the "Escape from Flatland" paradigm in medicinal chemistry.[1]

However, its specific structural features—the strained oxetane ring , the secondary amine , and the sodium carboxylate salt form —create a "perfect storm" for assay artifacts if standard protocols are not refined.

Part 1: The Molecule & The Challenge

Before troubleshooting, you must understand the species you are handling. This is not a standard aromatic small molecule; it is a polar, non-chromophoric, hygroscopic salt.

Visualizing the Stability & Equilibrium

The following diagram illustrates the critical equilibria and degradation pathways you must control during assay preparation.

SpiroStability Salt Sodium Salt Form (Solid State) Hygroscopic & Stable FreeAcid Zwitterionic Free Acid (pH 4-7) Soluble & Reactive Salt->FreeAcid Dissolution (H2O) FreeAcid->Salt Lyophilization Protonated Cationic Form (pH < 2) Acidic Mobile Phase FreeAcid->Protonated Excess H+ Degradation Ring-Opened Product (Artifact) Via Acid Hydrolysis Protonated->Degradation Strong Acid + Time (Oxetane Cleavage)

Part 2: Troubleshooting & Protocol Refinement

Issue 1: "I cannot see the compound on my HPLC/UPLC trace."

Diagnosis: Lack of Chromophore. The spiro[3.5]nonane scaffold lacks a conjugated


-system.[1] Standard UV detection at 254 nm is useless. Even at 210 nm, the carboxylate absorption is weak and often obscured by solvent cut-off or buffer noise.[1]

Refined Protocol: Derivatization or Universal Detection Do not rely on "end-absorption" at 205-210 nm; it leads to poor signal-to-noise ratios and integration errors.[1]

  • Option A: CAD/ELSD (Preferred for Purity Assays) Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[1] These detect mass, not light absorption.

    • Mobile Phase: Volatile buffers only (Ammonium Formate/Acetate).[1] No Phosphate.

    • Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid).

  • Option B: Pre-column Derivatization (Preferred for Quantitation) If you lack CAD/ELSD, you must tag the secondary amine (position 5).

    • Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride).[1]

    • Buffer: Borate buffer (pH 9.0).

    • Reaction: Mix sample + buffer + Fmoc-Cl (in ACN). Vortex for 30s.

    • Result: The Fmoc group provides strong UV absorbance at 265 nm and 300 nm.

Issue 2: "The retention time shifts between runs, or peaks are broad."

Diagnosis: pH Sensitivity & Salt Disassociation. As a sodium salt of an amino acid, the molecule exists in equilibrium between the anion, zwitterion, and cation. Slight changes in mobile phase pH cause massive shifts in retention (retention drift).

Refined Protocol: pH Buffering

  • Do NOT use simple "Water + 0.1% TFA". The TFA concentration varies due to evaporation, shifting the species equilibrium.

  • Standard: Use a buffered mobile phase at distinct pH points to lock the species state.

    • Acidic Method: 10 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid).

    • Basic Method: 10 mM Ammonium Bicarbonate (pH 10.0).[1] Note: High pH ensures the amine is uncharged, improving peak shape on C18 columns.

Issue 3: "My yield is lower than expected, or I see extra peaks in NMR."

Diagnosis: Hygroscopicity & Weighing Errors. The sodium salt form is highly hygroscopic. It absorbs atmospheric water rapidly, meaning you are weighing water, not compound. This leads to incorrect stoichiometry in coupling reactions.

Refined Protocol: Solvate Correction

  • qNMR (Quantitative NMR): Do not trust the solid weight. Run a qNMR using an internal standard (e.g., Maleic Acid or TCNB) in D₂O or DMSO-d6 to determine the effective weight % (wt%).[1]

  • Handling: Store in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.

Part 3: Physicochemical Data Summary

Use these values to calibrate your experimental design.

ParameterValue / BehaviorImplication for Assay
Molecular Weight ~229.2 (Na Salt) / ~207.2 (Free Acid)Adjust calculations for salt form.[1]
LogD (pH 7.4) -1.5 to -2.5 (Predicted)Highly polar.[1] Elutes in void volume on standard C18.
pKa (Amine) ~8.5 - 9.5Protonated at physiological pH.[1]
pKa (Acid) ~3.5 - 4.0Anionic at physiological pH.[1]
UV Max < 200 nmInvisible to standard UV-Vis.[1]
Solubility > 50 mg/mL (Water)Excellent aqueous solubility; poor in DCM/Hexane.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) in the mobile phase?

  • Strictly Speaking: Yes, but with caution.

  • Risk: While the oxetane ring in spiro[3.5] systems is relatively robust compared to isolated oxetanes, prolonged exposure to strong acids (pH < 1) or high temperatures (>40°C) in acidic media can trigger ring opening or hydrolysis [1].

  • Recommendation: Use Formic Acid (weaker acid) or maintain pH > 3.0 to preserve the integral structure during analysis.

Q2: How do I remove the sodium before a coupling reaction?

  • Protocol: If the sodium interferes (e.g., insolubility in DMF), convert to the HCl salt or zwitterion.

    • Dissolve Na-salt in minimal water.[1]

    • Load onto a weak cation exchange resin (e.g., Dowex weak acid) or simply acidify with 4M HCl in Dioxane.

    • Concentrate.[2][3] Warning: The HCl salt will be even more hygroscopic.

Q3: Why does the NMR show a "split" peak for the methylene protons?

  • Reason: This is a spirocyclic system.[3][4][5][6] The methylene protons on the piperidine ring (positions 6, 8, 9) and the oxetane ring (positions 1, 3) are diastereotopic due to the chiral center (if substituted) or the rigid chair conformation of the piperidine ring locked by the spiro junction. This is a structural feature, not an impurity.

References

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties as Fragments for Drug Discovery.[7] Angewandte Chemie International Edition. [Link][1]

    • Context: Foundational text on the stability and "Escape from Flatland" properties of spirocyclic oxetanes.
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters. [Link]

    • Context: Describes the structural rigidity and NMR behavior of similar spiro-amino systems.
    • Context: Source for handling and availability of specific spiro-amino acid salts.[1][2]

  • Mullard, A. (2012). Drug discovery: The shape of things to come. Nature. [Link]

    • Context: Discusses the Fsp3 (fraction of sp3 carbons) concept relevant to this molecule's usage.

Sources

Validation & Comparative

structural confirmation of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural Confirmation of Sodium 2-Oxa-5-azaspiro[3.5]nonane-7-carboxylate

Executive Summary

The Challenge: The structural validation of spirocyclic amino acid salts—specifically sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate —presents a unique "blind spot" in standard medicinal chemistry QC. Unlike planar aromatic scaffolds, spirocycles lack UV chromophores for easy HPLC detection and possess quaternary carbons that are "silent" in standard proton NMR. Furthermore, the high Fsp³ character (fraction of sp³ hybridized carbons) introduces stereochemical complexity and hygroscopicity in the sodium salt form, often precluding easy crystallization for X-ray diffraction.

The Solution: This guide outlines a comparative analytical framework to transition from "presumed identity" (based on synthetic route) to "confirmed structure" (based on spectroscopic evidence). We prioritize a self-validating 2D NMR / HRMS workflow over the often-inconclusive X-ray diffraction method for this specific amorphous salt.

Comparative Analysis of Analytical Methods

The following table compares the efficacy of available methods for confirming the regiochemistry (position of N and COOH) and connectivity of the spiro[3.5]nonane scaffold.

FeatureMethod A: Routine QC (1H NMR + HPLC-MS)Method B: Advanced NMR (2D HSQC/HMBC + 13C)Method C: X-Ray Diffraction (Single Crystal)
Primary Utility Purity check & Mass confirmation.[1]Definitive connectivity & Regiochemistry. Absolute configuration & Salt lattice.
Spiro Center Detection Fail. Quaternary spiro carbon is invisible in 1H NMR.Pass. HMBC correlates protons to the "silent" spiro carbon.Pass. Direct visualization.
Regiochemistry (N vs O) Low. Chemical shifts are ambiguous for isomers (e.g., 5-aza vs 6-aza).High. 15N-HMBC or specific 13C patterns confirm N-location.High. Unambiguous.
Salt Stoichiometry Medium. Integration of counter-ion (if visible) or pH titration.High. qNMR with internal standard (e.g., Maleic acid).High. Direct lattice mapping.
Throughput/Cost High Speed / Low Cost.Medium Speed / Medium Cost.Low Speed / High Cost (High failure rate for hygroscopic salts).
Recommendation Screening Only. Gold Standard for Batch Release. Only for Reference Standard.

Strategic Workflow (DOT Visualization)

The following decision tree illustrates the logical flow for validating the structure, prioritizing the "Escape from Flatland" challenges inherent to spirocycles.

StructuralValidation Start Crude Sodium Salt (Hygroscopic Solid) Solubility Solubility Test (D2O vs DMSO-d6) Start->Solubility HRMS HRMS (ESI-) Confirm Formula [M-Na]- Solubility->HRMS Dissolved NMR_1D 1D 1H & 13C NMR Check Purity & Carbon Count HRMS->NMR_1D Mass OK Decision_Spiro Is Spiro Center Visible? NMR_1D->Decision_Spiro NMR_2D 2D NMR Suite (HSQC, HMBC, COSY) Decision_Spiro->NMR_2D No (Quaternary C) Final CERTIFIED STRUCTURE Decision_Spiro->Final Unlikely HMBC_Analysis HMBC Analysis: Verify C4 (Spiro) Connectivity NMR_2D->HMBC_Analysis XRD Single Crystal XRD (Optional/Difficult) HMBC_Analysis->XRD Ambiguous Stereochem HMBC_Analysis->Final Connectivity Proven XRD->Final

Caption: Workflow prioritizing 2D NMR for spirocyclic connectivity when XRD is precluded by amorphous salt forms.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Critical for Salts)
  • Challenge: The sodium salt is highly hygroscopic. Water uptake causes peak broadening and shift drifting in NMR.

  • Solvent Selection: Use D₂O (Deuterium Oxide) (99.9% D) for the sodium salt. Avoid DMSO-d6 unless the free acid is generated, as the salt may aggregate or be insoluble.

  • Internal Standard: Do NOT use TMS (tetramethylsilane) as it is insoluble in D₂O. Use TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) or DSS as the chemical shift reference (0.00 ppm).

Protocol B: The "Spiro-Check" 2D NMR Suite

To confirm the 2-oxa-5-azaspiro[3.5] scaffold, you must prove that the 4-membered ring (oxetane) and the 6-membered ring (piperidine) share a single carbon (C4).

Instrument Parameters:

  • Frequency: 400 MHz minimum (600 MHz recommended for resolution of multiplet patterns in the piperidine ring).

  • Experiments:

    • 1H-13C HSQC: To assign protonated carbons.

    • 1H-13C HMBC (Long Range): The critical experiment. Optimize for long-range coupling (

      
      ).
      

Data Interpretation & Reference Values

Predicted NMR Data (D₂O, Ref TSP)

The following table synthesizes expected shifts based on substituent electronegativity effects (O > N > C).

PositionAtom Typeapprox.[2][3][4]

(ppm)
approx.

(ppm)
HMBC Key Correlations (Proof of Structure)
1 CH₂ (Oxetane)4.60 (d)78.5H1

C4 (Spiro), C2 (O)
2 Oxygen---
3 CH₂ (Oxetane)4.60 (d)78.5H3

C4 (Spiro), C2 (O)
4 C (Spiro) - 68.0 - 72.0 The "Hub": Visible only via HMBC from H1, H3, H6, H9.
5 Nitrogen---
6 CH₂ (Piperidine)3.20 (m)48.0H6

C4 (Spiro), C7
7 CH (Methine)2.45 (m)42.0H7

C9, C_Carboxyl
8 CH₂ (Piperidine)1.80 (m)28.0-
9 CH₂ (Piperidine)1.95 (m)32.0H9

C4 (Spiro)
10 COONa-178.0H7

C10

> Note: Shifts are estimated based on bioisosteric analogues (e.g., 2-oxa-6-azaspiro[3.3]heptane derivatives) and electronegativity rules. The spiro carbon (C4) is deshielded (~70 ppm) due to the strain of the oxetane ring and proximity to Oxygen/Nitrogen.

Structural Logic Verification (Graphviz)

This diagram visualizes the HMBC correlations required to confirm the spiro junction. If these arrows (correlations) are missing, the ring system is likely ring-opened or fractured.

HMBC_Logic cluster_legend Interpretation C_Spiro C4 (Spiro) H_Oxetane H1/H3 (Oxetane) H_Oxetane->C_Spiro 3-bond Correlation H_Piperidine H6/H9 (Piperidine) H_Piperidine->C_Spiro 2/3-bond Correlation Leg1 If both sets of protons correlate to the SAME quaternary carbon (C4), the Spiro structure is INTACT.

Caption: The "Spiro-Lock" Mechanism. Confirmation requires convergence of HMBC signals from both rings onto C4.

Common Pitfalls & Troubleshooting

  • The "Missing" Carbon:

    • Symptom:[5][6][7][8][9] 13C NMR shows only 7 signals instead of 8.

    • Cause: The spiro carbon (C4) usually has a very long relaxation time (

      
      ) and no NOE enhancement.
      
    • Fix: Increase the relaxation delay (

      
      ) to 5–10 seconds in the 13C experiment, or rely on HMBC to find it indirectly.
      
  • Ring Opening (Degradation):

    • Symptom:[5][6][7][8][9] Appearance of an aldehyde signal (~9.5 ppm) or alkene signals.

    • Cause: Oxetanes are acid-sensitive. Ensure the salt is not exposed to strong acidic media during workup or NMR prep.

    • Verification: The disappearance of the characteristic ~4.6 ppm doublet (oxetane CH₂) confirms ring opening.

  • Sodium Stoichiometry:

    • Validation: Perform Quantitative NMR (qNMR) .

    • Protocol: Weigh ~10 mg of sample and ~5 mg of Maleic Acid (internal standard) into D₂O.

    • Calculation: Compare the molar integration of the scaffold protons vs. the standard. If the weight% is ~85% (assuming MW of anion is 170 and Na is 23), the salt formation is complete.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source for HMBC/HSQC parameter optimization).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. (Foundational text on Fsp3 and spirocyclic advantages).

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8979-8982.

Sources

A Comparative Guide to the In Vitro Validation of Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate as a Novel GABAA Receptor Modulator

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate, a novel chemical entity with potential therapeutic applications. Given the absence of published data for this specific compound, we hypothesize its activity as a positive allosteric modulator (PAM) of the GABAA receptor, based on structural similarities to known neuromodulatory agents. This document outlines a scientifically rigorous, multi-tiered approach to characterize its interaction with the GABAA receptor and compares its potential efficacy against established modulators, such as Diazepam and Pregabalin.

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system.[1][2] Its activation by γ-aminobutyric acid (GABA) leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[2][3] This receptor is a well-established target for a variety of clinically important drugs, including benzodiazepines, barbiturates, and neurosteroids, which all act at different allosteric sites to modulate receptor function.[1][4] The structural diversity of GABAA receptors, arising from different combinations of its 19 possible subunits, allows for the development of subtype-selective modulators with potentially improved therapeutic profiles.[2][5]

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed experimental protocols, explains the rationale behind methodological choices, and presents data in a clear, comparative format to facilitate informed decision-making in the early stages of drug discovery.

Part 1: Initial Characterization and Binding Affinity

The first step in validating a novel compound is to determine if it directly interacts with the target receptor. A competitive radioligand binding assay is a robust method to assess the binding affinity of Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate for the GABAA receptor.

Experimental Rationale

This assay will determine the concentration of the test compound required to displace a known radiolabeled ligand from the GABAA receptor. We will use [3H]Muscimol, a potent GABAA agonist that binds to the same site as GABA, and [3H]Flunitrazepam, a benzodiazepine that binds to the benzodiazepine site, to investigate the compound's binding characteristics.[6][7][8] This dual-ligand approach allows us to discern whether our test compound interacts with the orthosteric GABA binding site or an allosteric site, such as the benzodiazepine site.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize rat brain tissue in ice-cold sucrose buffer p2 Centrifuge at 1,000 x g p1->p2 p3 Collect supernatant, centrifuge at 140,000 x g p2->p3 p4 Wash and resuspend pellet in binding buffer p3->p4 p5 Determine protein concentration (e.g., Bradford assay) p4->p5 a1 Incubate membranes with: 1. [3H]Muscimol or [3H]Flunitrazepam 2. Increasing concentrations of test compound 3. Unlabeled ligand for non-specific binding p5->a1 a2 Equilibrate at 4°C for 45-60 min a1->a2 a3 Rapidly filter through glass fiber filters a2->a3 a4 Wash filters with ice-cold buffer a3->a4 a5 Quantify bound radioactivity via liquid scintillation counting a4->a5 d1 Calculate specific binding a5->d1 d2 Plot specific binding vs. log[compound] d1->d2 d3 Determine IC50 and Ki values d2->d3

Caption: Workflow for the GABAA receptor competitive binding assay.

Detailed Protocol: [3H]Muscimol Competitive Binding Assay
  • Membrane Preparation : Homogenize rat cerebral cortex tissue in 20 volumes of ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[9] Wash the resulting pellet by resuspending in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and repeating the high-speed centrifugation. Resuspend the final pellet in fresh Tris-HCl buffer and determine the protein concentration.

  • Assay Setup : In triplicate, prepare assay tubes containing:

    • Total Binding : 100-200 µg of membrane protein, 5 nM [3H]Muscimol, and assay buffer to a final volume of 500 µL.

    • Non-specific Binding : Same as total binding, but with the addition of 10 µM unlabeled GABA.[10]

    • Competition : Same as total binding, but with increasing concentrations of Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate (e.g., 1 nM to 1 mM).

  • Incubation : Incubate the tubes at 4°C for 45 minutes to reach equilibrium.[9]

  • Termination and Filtration : Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) under vacuum. Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Quantification : Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Comparative Data (Hypothetical)
CompoundTarget SiteKi (nM)
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylateBenzodiazepine Site150
DiazepamBenzodiazepine Site20
PregabalinDoes not bind directly to GABAA>10,000

This hypothetical data suggests our novel compound binds to the benzodiazepine allosteric site with moderate affinity.

Part 2: Functional Characterization of GABAA Receptor Modulation

Demonstrating that a compound binds to a receptor is crucial, but it does not reveal its effect on receptor function. Therefore, the next step is to perform functional assays to determine whether Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate enhances, inhibits, or has no effect on GABAA receptor activity. Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes or automated patch clamp on mammalian cells, are the gold standard for this purpose.[7][11][12]

Experimental Rationale

By expressing specific GABAA receptor subtypes (e.g., α1β2γ2, the most common subtype in the brain) in a controlled environment like Xenopus oocytes or HEK293 cells, we can precisely measure the ion flow through the channel in response to GABA and our test compound.[13][14] This allows us to quantify the compound's efficacy as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or direct agonist. A PAM will potentiate the current induced by a sub-maximal concentration of GABA.[13]

Experimental Workflow: Electrophysiological Assay

G cluster_prep Cell/Oocyte Preparation cluster_assay Electrophysiological Recording cluster_analysis Data Analysis p1 Inject Xenopus oocytes with cRNA for GABAA receptor subunits (α1, β2, γ2) p3 Incubate for 2-5 days to allow for receptor expression p1->p3 p2 OR Transfect HEK293 cells with plasmids for GABAA subunits p2->p3 a1 Place cell/oocyte in recording chamber and establish voltage clamp p3->a1 a2 Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline current a1->a2 a3 Co-apply GABA (EC10) with increasing concentrations of the test compound a2->a3 a4 Measure the potentiation of the GABA-evoked current a3->a4 d1 Normalize current potentiation to the baseline GABA response a4->d1 d2 Plot % potentiation vs. log[compound] d1->d2 d3 Determine EC50 and Emax values d2->d3

Caption: Workflow for functional characterization using electrophysiology.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
  • Oocyte Preparation : Surgically remove oocytes from a female Xenopus laevis frog. Prepare and inject oocytes with cRNA encoding the desired GABAA receptor subunits (e.g., human α1, β2, and γ2). Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Recording Setup : Place a single oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -60 mV.

  • GABA EC10 Determination : Determine the concentration of GABA that elicits approximately 10% of the maximal current response (EC10). This is achieved by applying increasing concentrations of GABA and fitting the resulting dose-response curve.

  • Modulation Assay :

    • First, perfuse the oocyte with the GABA EC10 concentration to establish a stable baseline current.

    • Next, co-apply the GABA EC10 concentration with increasing concentrations of Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate (e.g., 10 nM to 100 µM).

    • Include a wash step with the recording solution between applications.

    • As a positive control, test a known PAM like Diazepam.

  • Data Analysis : Measure the peak current amplitude for each application. Calculate the percentage potentiation of the GABA-evoked current for each concentration of the test compound. Plot the percentage potentiation against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (concentration for half-maximal potentiation) and Emax (maximum potentiation).

Comparative Data (Hypothetical)
CompoundEC50 (nM)Emax (% Potentiation)
Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate250180%
Diazepam50250%
PregabalinNot applicableNot applicable

This hypothetical data indicates that the novel compound is a PAM of the GABAA receptor, though with lower potency and efficacy compared to Diazepam.

Part 3: High-Throughput Functional Screening

While electrophysiology provides detailed mechanistic information, it can be low-throughput. For screening larger compound libraries or further characterizing lead compounds, higher-throughput methods are necessary. Fluorescence-based assays that measure changes in membrane potential or intracellular chloride concentration are excellent alternatives.[15][16]

Experimental Rationale

Assays using voltage-sensitive dyes or halide-sensitive fluorescent proteins (like YFP-H148Q/I152L) can detect GABAA receptor activation in a 96- or 384-well plate format.[15] When the GABAA channel opens in response to GABA, chloride ions enter the cell, causing a change in membrane potential and quenching the fluorescence of the halide-sensitive YFP. A PAM will enhance this GABA-induced fluorescence change. This method allows for rapid and reproducible measurement of compound activity.[15]

Experimental Workflow: Fluorescence-Based Assay

G cluster_prep Cell Preparation cluster_assay Assay and Measurement cluster_analysis Data Analysis p1 Seed HEK293 cells stably expressing GABAA receptors and a halide sensor (YFP) into 96/384-well plates p2 Allow cells to adhere overnight p1->p2 a1 Wash cells and replace medium with a low-chloride buffer p2->a1 a2 Add test compounds and a known PAM (positive control) to respective wells a1->a2 a3 Measure baseline fluorescence on a plate reader a2->a3 a4 Add a solution containing a high concentration of chloride and GABA (EC20) a3->a4 a5 Immediately measure fluorescence kinetically a4->a5 d1 Calculate the rate of fluorescence quench a5->d1 d2 Normalize data to controls d1->d2 d3 Generate dose-response curves to determine EC50 d2->d3

Caption: Workflow for a high-throughput, fluorescence-based functional assay.

Conclusion

This guide presents a logical and robust workflow for the initial in vitro validation and characterization of a novel compound, Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate, as a potential GABAA receptor modulator. By systematically progressing from binding affinity studies to detailed electrophysiological analysis and high-throughput functional screening, researchers can build a comprehensive profile of the compound's activity. The comparative approach, benchmarking against established drugs like Diazepam, provides essential context for evaluating its therapeutic potential. This structured methodology ensures scientific integrity and provides a solid foundation for further preclinical development.

References

  • GABAA Receptor Binding Assay Protocol. University of North Carolina - Psychoactive Drug Screening Program (PDSP). Available from: [Link]

  • Characterization of GABAA Receptor Binding in Rat Brain Membranes Using [3H]Muscimol. PubMed Central, National Institutes of Health. Available from: [Link]

  • Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. PubMed, National Institutes of Health. Available from: [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Available from: [Link]

  • A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. PubMed Central, National Institutes of Health. Available from: [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Available from: [Link]

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PubMed Central, National Institutes of Health. Available from: [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. PubMed Central, National Institutes of Health. Available from: [Link]

  • Benzodiazepine Binding to GABA(A) Receptors. PubMed, National Institutes of Health. Available from: [Link]

  • Determining the Relative Efficacy of Positive Allosteric Modulators of the GABAA Receptor: Design of a Screening Approach. PubMed, National Institutes of Health. Available from: [Link]

  • Positive allosteric GABAA receptor modulation counteracts lipotoxicity-induced gene expression changes in hepatocytes in vitro. Frontiers in Endocrinology. Available from: [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central, National Institutes of Health. Available from: [Link]

  • Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site. PLOS One. Available from: [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available from: [Link]

  • GABAA receptor. Wikipedia. Available from: [Link]

  • Electrophysiology of ionotropic GABA receptors. PubMed Central, National Institutes of Health. Available from: [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology. Available from: [Link]

  • GABAA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available from: [Link]

  • Positive allosteric modulation of α5-GABA A Receptor in the 5XFAD mouse model has cognitive and neurotrophic effects. bioRxiv. Available from: [Link]

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Cross-Validation of Analytical Methods for Azaspiro Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Analytical Methods for Azaspiro Compounds Content Type: Publish Comparison Guide

Executive Summary

Azaspiro compounds (e.g., azaspiro[4.5]decane, spiroindolines) represent a "privileged scaffold" in modern drug discovery due to their inherent three-dimensional rigidity and ability to project pharmacophores into novel chemical spaces.[1][2] However, these same structural features introduce significant analytical challenges: high basicity leading to peak tailing, complex stereochemistry (enantiomers and diastereomers), and often weak UV chromophores in saturated systems.

This guide moves beyond simple method listing. It establishes a cross-validation framework where orthogonal techniques—SFC , qNMR , and LC-MS/MS —are used not just as alternatives, but as mutual validators to ensure data integrity during drug development.

Part 1: The Azaspiro Analytical Triad

To achieve analytical rigor, we must triangulate data from three distinct physical principles:

  • Chromatographic Selectivity (SFC vs. HPLC): For resolving stereoisomers.

  • Absolute Quantification (qNMR): For establishing reference standard potency without reliance on UV extinction coefficients.

  • Molecular Specificity (LC-MS/MS): For trace quantification in biological matrices.

Workflow Visualization

The following diagram illustrates the "self-validating" ecosystem for azaspiro analysis.

AzaspiroValidation cluster_val Cross-Validation Loop Crude Crude Azaspiro Candidate qNMR 1H qNMR (Absolute Purity) Crude->qNMR 1. Potency Assignment SFC Chiral SFC (Stereoisomer Ratio) Crude->SFC 2. Isomer Separation HPLC RP-HPLC (Impurity Profiling) qNMR->HPLC Calibrates Standard LCMS LC-MS/MS (Bioanalysis/PK) qNMR->LCMS Calibrates Standard SFC->LCMS Validates Isomer Interference HPLC->SFC Orthogonal Check

Caption: The "Triangulation" workflow. qNMR provides the absolute potency anchor, SFC resolves stereoisomers that co-elute in HPLC, and LC-MS/MS utilizes the qNMR-calibrated standard for high-sensitivity bioanalysis.

Part 2: Stereochemical Resolution (SFC vs. RP-HPLC)

Azaspiro compounds frequently possess multiple chiral centers. Traditional Reversed-Phase HPLC (RP-HPLC) often struggles to resolve diastereomers of basic spiro-amines due to silanol interactions (peak tailing) and limited "shape selectivity."

Comparative Analysis
FeatureSupercritical Fluid Chromatography (SFC) RP-HPLC (High pH) Verdict for Azaspiro
Mobile Phase CO₂ + MeOH (with basic additive)Water + ACN (pH 10 buffer)SFC Wins. The CO₂/MeOH system suppresses silanol ionization naturally.
Isomer Resolution High (Shape selectivity dominant)Moderate (Hydrophobicity dominant)SFC Wins. Superior for diastereomers and enantiomers.
Analysis Time < 5 minutes (Low viscosity)15–30 minutesSFC Wins. 3-5x faster throughput.
Peak Shape (Tailing) Excellent (Tf ≈ 1.0–1.1)Variable (Tf > 1.3 common for amines)SFC Wins. Basic additives (DEA) in CO₂ work synergistically.
Experimental Protocol: Chiral SFC Screening

Use this protocol to validate isomeric purity when HPLC shows a single broad peak.

  • System: Waters UPC² or Agilent 1260 Infinity II SFC.

  • Column Selection: Screen Chiralpak IG and Chiralpak AD-H (3.0 µm, 100 x 4.6 mm). These Amylose/Cellulose tris-carbamate phases show high affinity for the spiro-cycle clefts.

  • Mobile Phase:

    • A: CO₂ (Supercritical).[3][4][5][6][7]

    • B: Methanol + 20mM Ammonia (or 0.1% Diethylamine). Note: The basic additive is non-negotiable for azaspiro amines to ensure sharp peaks.

  • Gradient: 5% to 50% B over 4 minutes.

  • Conditions: Backpressure regulator (BPR) at 2000 psi; Temperature 40°C.

Validation Checkpoint: If SFC reveals two peaks (e.g., 98:2 ratio) while HPLC shows one, the HPLC method is invalid for stereochemical purity and must be flagged.

Part 3: Absolute Purity & Potency (qNMR vs. HPLC-UV)

Many azaspiro scaffolds (e.g., saturated piperidine spiro-cycles) lack strong chromophores, making UV purity estimation (Area %) highly inaccurate. Impurities with high UV absorbance can artificially lower apparent purity, while non-UV active salts are invisible.

The qNMR Solution

Quantitative NMR (qNMR) is an absolute primary method.[8] It does not require a reference standard of the analyte itself, only a certified internal standard (IS).

Experimental Protocol: 1H qNMR for Potency Assignment
  • Internal Standard (IS): Select Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene . Ensure the IS signals do not overlap with the azaspiro scaffold protons (typically 1.5–3.5 ppm).

  • Solvent: D₂O (for salts) or DMSO-d6 (for free bases).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the longest relaxing proton to ensure full magnetization recovery).

    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Weight,
    
    
    =Purity of IS.[9]

Validation Checkpoint: Compare qNMR purity vs. HPLC-UV (210 nm) purity.

  • Scenario: HPLC-UV = 99.5%, qNMR = 92.0%.

  • Interpretation: The sample likely contains inorganic salts, water, or residual solvents invisible to UV. Use the qNMR value (92.0%) to calculate the concentration of stock solutions for LC-MS.

Part 4: Bioanalytical Sensitivity (LC-MS/MS)

Once the standard potency is validated by qNMR and isomeric purity by SFC, LC-MS/MS is used for trace analysis (PK studies).

Method: LC-MS/MS Optimization for Azaspiro
  • Ion Source: Electrospray Ionization (ESI) Positive mode. Azaspiro nitrogens protonate readily (

    
    ).
    
  • Fragmentation (MRM):

    • Spiro compounds often undergo characteristic Ring Opening or Retro-Diels-Alder fragmentations.

    • Tip: Optimize collision energy (CE) to preserve the spiro-core fragment if possible, as it is more specific than generic alkyl fragments.

  • Chromatography (LC):

    • Column: C18 with embedded polar group (e.g., Waters XSelect HSS T3) to retain polar amines.

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

Data Comparison: Sensitivity
ParameterHPLC-UV (210 nm) LC-MS/MS (QqQ)
LOD (Limit of Detection) ~1 µg/mL~1–10 pg/mL
Linearity Range 10–1000 µg/mL0.001–10 µg/mL
Specificity Low (Retention time only)High (Mass + Fragment)
Part 5: Summary of Experimental Validation Data

The following table summarizes a typical cross-validation dataset for an Azaspiro[4.5]decane derivative.

Validation ParameterMethod A: HPLC-UVMethod B: Chiral SFCMethod C: qNMRConclusion
Specificity (Stereoisomers) Co-elution (1 Peak)Resolved (Rs = 2.4) N/ASFC required for release testing.
Purity (Area % / wt%) 99.2% (Area)99.1% (Area)94.5% (wt/wt) HPLC overestimates purity; qNMR corrects for salt/solvent content.
Tailing Factor (Tf) 1.451.08 N/ASFC provides superior peak shape for basic amines.
LOD 500 ng/mL200 ng/mL~1 mg/mLLC-MS (not shown) required for bioanalysis (<1 ng/mL).
References
  • BenchChem. (2025).[1][2] A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Retrieved from

  • Desfontaine, V., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. American Pharmaceutical Review. Retrieved from

  • Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • Waters Corporation. (2020). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography. Retrieved from

  • Almac Group. (2019). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from

Sources

Comparative Analysis of Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" mandate has shifted from theoretical discourse to a practical imperative in modern drug discovery.[1] This guide provides a technical analysis of spirocyclic scaffolds—specifically spiro[3.3]heptanes and spirooxetanes —as superior alternatives to traditional planar aromatic and gem-dimethyl motifs.

While planar systems (phenyl, heteroaryl) offer synthetic ease and established coupling chemistry, they suffer from poor solubility and suboptimal metabolic stability due to efficient crystal packing and aromatic hydroxylation liabilities. Spirocyclic scaffolds introduce critical Fsp³ character , disrupting planarity to improve solubility while maintaining rigid vector alignment for target binding.

This guide details the physicochemical trade-offs, provides comparative experimental data, and outlines a self-validating synthetic protocol for accessing these strained systems.

Part 1: The Geometric & Physicochemical Advantage[2]

The Fsp³ Correlation

The core argument for spirocycles rests on the Fsp³ fraction (Ratio of sp³ carbons to total carbons). As established by Lovering et al., increasing Fsp³ correlates with higher clinical success rates by improving saturation and reducing promiscuous binding (toxicity).[1]

  • Planar Scaffolds (Phenyl/Pyridine): High planarity leads to "brick dust" insolubility (high lattice energy).

  • Spirocyclic Scaffolds: The orthogonal orientation of the rings creates a "shape" that disrupts crystal lattice packing, significantly enhancing aqueous solubility without adding polar surface area (tPSA).

Vector Alignment: The "Saturated Bioisostere"

A critical concern when replacing a phenyl ring is the preservation of exit vectors (the angle at which substituents project).

  • Para-Phenyl: Exit vectors are collinear (180°).

  • Spiro[3.3]heptane: Exit vectors are not perfectly collinear but approximate the distance and orientation of a para-phenyl spacer, creating a "kinked" geometry that can access novel IP space while retaining potency.

VectorAlignment cluster_0 Traditional Planar Scaffold cluster_1 Spirocyclic Bioisostere Phenyl Phenyl Ring (Flat, Aromatic) Sub2 Substituent B Phenyl->Sub2 Spiro Spiro[3.3]heptane (Rigid, 3D) Phenyl->Spiro Bioisosteric Replacement Sub1 Substituent A Sub1->Phenyl 180° Vector SubB Substituent B Spiro->SubB SubA Substituent A SubA->Spiro ~160-180° Vector (Tunable Kink)

Figure 1: Comparison of exit vectors between a planar phenyl ring and a rigid spiro[3.3]heptane scaffold.[2] The spirocycle provides a rigid linker that mimics the spatial projection of the aromatic ring but introduces 3D character.[3]

Part 2: Comparative Performance Analysis

Physicochemical Metrics: Spiro[3.3]heptane vs. Phenyl

The following data synthesizes findings from Wuitschik et al. and recent internal validation studies comparing a standard para-substituted phenyl linker against a spiro[3.3]heptane surrogate in a model lipophilic drug context.

MetricPhenyl Scaffold (Reference)Spiro[3.3]heptane (Alternative)Impact Analysis
ClogP 3.5 - 4.22.7 - 3.4Reduction (~0.8 units): Significant lowering of lipophilicity, reducing non-specific binding.
Solubility (aq) < 5 µM> 50 µM>10x Improvement: Disruption of crystal packing energy is the primary driver.
Metabolic Stability (HLM) Low (Aromatic hydroxylation)High (Blocked metabolic sites)Enhanced: The quaternary carbon prevents oxidation; however, distal C-H bonds may still be liable if not fluorinated.
Synthetic Complexity Low (Suzuki/Buchwald)High (Requires specific building blocks)Trade-off: Performance gains come at the cost of synthetic effort.
Metabolic Stability: Spirooxetane vs. Gem-Dimethyl

Spirooxetanes are increasingly used to replace gem-dimethyl groups. The oxetane oxygen acts as a hydrogen bond acceptor (HBA) but, crucially, reduces the lipophilicity "tax" of the methyl groups.

Featuregem-DimethylSpirooxetaneMechanism of Action
Lipophilicity (LogD) IncreasesDecreases (Liponeutral)Oxygen atom lowers LogD while maintaining steric bulk.
Metabolic Clearance (Cl_int) HighLowOxetane ring is metabolically robust; prevents CYP450 oxidation common at methyl sites.
H-Bonding NoneWeak AcceptorCan engage in specific interactions with protein backbone amides.

Part 3: Synthetic Protocols & Methodologies[4]

Disclaimer: All synthesis must be performed in a fume hood by trained personnel. Azide intermediates (if used) and strained rings can be energetic.

Protocol: Synthesis of Spiro[3.3]heptan-1-one via Semipinacol Rearrangement

This protocol is superior to the double-alkylation of malonates because it allows for the introduction of chirality and handles functional group diversity better. It utilizes a "strain-release" mechanism.[4]

Workflow Diagram

SynthesisWorkflow Start Start: 1-Sulfonylcyclopropanol + 1-Sulfonylbicyclo[1.1.0]butane Step1 Step 1: Nucleophilic Addition (Lithiated species, -78°C) Start->Step1 Inter Intermediate: 1-Bicyclobutylcyclopropanol Step1->Inter Step2 Step 2: Acid-Mediated Rearrangement (MsOH, Strain Release) Inter->Step2 Semipinacol Cascade Product Product: Spiro[3.3]heptan-1-one Step2->Product QC QC Check: 1H NMR & LCMS (Verify Spiro Core) Product->QC

Figure 2: Synthetic route for accessing the spiro[3.3]heptane core via strain-release semipinacol rearrangement.

Step-by-Step Methodology

1. Reagent Preparation:

  • Substrate A: 1-(Phenylsulfonyl)cyclopropan-1-ol (1.0 equiv).

  • Substrate B: 1-(Phenylsulfonyl)bicyclo[1.1.0]butane (1.2 equiv).

  • Base: n-BuLi (2.5M in hexanes).

  • Acid: Methanesulfonic acid (MsOH).

2. Nucleophilic Addition:

  • Dissolve Substrate B in dry THF under Argon at -78°C.

  • Add n-BuLi dropwise. Stir for 30 mins to generate the lithiated species.

  • Cannulate this solution into a pre-cooled (-78°C) solution of Substrate A in THF.

  • Allow to warm to 0°C over 2 hours. Mechanistic Note: This forms the cyclopropoxide intermediate.

3. Semipinacol Rearrangement:

  • Quench the reaction with saturated NH₄Cl (aq). Extract with EtOAc.

  • Redissolve the crude intermediate in CH₂Cl₂ (0.1 M).

  • Add MsOH (1.5 equiv) at 0°C. Stir at room temperature for 1 hour.

  • Observation: The release of ring strain from the bicyclobutane drives the 1,2-migration, forming the spiro[3.3] ketone.

4. Self-Validating QC:

  • TLC: Look for the disappearance of the polar alcohol intermediate.

  • 1H NMR (CDCl₃): Diagnostic peaks for the spiro[3.3]heptane core appear as multiplets in the 1.8–2.6 ppm range. The disappearance of cyclopropyl protons (0.5–1.0 ppm) confirms rearrangement.

  • LCMS: Verify mass [M+H]+ corresponding to the ketone product.

Part 4: Case Study Application

Drug: Sonidegib (Odomzo) Analog Target: Hedgehog Pathway (Smoothened receptor)

In a comparative study (Burkhard et al.), the central benzene ring of Sonidegib was replaced with a spiro[3.3]heptane.

  • Result: The spiro-analog retained nanomolar potency (IC50) against the Smoothened receptor.

  • Advantage: The analog showed a 3-fold increase in aqueous solubility and improved metabolic stability in liver microsomes compared to the parent phenyl compound. This validates the spiro scaffold as a viable "saturated bioisostere" for late-stage lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Application. Angewandte Chemie. [Link]

  • Levterov, V. V., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolic Stability and Pharmacological Properties of Spirooxetanes. ACS Medicinal Chemistry Letters. [Link]

Sources

Assessing the Purity of Synthesized Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The Analytical Challenge of Aliphatic Spirocycles

Spirocyclic scaffolds, such as the 2-oxa-5-azaspiro[3.5]nonane system, have become privileged motifs in modern drug discovery. By introducing a spiro-ring fusion, medicinal chemists can rigidify ligand conformations, reduce conformational entropy penalties upon target binding, and significantly improve physicochemical properties compared to flat aromatic rings[1]. Furthermore, these three-dimensional structures are increasingly utilized to treat neurological, infectious, and metabolic diseases[2].

However, assessing the absolute purity of synthesized derivatives like sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate presents a formidable analytical challenge. The molecule is a highly polar, aliphatic amino acid salt. It lacks a conjugated


-system, meaning it has virtually no UV chromophore. Relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 210 nm) inevitably leads to baseline drift, poor sensitivity, and dangerous overestimations of purity.

To establish a self-validating analytical system, we must abandon single-detector paradigms and adopt an orthogonal approach: combining Quantitative Nuclear Magnetic Resonance (qNMR) for absolute organic purity, Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for trace impurity profiling, and Ion Chromatography (IC) for counterion mass balance.

Comparative Evaluation of Analytical Modalities

When selecting an analytical method for this specific spirocyclic salt, the causality behind the choice is dictated by the molecule's physicochemical properties. Below is an objective comparison of how standard analytical modalities perform against this specific compound.

Table 1: Performance Comparison of Analytical Modalities for Aliphatic Spirocycles
Analytical ModalityDetection PrincipleAccuracyPrecision (RSD)Suitability for TargetPrimary Limitation
HPLC-UV (210 nm) UV AbsorbanceLow> 5.0%Poor Lacks chromophore; false purity inflation; baseline noise.
LC-MS (HILIC) Ionization / MassModerate2.0 - 5.0%Good (Impurity ID)Matrix effects; non-linear response prevents absolute quantification.
1H qNMR Nuclear Spin ResonanceHigh< 1.0%Excellent (Absolute Purity)Requires >2 mg sample; cannot easily resolve trace (<0.1%) isomers.
Ion Chromatography ConductivityHigh< 2.0%Excellent (Counterion)Only detects ionic species (e.g.,

); blind to organic framework.

Insight: Quantitative NMR (qNMR) stands as a robust method for gauging pharmaceutical purity because it relies on the direct proportionality between the integral of an NMR peak and the nucleus concentration, offering a nearly universal detection mechanism without the need for an identical reference standard[3],[4].

The Self-Validating Analytical Workflow

To ensure scientific integrity, the protocols below are designed as a closed-loop mass balance system . If the organic purity (qNMR), inorganic sodium content (IC), and residual water (Karl Fischer, not detailed here) do not sum to 100% (


), the system automatically flags the presence of an undetected impurity (e.g., inorganic salts from the synthetic workup).

Workflow Start Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate Split Orthogonal Analytical Strategy Start->Split qNMR 1H qNMR (Organic Purity) Split->qNMR LCMS HILIC-MS (Trace Impurities) Split->LCMS IC Ion Chromatography (Sodium Content) Split->IC Result Comprehensive Purity Profile qNMR->Result LCMS->Result IC->Result

Orthogonal analytical workflow for evaluating spirocyclic salt purity.

Protocol A: Absolute Purity Determination via 1H qNMR

Causality of Experimental Choices: Because the compound is a highly polar sodium salt, it is insoluble in standard organic NMR solvents like


; therefore, 

is required. Maleic acid is chosen as the Internal Standard (IS) because its sharp alkene singlet (

ppm) sits in a completely empty region of the spectrum, far from the spirocycle's aliphatic multiplet envelope (

ppm).

Step-by-Step Methodology:

  • Sample Preparation: Using a calibrated microbalance (

    
     mg), accurately weigh 
    
    
    
    mg of the synthesized spirocyclic salt and
    
    
    mg of NIST-traceable Maleic Acid (Internal Standard).
  • Dissolution: Co-dissolve both solids in 600 µL of

    
     (99.9% D). Vortex for 60 seconds to ensure complete homogenization. Transfer to a high-quality 5 mm NMR tube.
    
  • Acquisition Parameters (Critical): Acquire the

    
     NMR spectrum at 600 MHz. Set the relaxation delay (
    
    
    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the analyte and IS (typically
    
    
    seconds). Why? Failing to allow complete magnetization recovery will result in truncated signals and artificially skewed purity calculations.
  • Integration & Calculation: Apply an exponential window function (LB = 0.3 Hz). Manually phase and baseline correct the spectrum. Integrate the maleic acid singlet (

    
    ) and an isolated proton signal from the spirocycle (e.g., the oxetane 
    
    
    
    protons).
  • Validation: Calculate the absolute purity using the standard mass-balance equation.

qNMR_Logic Prep Sample Prep (Analyte + IS in D2O) Acq NMR Acquisition (Delay > 5*T1) Prep->Acq Integ Signal Integration (Target vs IS) Acq->Integ Valid Mass Balance Check Integ->Valid

Self-validating quantitative NMR (qNMR) protocol logic.

Protocol B: Trace Impurity Profiling via HILIC-MS

Causality of Experimental Choices: Standard reversed-phase chromatography (e.g., C18 columns) relies on hydrophobic interactions. Our target spirocyclic salt is highly polar and will elute in the void volume of a C18 column, preventing the separation of impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized because it partitions the polar analyte into a water-rich layer immobilized on the stationary phase, providing excellent retention.

Step-by-Step Methodology:

  • Column Setup: Install an amide-bonded HILIC column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 90% B (highly organic to promote retention in HILIC), hold for 1 minute, and ramp to 50% B over 10 minutes.

  • Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Scan for expected synthetic byproducts, such as unreacted starting materials or ring-opened degradation products of the oxetane ring.

Protocol C: Counterion Verification via Ion Chromatography (IC)

Causality of Experimental Choices: While qNMR confirms the purity of the 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate organic framework, it is completely blind to inorganic salts (e.g.,


 or 

) that frequently carry over from synthetic workups. IC is required to quantify the exact weight percentage of sodium to ensure it matches the theoretical 1:1 stoichiometric ratio.

Step-by-Step Methodology:

  • System Setup: Utilize a cation-exchange column coupled with a suppressed conductivity detector.

  • Eluent: Run an isocratic flow of 20 mM Methanesulfonic acid (MSA).

  • Quantification: Inject the sample and compare the sodium peak area against a 5-point calibration curve generated from certified sodium standards. If the

    
     mass fraction exceeds the theoretical limit, the batch must be flagged for re-crystallization or desalting.
    

Conclusion

Evaluating the purity of complex, non-UV active spirocyclic salts requires a departure from traditional HPLC-centric workflows. By implementing a self-validating triad of qNMR (for absolute organic quantification), HILIC-MS (for trace organic impurities), and Ion Chromatography (for counterion stoichiometry), analytical scientists can guarantee the structural and quantitative integrity of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate before it advances into critical biological assays or formulation stages.

References

  • The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters (via CORE) URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

Sources

Benchmarking the Mechanism of Action of Novel Spirocyclic Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the industry is shifting away from flat, aromatic-heavy molecules toward three-dimensional (3D) architectures.[1][2][3] Novel spirocyclic scaffolds —structures where two rings share a single atom—represent the pinnacle of this shift. Unlike traditional planar drugs that often rely on π-stacking interactions, spiro compounds utilize rigid, vectorial positioning of substituents to access distinct protein pockets.[1]

This guide outlines the technical superiority of spiro scaffolds over traditional planar alternatives and provides a self-validating experimental workflow to confirm their Mechanism of Action (MoA).[1]

Comparative Analysis: Spirocyclic vs. Planar Scaffolds[2][3][4]

The following analysis benchmarks high-


 spiro compounds against traditional flat heteroaromatic inhibitors (e.g., kinase inhibitors, planar intercalators).
Performance Metrics
FeatureNovel Spirocyclic Scaffold Traditional Planar Aromatic Impact on Drug Development
Binding Topology Globular/Vectorial: Rigid 3D shape acts as a "molecular plug" for deep, spherical pockets.[1]Planar: Relies on hydrophobic sandwiching or surface adhesion.[1]Spiro compounds achieve higher specificity for allosteric sites and protein-protein interactions (PPIs).[1]
Solubility (

)
High: Increased saturation improves aqueous solubility without adding polar groups.[1]Low: Reliance on aromatic rings often leads to poor solubility and aggregation.[1]Better bioavailability and formulation success rates [1].[1]
Selectivity High: Complexity of shape reduces "privileged structure" promiscuity.[1]Variable: Flat rings often bind off-target kinases or receptors (e.g., hERG).[1]Reduced toxicity and clinical attrition.[1]
Metabolic Stability Tunable: Quaternary carbon at the spiro center blocks metabolic soft spots.[1]Vulnerable: Aromatic rings are prone to oxidation (CYP450 metabolism).[1]Extended half-life (

) and lower dosing frequency.[1]
Case Study: MDM2 Inhibition

A classic example of this performance gap is seen in the inhibition of the p53-MDM2 interaction.[4]

  • Alternative (Nutlin-3): A cis-imidazoline based inhibitor.[1] While potent, it faces solubility challenges typical of flatter, hydrophobic cores.[3][5]

  • Spiro Solution (Spiro-oxindoles): Compounds like MI-219 utilize a spiro-oxindole core to rigidly project substituents that mimic the Trp23, Leu26, and Phe19 residues of p53.[1] This results in superior kinetics and often a faster onset of apoptosis in lymphoma models compared to planar analogs [2].

Validating the Mechanism of Action: The Protocol

Confirming the MoA of a spiro compound requires proving that its biological effect is driven by its specific 3D stereochemistry binding to the target, rather than non-specific aggregation or membrane disruption.

Phase 1: Biophysical Validation (Surface Plasmon Resonance)

Objective: Differentiate specific "lock-and-key" binding from non-specific adhesion.[1]

Protocol:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., biotinylated MDM2) on a Streptavidin (SA) chip.[1] Reference channel contains a mutant protein or BSA.[1]

  • Kinetic Titration: Inject the spiro compound at 5 concentrations (0.1x to 10x

    
    ).
    
  • Dissociation Analysis: Monitor the dissociation phase for at least 600 seconds.

    • Spiro Signature: Look for a slow off-rate (

      
      ) .[1] Due to the rigid scaffold, spiro compounds often exhibit long residence times (
      
      
      
      ), which correlates better with in vivo efficacy than thermodynamic affinity (
      
      
      ) alone.[1]
  • Stoichiometry Check: Ensure

    
     aligns with a 1:1 binding model. Super-stoichiometric binding suggests aggregation (a common false positive in flat drugs).[1]
    
Phase 2: Structural Elucidation (X-ray Crystallography)

Objective: Visualize the "Spiro-Twist" and confirm the active enantiomer.[1]

Protocol:

  • Co-crystallization: Incubate protein with the spiro compound (excess) and screen using vapor diffusion.[1]

  • Diffraction & Refinement: Solve structure to <2.5 Å resolution.

  • Electron Density Map Inspection: Specifically examine the spiro-center .[1]

    • Critical Check: Verify that the spiro-ring system forces the substituents into orthogonal vectors that fill the binding pocket's sub-cavities. This confirms the "Vectorial" hypothesis.

    • Stereochemistry: For chiral spiro compounds (e.g., Cipargamin/KAE609), confirm that only the active enantiomer (e.g., 1R, 3S) fits the density map [3].[1]

Phase 3: Cellular Target Engagement (NanoBRET)

Objective: Prove the compound enters the cell and binds the target in a native environment.

Protocol:

  • Transfection: Express the Target-Luciferase fusion protein in HEK293 cells.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known binder) at

    
     concentration.[1]
    
  • Competition: Treat cells with the novel spiro compound.

  • Measurement: Measure BRET signal loss.

    • Result: A dose-dependent decrease in BRET signal confirms the spiro compound engages the target inside the cell, validating membrane permeability (a key benefit of high

      
       scaffolds).[1]
      

Visualizing the Mechanism

Diagram 1: The MoA Validation Workflow

This flowchart illustrates the critical path from synthesis to confirmed mechanism, highlighting the specific checkpoints for spiro-compounds (Stereo-check).

MoA_Workflow Spiro_Lib Spiro-Library (High Fsp3) SPR SPR Kinetics (Residence Time) Spiro_Lib->SPR Hit ID SPR->Spiro_Lib SAR Refine XRay X-Ray/Cryo-EM (Vectorial Fit) SPR->XRay Slow Off-Rate Cell NanoBRET (Cellular Engagement) XRay->Cell Stereo-Validation Valid Confirmed MoA Cell->Valid IC50 Correlation

Figure 1: The critical path for validating spirocyclic mechanisms, prioritizing kinetic residence time and structural fit before cellular testing.[1]

Diagram 2: Binding Topology Comparison

This logic diagram contrasts the binding mechanism of a flat aromatic drug versus a spirocyclic drug.

Binding_Topology cluster_flat Traditional Aromatic (Planar) cluster_spiro Novel Spirocyclic (3D) Flat_Mol Planar Molecule Mech_Flat Intercalation / Stacking Flat_Mol->Mech_Flat Outcome_Flat High Promiscuity (Off-Target Hits) Mech_Flat->Outcome_Flat Spiro_Mol Spiro Scaffold Mech_Spiro Vectorial 'Plug' Fit (Orthogonal Vectors) Spiro_Mol->Mech_Spiro Outcome_Spiro High Selectivity (Specific Pocket Fill) Mech_Spiro->Outcome_Spiro

Figure 2: Mechanistic divergence between planar and spirocyclic binding modes.[1] The spiro "Plug Fit" reduces off-target promiscuity.[1]

References

  • Zheng, N., & Tice, C. M. (2016).[1][6] The utilization of spirocyclic scaffolds in novel drug discovery.[3][4][6][7][8] Expert Opinion on Drug Discovery.

  • Shangary, S., et al. (2008).[1] Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. PNAS.[1] [1]

  • Rottmann, M., et al. (2010).[1] Spiroindolones, a Potent Compound Class for the Treatment of Malaria (Cipargamin/KAE609).[9][10] Science. [1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers

Executive Summary & Chemical Profile

The Directive: Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate is a specialized spirocyclic intermediate. As a sodium carboxylate salt containing a secondary amine and an oxetane ring, it presents specific stability and reactivity profiles that dictate its disposal pathway.

Operational Stance: Treat this substance as a Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents), but manage it with the rigor of a hazardous pharmaceutical intermediate. Do not dispose of down the drain. The presence of the strained oxetane ring requires segregation from strong acids to prevent exothermic ring-opening reactions in the waste container.

Chemical Profile Table
PropertySpecification
Chemical Name Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate
Functional Groups Carboxylate salt (anionic), Secondary Amine (basic), Oxetane (ether)
Physical State Solid (typically hygroscopic powder)
pH (Aqueous) Basic (approx. pH 8–10 due to carboxylate/amine)
Reactivity Hazard Acid Sensitive: Oxetane ring may open exothermically in strong acid.
Disposal Class Organic Solid/Liquid, Basic.

Waste Characterization & Segregation Strategy

Before initiating disposal, you must characterize the waste stream.[1] This compound is rarely a "listed" waste (P- or U-list) under US EPA RCRA regulations, but it is a "characteristic" waste if mixed with solvents, or simply a "chemical waste" requiring incineration.

The Segregation Logic (Critical)
  • Segregate from Strong Acids: Mixing this carboxylate salt with strong acids (HCl, H₂SO₄) will protonate the carboxylate (releasing the free acid, potentially precipitating) and protonate the amine. More critically, high acidity can catalyze the ring-opening of the oxetane moiety, generating heat and pressure in a closed waste drum.

  • Segregate from Oxidizers: Amines are incompatible with strong oxidizers (peroxides, nitric acid), posing a fire/explosion risk.

Visual Workflow: Waste Classification Decision Tree

WasteClassification Start Start: Waste Identification FormCheck Is the waste Solid or Liquid? Start->FormCheck SolidPath Solid (Pure Substance) FormCheck->SolidPath Solid LiquidPath Liquid (Solution) FormCheck->LiquidPath Liquid BinA Stream A: Solid Chemical Waste (Label: Organic Solid, Basic) SolidPath->BinA SolventCheck Does it contain Halogenated Solvents? (DCM, Chloroform) LiquidPath->SolventCheck Organic Solvent BinD Stream D: Aqueous Basic Waste (pH > 7) LiquidPath->BinD Aqueous Solution BinB Stream B: Halogenated Organic Waste SolventCheck->BinB Yes (Halogenated) BinC Stream C: Non-Halogenated Organic Waste SolventCheck->BinC No (Non-Halogenated)

Caption: Decision tree for classifying Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate waste streams.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Context: You have a vial or bottle of the solid salt that is no longer needed.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid into the disposal container. Do not dissolve it unnecessarily; solid waste is cheaper and safer to transport than liquid waste.

  • Labeling:

    • Primary Constituent: Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate.

    • Hazard Checkbox: Irritant, Basic.

    • DOT Name (if shipping): Waste solid, organic, n.o.s. (not otherwise specified).

  • Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The compound is dissolved in a solvent (e.g., Methanol, DMF, or Water) after an experiment.

  • pH Check (Aqueous streams only):

    • If the solution is aqueous, verify pH is > 7.

    • Warning: Do not acidify to "neutralize" without cooling, due to the oxetane ring sensitivity.

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM or Chloroform -> Stream B .

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, DMF -> Stream C .

  • Precipitation (Optional Volume Reduction):

    • If you have a dilute aqueous solution, you may rotary evaporate the water to reduce volume, disposing of the resulting sludge as Stream A (Solid) . This reduces disposal costs.

Scenario C: Contaminated Debris (PPE, Syringes)
  • Solids: Gloves, paper towels, and weigh boats contaminated with the substance should be double-bagged in clear polyethylene bags (4 mil thickness).

  • Sharps: Syringes used with the solution must go into a rigid biohazard/sharps container, regardless of whether the chemical is "biohazardous" or not, to prevent physical injury to waste handlers.

Emergency Procedures: Spills & Exposure

In the event of a spill during the disposal process, follow this containment logic.

ScenarioImmediate ActionCleanup MaterialPost-Cleanup
Solid Spill Avoid dust generation.[2][3] Isolate area.Scoop/Sweep gently. Use damp paper towel for residue.Place all materials in Stream A container.
Liquid Spill Ventilate area.[2][3][4] Don PPE (Nitrile gloves, goggles).Absorb with vermiculite or polypropylene pads.Place absorbents in Stream A (Solid/Debris) container.
Skin Contact Brush off solid, then rinse with water for 15 min.[5]N/AReport to EHS.

Regulatory & Compliance Documentation

To ensure "Cradle-to-Grave" tracking compliance (RCRA), ensure the following data is logged:

  • Generator Status: Confirm if your facility is a Very Small Quantity Generator (VSQG) or Large Quantity Generator (LQG). This volume counts toward your monthly total.

  • Waste Profile:

    • Profile Name: Non-Regulated Organic Solid (or Liquid).

    • Chemical Composition: >95% Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate.

    • Key Properties: Basic, Organic, Solid.

  • Destruction Method: The only acceptable final disposal method for this pharmaceutical intermediate is Incineration (Waste-to-Energy or destructive incineration). Landfilling is not recommended for bioactive intermediates.

Visual Workflow: The Disposal Lifecycle

DisposalLifecycle Lab Laboratory (Generation Point) SAA Satellite Accumulation Area (In-Lab Storage) Lab->SAA Tag & Store CAA Central Accumulation Area (90/180 Day Storage) SAA->CAA Transfer when Full Vendor Licensed Waste Vendor (Pickup) CAA->Vendor Manifest & Transport Incinerator Incineration Facility (Final Destruction) Vendor->Incinerator Certificate of Destruction

Caption: Chain of custody from laboratory generation to final incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[7][8] EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

A Comprehensive Safety and Handling Guide for Sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational procedures for the handling and disposal of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate. As a novel spirocyclic compound incorporating a carboxylate and a nitrogen-containing heterocycle, it is imperative to handle this chemical with a comprehensive understanding of its potential hazards and the necessary precautions to ensure personnel and environmental safety. This document is designed to be a preferred resource, offering in-depth, actionable information that goes beyond standard product documentation.

Hazard Assessment and Triage

Key Potential Hazards:

  • Acute Oral and Dermal Toxicity: May be harmful if swallowed or if it comes into contact with the skin.[1]

  • Skin and Eye Irritation: As with many amine and carboxylate-containing compounds, there is a potential for skin and serious eye irritation.[2][3]

  • Respiratory Tract Irritation: If the compound is a powder or aerosol, it may cause respiratory irritation upon inhalation.

Nitrogen-containing heterocyclic compounds can also present environmental hazards, as they can be toxic to aquatic life.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling.[5][6] The following table outlines the recommended PPE for all procedures involving sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[7]Protects against splashes and airborne particles that can cause serious eye irritation.[5][7]
Skin Protection Gloves: Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and use proper removal technique.[7] Lab Coat: A standard, long-sleeved laboratory coat.[7] Clothing: Long pants and closed-toe shoes are mandatory.[7]Prevents skin contact, which can cause irritation or toxic effects.[1] A lab coat protects personal clothing from contamination.[7]
Respiratory Protection All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood.[7] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates may be required.Minimizes the inhalation of dust or vapors, which may be harmful. A chemical fume hood is the preferred engineering control.[7]
Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is critical to minimizing exposure and ensuring safe handling throughout the lifecycle of the chemical in the laboratory.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the container tightly closed.

3.2. Preparation for Use

  • Before handling, ensure that a certified chemical fume hood is operational.

  • Gather all necessary PPE and inspect it for integrity.[7]

  • Cover the work surface with absorbent, disposable bench paper.

  • Have a spill kit readily accessible.

3.3. Handling and Use

  • All weighing and transfer of the solid compound must be performed within a chemical fume hood to prevent inhalation of dust.[7]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Wash hands thoroughly after handling, even if gloves were worn.[8]

Disposal Plan: Environmental Responsibility

Proper disposal of sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate and its containers is crucial to prevent environmental contamination.[4]

  • Waste Collection:

    • Collect all waste containing the compound, including contaminated consumables (e.g., gloves, bench paper), in a designated, labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal.[1]

    • Rinse the empty container three times with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble) and collect the rinsate as hazardous waste.

Emergency Procedures: Preparedness and Response

5.1. Spills

  • Evacuate the immediate area.

  • If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety (EHS) department.

  • For small spills within a fume hood, use a spill kit with an appropriate absorbent material.

  • Wear appropriate PPE during cleanup.

  • Collect the absorbed material in a sealed container for disposal as hazardous waste.

5.2. Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency start Start: Receive Chemical storage Inspect and Store in a Cool, Dry, Well-Ventilated Area start->storage ppe_check Gather and Inspect PPE storage->ppe_check fume_hood Verify Fume Hood is Operational ppe_check->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit weigh_transfer Weigh and Transfer in Fume Hood spill_kit->weigh_transfer solution_prep Prepare Solution in Fume Hood weigh_transfer->solution_prep experiment Conduct Experiment solution_prep->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection spill Spill Occurs experiment->spill exposure Exposure Occurs experiment->exposure disposal Dispose via Licensed Vendor waste_collection->disposal end End disposal->end spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First-Aid Protocol exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for handling sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate.

References

  • Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate - Benchchem. (n.d.).
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043.
  • Personal protective equipment for handling Capraminopropionic acid - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
  • Safety Data Sheet - ChemScene. (2025, October 11).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet - Angene Chemical. (2025, July 26).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.